Product packaging for Wofasteril(Cat. No.:CAS No. 8065-77-8)

Wofasteril

Cat. No.: B1220858
CAS No.: 8065-77-8
M. Wt: 136.1 g/mol
InChI Key: KZPGKZWAVAXZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wofasteril is a concentrated peracetic acid-based disinfectant recognized for its potent, broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and bacterial spores . Its high oxidation potential and rapid action, even at low temperatures and concentrations, make it a highly effective agent for diverse research applications . In aquaculture research, this compound is evaluated as a simplified, one-step disinfection method for non-hardened rainbow trout eggs, demonstrating efficacy in reducing bacterial load without negatively impacting embryo development, offering a practical alternative to iodophors . Furthermore, studies in recirculating aquaculture systems (RAS) investigate its degradation into harmless residuals (acetic acid, oxygen, and water) and its effects on critical system processes like nitrification . For surface and equipment decontamination, this compound has proven effective for the disinfection of personal protective equipment (PPE) contaminated with highly resistant Bacillus spores, a critical capability in managing biological hazards . The product is typically supplied as an equilibrium mixture containing peracetic acid, hydrogen peroxide, and acetic acid . Researchers should note that working solutions are intended for immediate use, and material compatibility should be verified prior to application, as peracetic acid can corrode non-noble metals and accelerate decomposition . This compound is For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O5 B1220858 Wofasteril CAS No. 8065-77-8

Properties

CAS No.

8065-77-8

Molecular Formula

C4H8O5

Molecular Weight

136.1 g/mol

IUPAC Name

acetic acid;ethaneperoxoic acid

InChI

InChI=1S/C2H4O3.C2H4O2/c1-2(3)5-4;1-2(3)4/h4H,1H3;1H3,(H,3,4)

InChI Key

KZPGKZWAVAXZQU-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)OO

Canonical SMILES

CC(=O)O.CC(=O)OO

Other CAS No.

8065-77-8

Synonyms

acetic acid - peracetic
acetic acid, peracetic drug combination
Wofasteril

Origin of Product

United States

Foundational & Exploratory

Wofasteril's Mechanism of Action in Microbial Inactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wofasteril, a disinfectant solution with peracetic acid (PAA) as its active component, is a potent, broad-spectrum biocide effective against bacteria, fungi, viruses, and bacterial spores. Its mechanism of action is primarily rooted in its high oxidizing potential, leading to the rapid and irreversible damage of essential cellular components. This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated microbial inactivation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: Oxidative Disruption

This compound's microbicidal activity is not attributed to a single, specific target but rather to a cascade of oxidative reactions that compromise the structural and functional integrity of microorganisms. The primary mode of action is the transfer of electrons from cellular macromolecules to the potent oxidizing species generated by peracetic acid, leading to denaturation of proteins, disruption of cell wall permeability, and oxidation of vital enzymes.[1][2]

Disruption of Cellular Membranes

The initial point of contact for this compound is the microbial cell envelope. Peracetic acid oxidizes the outer cell membrane, leading to a loss of integrity and increased permeability.[2] This allows for the leakage of essential intracellular components and facilitates the entry of PAA into the cell, where it can exert its effects on internal structures.

Protein Denaturation and Enzyme Inactivation

Once inside the cell, or acting on surface proteins, peracetic acid aggressively oxidizes sulfhydryl (-SH) and sulfur (S-S) bonds in proteins and enzymes.[1] This oxidation disrupts the tertiary structure of these molecules, a process known as denaturation, leading to a loss of their biological function.[1] Enzymes responsible for crucial metabolic activities are inactivated, leading to a rapid cessation of cellular processes.

Damage to Genetic Material

While the primary targets are proteins and lipids, the high oxidizing power of peracetic acid can also inflict damage on nucleic acids (DNA and RNA). This damage can occur through the oxidation of nucleotide bases and the sugar-phosphate backbone, leading to mutations and strand breaks that are lethal to the microorganism.

The multifaceted attack on various cellular components makes the development of microbial resistance to this compound highly unlikely.[2]

Microbial_Inactivation_by_this compound cluster_microbe Microbial Cell This compound This compound (Peracetic Acid) CellWall Cell Wall & Membrane This compound->CellWall Oxidation & Permeability Disruption Proteins Proteins & Enzymes This compound->Proteins Oxidation of Sulfhydryl Bonds & Denaturation DNA_RNA Genetic Material (DNA/RNA) This compound->DNA_RNA Oxidative Damage Inactivation Microbial Inactivation & Death CellWall->Inactivation Cell Lysis Proteins->Inactivation Metabolic Failure DNA_RNA->Inactivation Replication Failure

Fig. 1: this compound's multi-targeted mechanism of microbial inactivation.

Quantitative Efficacy Data

The effectiveness of this compound (peracetic acid) is quantified by its ability to reduce microbial populations under specific conditions. The following tables summarize key quantitative data from various studies.

Table 1: Bacterial Inactivation Data
MicroorganismPAA ConcentrationContact TimeTemperature (°C)Log ReductionReference
Escherichia coli150 ppm--Sufficient for EN 13697[3]
Pseudomonas aeruginosa150 ppm--Sufficient for EN 13697[3]
Staphylococcus aureus150 ppm--Sufficient for EN 13697[3]
Enterococcus hirae150 ppm--Sufficient for EN 13697[3]
Listeria monocytogenes75 ppm--Sufficient for EN 13697[3]
Salmonella typhimurium75 ppm--Sufficient for EN 13697[3]
Enterococcus faecium5 ppm5 min->3
Bacillus cereus spores1.0% (w/v)60 min20~7
Bacillus cereus spores1.0% (w/v)60 min10~2
Bacillus atrophaeus spores0.2%40 min22 ± 26-7
Geobacillus stearothermophilus spores0.06%10 min->5 (fogging)
Table 2: Virucidal and Fungicidal Inactivation Data
MicroorganismPAA ConcentrationContact TimeTemperature (°C)Log ReductionReference
Poliovirus1500 ppm-35>4
Adenovirus400 ppm-20>4
Murine Norovirus1000 ppm-20>4
Coliphages (F+)50 ppm10 min->3
Fungi (general)1875 ppm--Sufficient for EN 13697[3]
Yeasts (general)1200 ppm--Sufficient for EN 13697[3]

Experimental Protocols

The following sections outline the methodologies for key experiments to determine the efficacy and mechanism of action of this compound.

Sporicidal Activity Testing (Carrier Test)

This protocol is adapted from methodologies used to validate sporicidal agents on surfaces.

Sporicidal_Activity_Protocol cluster_prep Preparation cluster_exposure Exposure cluster_neutralization Neutralization & Recovery cluster_analysis Analysis A 1. Prepare spore suspension of B. atrophaeus (10^6-10^7 CFU/mL) B 2. Inoculate stainless steel carriers with spore suspension and dry A->B C 3. Prepare this compound working solution (e.g., 0.2%) B->C D 4. Immerse inoculated carriers in This compound solution for set times (e.g., 10, 20, 40, 60 min) C->D E 5. Transfer carriers to a neutralizing broth (e.g., sodium thiosulfate) D->E F 6. Plate neutralized suspension on growth medium (e.g., TSB agar) E->F G 7. Incubate plates (e.g., 36°C for 48h) F->G H 8. Count surviving colonies (CFU) G->H I 9. Calculate Log Reduction vs. control H->I

Fig. 2: Experimental workflow for sporicidal activity carrier test.

Methodology:

  • Spore Preparation: Cultivate Bacillus atrophaeus on a sporulation medium to obtain a high concentration of spores. Harvest and wash the spores to create a clean suspension.

  • Carrier Inoculation: Aseptically place a defined volume of the spore suspension onto sterile stainless steel carriers and allow them to dry in a laminar flow hood.

  • Disinfectant Exposure: Immerse the inoculated carriers into the prepared this compound solution for predetermined contact times.

  • Neutralization: After exposure, transfer each carrier into a tube containing a suitable neutralizing broth to immediately stop the action of the peracetic acid.

  • Recovery and Plating: Vortex or sonicate the tubes to dislodge surviving spores from the carrier. Perform serial dilutions of the neutralized suspension and plate onto a rich growth medium.

  • Incubation and Enumeration: Incubate the plates under optimal conditions and count the resulting colonies (Colony Forming Units, CFU).

  • Calculation: Compare the CFU counts from the treated carriers to those from control carriers (exposed to sterile water instead of this compound) to calculate the log reduction.

Protein Denaturation Assay (In Vitro)

This assay demonstrates the ability of this compound to denature proteins, a key mechanism of its action.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a standard protein solution (e.g., 1% Bovine Serum Albumin or fresh hen egg albumin) in a phosphate-buffered saline (PBS, pH 6.4).

  • Treatment Application: Add varying concentrations of this compound solution to the reaction mixtures. A control group should be prepared with sterile water instead of this compound.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Heat the samples at 70°C for 5 minutes to induce denaturation.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples using a spectrophotometer at 660 nm. Increased turbidity indicates a higher degree of protein denaturation.

  • Calculation: The percentage inhibition of denaturation (protein stabilization) can be calculated, but for demonstrating the disinfectant's action, a direct comparison of turbidity between treated and control samples is more relevant. A higher absorbance in the this compound-treated samples indicates enhanced denaturation.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.

Methodology:

  • Bacterial Culture and Treatment: Grow a bacterial culture to a specific cell density. Expose the bacterial cells to a sub-lethal concentration of this compound for a defined period.

  • Cell Lysis: Harvest and lyse the bacterial cells to release intracellular contents.

  • TBARS Reaction: To the cell lysate, add thiobarbituric acid (TBA) reagent (containing TBA and an acid, typically trichloroacetic acid).

  • Incubation: Heat the mixture in a boiling water bath for approximately 20-30 minutes. This allows MDA to react with TBA to form a pink-colored complex.

  • Spectrophotometric Measurement: After cooling and centrifugation to remove any precipitate, measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA standard. An increase in MDA concentration in treated samples compared to controls indicates lipid peroxidation.

DNA Damage Assay (Agarose Gel Electrophoresis)

This method provides a qualitative assessment of DNA damage.

Methodology:

  • Bacterial Treatment and DNA Extraction: Treat a high-density bacterial culture with this compound. After treatment, extract the genomic DNA using a standard microbial DNA extraction kit.

  • DNA Quantification: Measure the concentration of the extracted DNA.

  • Agarose Gel Electrophoresis: Load equal amounts of DNA from treated and untreated (control) samples onto an agarose gel.

  • Visualization: After electrophoresis, stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.

  • Analysis: Compare the DNA from treated samples to the control. DNA from untreated cells should appear as a distinct, high-molecular-weight band. DNA damaged by this compound will appear as a smear, indicating fragmentation and degradation.

Cellular_Damage_Pathway cluster_membrane Cell Membrane cluster_protein Cellular Proteins cluster_dna Genetic Material This compound This compound (PAA) LipidPerox Lipid Peroxidation This compound->LipidPerox SulfOx Oxidation of -SH groups This compound->SulfOx BaseOx Oxidation of Nucleotide Bases This compound->BaseOx MembraneDisrupt Membrane Disruption LipidPerox->MembraneDisrupt CellDeath Microbial Death MembraneDisrupt->CellDeath Loss of Homeostasis Denaturation Protein Denaturation SulfOx->Denaturation EnzymeInact Enzyme Inactivation Denaturation->EnzymeInact EnzymeInact->CellDeath Metabolic Collapse StrandBreaks DNA Strand Breaks BaseOx->StrandBreaks StrandBreaks->CellDeath Inability to Replicate

Fig. 3: Logical flow of oxidative damage to key cellular components.

Conclusion

The mechanism of action of this compound is characterized by a rapid and comprehensive oxidative assault on microbial cells. By disrupting cell membranes, denaturing essential proteins and enzymes, and damaging genetic material, this compound ensures a high level of microbial inactivation across a broad spectrum of organisms. Its multi-targeted approach is a key factor in its efficacy and the low probability of resistance development, making it a reliable disinfectant for demanding scientific and healthcare environments. The experimental protocols provided herein offer a framework for the validation and further investigation of its potent biocidal properties.

References

Wofasteril® Disinfectant: A Technical Guide to its Active Ingredients and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the active components within the Wofasteril® range of disinfectants. This compound® is a versatile, high-level disinfectant utilized across various sectors, including healthcare, pharmaceutical production, and agriculture, owing to its broad-spectrum antimicrobial efficacy. This document elucidates the chemical composition, quantitative data, and fundamental mechanisms of action of its primary active ingredient.

Core Active Ingredient: Peracetic Acid

The principal active ingredient across the this compound® product line is peracetic acid (PAA), also known as peroxyacetic acid or acetyl hydroperoxide.[1][2][3] PAA is a potent oxidizing agent and a highly effective biocide with a wide spectrum of activity against bacteria, fungi, viruses, and spores, even at low temperatures.[2][4]

Peracetic acid is an organic compound produced by the reaction of acetic acid and hydrogen peroxide. In aqueous solutions, it exists in a chemical equilibrium with these components. Its antimicrobial action stems from its ability to disrupt the cell membranes of microorganisms through the oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites. This disruption leads to a loss of cellular integrity and subsequent cell death. A key advantage of peracetic acid is its decomposition into environmentally benign products: acetic acid, oxygen, and water.[1]

Quantitative Composition of this compound® Variants

The concentration of peracetic acid can vary among the different formulations of this compound® to suit specific applications. The following table summarizes the available quantitative data for various this compound® products.

This compound® VariantActive IngredientConcentrationSource
This compound® classicAcetyl Hydroperoxide (Peracetic Acid)~ 40% (w/v)[1]
This compound® SC superPeracetic Acid1.75%[5]
This compound® (unspecified)Peracetic Acid2%[5]
This compound® E 400Peracetic AcidNot explicitly stated, but is the primary active component.[6]
This compound® PremiumPeracetic AcidNot explicitly stated, but is the primary active component.[7]

It is important to note that commercial disinfectant formulations are complex mixtures and may contain stabilizers to prevent the degradation of peracetic acid. The products are often supplied as concentrates and are intended to be diluted with water to achieve the desired working concentration for disinfection.[2][4][7]

Experimental Protocol: Determination of Peracetic Acid Concentration

A common and standardized method for determining the concentration of peracetic acid in a solution is through iodometric titration. This method allows for the quantification of the active ingredient to ensure the disinfectant solution is within its effective range.

Objective: To determine the concentration of peracetic acid in a this compound® solution.

Principle: This method involves the reaction of peracetic acid with an excess of iodide in an acidic solution. The peracetic acid oxidizes the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to detect the endpoint.

Materials:

  • This compound® solution (sample)

  • Potassium iodide (KI) solution (e.g., 10% w/v)

  • Sulfuric acid (H₂SO₄) solution (e.g., 2 M)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution (e.g., 1% w/v)

  • Distilled or deionized water

  • Burette, pipette, Erlenmeyer flask, and other standard laboratory glassware

Procedure:

  • Pipette a known volume of the this compound® sample into an Erlenmeyer flask.

  • Dilute the sample with a specific volume of distilled water.

  • Acidify the solution by adding a measured amount of sulfuric acid.

  • Add an excess of the potassium iodide solution to the flask. The solution will turn a yellow-brown color due to the formation of iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, indicating the endpoint of the titration.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the concentration of peracetic acid in the original sample based on the stoichiometry of the reaction.

Visualization of Chemical Relationships

The following diagrams illustrate the chemical equilibrium of peracetic acid and its decomposition pathway.

Peracetic_Acid_Equilibrium Acetic Acid Acetic Acid Peracetic Acid Peracetic Acid Acetic Acid->Peracetic Acid + H₂O₂ Hydrogen Peroxide Hydrogen Peroxide Peracetic Acid->Acetic Acid - H₂O₂ Water Water

Caption: Chemical equilibrium between acetic acid, hydrogen peroxide, and peracetic acid.

Peracetic_Acid_Decomposition cluster_reactants Reactants cluster_products Decomposition Products Peracetic Acid Peracetic Acid Acetic Acid Acetic Acid Peracetic Acid->Acetic Acid Decomposes to Oxygen Oxygen Peracetic Acid->Oxygen Decomposes to Water Water Peracetic Acid->Water Decomposes to

Caption: Decomposition pathway of peracetic acid into environmentally safe byproducts.

References

Sicherheitsdatenblatt für den Umgang mit Wofasteril im Labor: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die Sicherheitsvorkehrungen und Handhabungsverfahren für Wofasteril-Produkte im Labor. This compound, ein Desinfektionsmittel auf Basis von Peressigsäure, erfordert aufgrund seiner reaktiven und potenziell gefährlichen Eigenschaften eine sorgfältige Handhabung.

Chemische Eigenschaften und Zusammensetzung

This compound ist eine Reihe von Desinfektionsmitteln, deren Hauptwirkstoff Peressigsäure (PES) ist. Die genaue Zusammensetzung kann je nach Produktvariante variieren.

ProdukteigenschaftenBeschreibungQuellen
Produktname This compound (verschiedene Varianten: classic, SC super, MZ, Premium)[1][2][3][4]
Hauptwirkstoff Acetylhydroperoxid (Peressigsäure, PES)[5]
Konzentration (this compound classic) ca. 40 % (m/V)[1]
Erscheinungsbild farblose bis gelblich grüne, klare Flüssigkeit[1]
Zersetzungsprodukte Essigsäure, Wasser und Sauerstoff[1][3]
Lagerfähigkeit Bei sachgemäßer Lagerung mindestens 1 Jahr ohne Wirkungsverlust.[1]

Gefahrenidentifikation und Sicherheitshinweise

Der Umgang mit this compound ist mit mehreren Risiken verbunden, die durch die GHS-Gefahrenhinweise (H-Sätze) und Sicherheitshinweise (P-Sätze) klassifiziert sind.

Tabelle der GHS-Gefahrenhinweise (H-Sätze)

H-SatzBeschreibungQuellen
H242Erwärmung kann Brand verursachen.[4][5][6][7][8][9][10][11]
H290Kann gegenüber Metallen korrosiv sein.[1][4][8]
H302Gesundheitsschädlich bei Verschlucken.[2][3][4][5][6][7][8][9][10][11]
H312Gesundheitsschädlich bei Hautkontakt.[1]
H314Verursacht schwere Verätzungen der Haut und schwere Augenschäden.[1][2][8][11][12][13]
H332Gesundheitsschädlich bei Einatmen.[1][4][6][8]
H335Kann die Atemwege reizen.[2][3][4][5][6][7][8][9][10][11]
H400Sehr giftig für Wasserorganismen.[1][5][6][7][10][11][12][13]
H410Sehr giftig für Wasserorganismen mit langfristiger Wirkung.[8]

Tabelle der GHS-Sicherheitshinweise (P-Sätze) - Auswahl

P-SatzBeschreibungQuellen
P210Von Hitze, heißen Oberflächen, Funken, offenen Flammen und anderen Zündquellen fernhalten. Nicht rauchen.[1][4][5][6][7][8][9][10][11]
P220Von Kleidung und anderen brennbaren Materialien fernhalten.[1][5][8][10][11][13]
P234Nur in Originalverpackung aufbewahren.[1][6][7][8][10][11][12][13]
P260Gas/Nebel/Dampf/Aerosol nicht einatmen.[1][2][3][8][10][11][13]
P273Freisetzung in die Umwelt vermeiden.[1][8][10][13]
P280Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen.[1][2][3][4][6][7][8][9][10][13]
P301+P330+P331BEI VERSCHLUCKEN: Mund ausspülen. KEIN Erbrechen herbeiführen.[1][2][6][7][8][9][10]
P303+P361+P353BEI BERÜHRUNG MIT DER HAUT (oder dem Haar): Alle kontaminierten Kleidungsstücke sofort ausziehen. Haut mit Wasser abwaschen/duschen.[1][2][4][6][7][8][9][10][13]
P304+P340BEI EINATMEN: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen.[1][2][3][8][10]
P305+P351+P338BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen.[1][2][4][6][7][8][9][10][12][13]
P310Sofort GIFTINFORMATIONSZENTRUM/Arzt anrufen.[1]
P405Unter Verschluss aufbewahren.[1][2][3][13]
P410Vor Sonnenbestrahlung schützen.[1][2][3][6][7][9]
P501Inhalt/Behälter einem zugelassenen Entsorgungsunternehmen zuführen.[1][2][3][4][7][12][13]

Experimentelle Protokolle und Handhabung

Detaillierte experimentelle Protokolle für toxikologische Studien sind in den verfügbaren Sicherheitsdatenblättern nicht enthalten. Die folgenden Abschnitte beschreiben jedoch die vorgeschriebenen Verfahren für die sichere Handhabung im Labor.

Die Auswahl der richtigen PSA ist entscheidend, um die Exposition gegenüber this compound zu minimieren.

PPE_Selection_Workflow start Beginn der Arbeit mit this compound check_task Art der Tätigkeit prüfen: Umgang mit Konzentrat oder verdünnter Lösung? start->check_task concentrate Umgang mit Konzentrat check_task->concentrate Konzentrat diluted Umgang mit verdünnter Arbeitslösung check_task->diluted Verdünnt ppe_concentrate Vorgeschriebene PSA: - Schutzhandschuhe (z.B. Nitopren) - Schutzbrille oder Gesichtsschild - Schutzkleidung concentrate->ppe_concentrate check_splash_risk Gefahr von Spritzern? diluted->check_splash_risk end Sichere Durchführung der Arbeit ppe_concentrate->end ppe_splash PSA: - Schutzbrille check_splash_risk->ppe_splash Ja check_aerosol Gefahr von Aerosolbildung (z.B. durch Versprühen)? check_splash_risk->check_aerosol Nein splash_yes Ja splash_no Nein ppe_splash->check_aerosol ppe_aerosol Zusätzliche PSA: - Atemschutzmaske für saure Gase check_aerosol->ppe_aerosol Ja check_aerosol->end Nein aerosol_yes Ja aerosol_no Nein ppe_aerosol->end

Bildunterschrift: Workflow zur Auswahl der persönlichen Schutzausrüstung (PSA).

  • Lagerung: this compound muss kühl, an einem gut belüfteten Ort und unter Verschluss gelagert werden.[1][2][3][6][7] Es sollte vor Sonnenlicht geschützt und von Hitze, Funken, offenen Flammen und anderen Zündquellen ferngehalten werden.[1][4][5][6][7][8][9][10][11] Die Lagerung darf nur im Originalbehälter mit Entgasungsverschluss erfolgen, der aufrecht stehen muss.[1][3][4][6][7][9][10][12][13]

  • Inkompatible Materialien: Das Produkt muss von Kleidung, Laugen, Schwermetallen, organischen Produkten und brennbaren Materialien ferngehalten werden.[1][2][3][5][10][11][13] Eine Vermischung mit anderen Reinigern oder Desinfektionsmitteln ist zu vermeiden, da dies die Wirksamkeit beeinträchtigen und zu chemischen Reaktionen führen kann.[1]

  • Handhabung: Während des Gebrauchs nicht essen, trinken oder rauchen.[1][2][3][10][11][13] Nach Gebrauch die Haut gründlich waschen.[1][2][3][10][11][13] Nur im Freien oder in gut belüfteten Bereichen verwenden.[1][2][3][10][13]

Bei einem Verschütten von this compound sind sofortige Maßnahmen erforderlich, um die Ausbreitung zu verhindern und das Personal zu schützen.

Spill_Response_Workflow start Verschütten von this compound detektiert assess_spill_size Größe des Verschüttens bewerten start->assess_spill_size small_spill Kleine Menge assess_spill_size->small_spill Klein large_spill Große Menge assess_spill_size->large_spill Groß ppe Geeignete PSA anlegen: - Schutzbrille - Schutzhandschuhe - Schutzkleidung - Ggf. Atemschutz small_spill->ppe evacuate Gefahrenbereich räumen (Notfallplan aktivieren) large_spill->evacuate ventilate Für ausreichende Belüftung sorgen ppe->ventilate contain Verschüttetes Material eindämmen (P390, P391) ventilate->contain absorb Mit inertem Material aufnehmen contain->absorb call_experts Fachmann oder Einsatzkräfte hinzuziehen evacuate->call_experts end Bereich reinigen und dekontaminieren call_experts->end neutralize_dispose Nach Vorschrift neutralisieren (pH ca. 7) und entsorgen (P501) absorb->neutralize_dispose neutralize_dispose->end

Bildunterschrift: Logischer Arbeitsablauf für die Reaktion auf ein Verschütten.

Erste-Hilfe-Maßnahmen

Im Falle einer Exposition sind die folgenden Erste-Hilfe-Maßnahmen unerlässlich:

  • Nach Hautkontakt: Alle kontaminierten Kleidungsstücke sofort ausziehen.[1][2][4][6][7][8][9][10][13] Die Haut sofort mit viel Wasser abwaschen oder duschen.[1][2][4][6][7][8][9][10][13]

  • Nach Augenkontakt: Einige Minuten lang behutsam mit Wasser spülen.[1][2][4][6][7][8][9][10][12][13] Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen und weiter spülen.[1][2][4][6][7][8][9][10][12][13] Bei Berührung besteht die Gefahr einer schweren Hornhautentzündung und Erblindung.[8] Sofort einen Arzt hinzuziehen.[8]

  • Nach Verschlucken: Den Mund ausspülen.[1][2][6][7][8][9][10] KEIN Erbrechen herbeiführen.[1][2][6][7][8][9][10] Sofort ein GIFTINFORMATIONSZENTRUM oder einen Arzt anrufen.[1]

  • Nach Einatmen: Die betroffene Person an die frische Luft bringen und für ungehinderte Atmung sorgen.[1][2][3][8][10] Bei Reizung oder Entzündung der oberen Luftwege sofort ärztliche Hilfe in Anspruch nehmen.[8]

Entsorgung

Die Entsorgung von this compound und seinen Behältern muss über ein zugelassenes Entsorgungsunternehmen erfolgen.[2][3][4][7][12][13] Kleine Mengen können nach ordnungsgemäßer Neutralisierung (auf einen pH-Wert von ca. 7) und ausreichender Verdünnung mit Wasser dem Abwasser zugeführt werden.[1][3][4][7] Die Freisetzung in die Umwelt ist zu vermeiden.[1][10][13]

References

In-Depth Technical Guide: Sporicidal Activity of Wofasteril against Bacillus subtilis Spores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sporicidal activity of Wofasteril, a peracetic acid-based disinfectant, against Bacillus subtilis spores. This document synthesizes available data on its efficacy, outlines experimental protocols for evaluation, and illustrates key processes through detailed diagrams.

Executive Summary

Bacillus subtilis spores are highly resistant microorganisms used as a standard for evaluating the efficacy of sporicidal agents. This compound, with its active ingredient peracetic acid, demonstrates significant sporicidal activity. Its effectiveness is, however, dependent on concentration, contact time, temperature, and the presence of organic matter. This guide consolidates quantitative data and methodologies from various studies to provide a clear understanding of this compound's performance and the protocols for its assessment.

Quantitative Data on Sporicidal Efficacy

The sporicidal efficacy of peracetic acid-based disinfectants like this compound is typically measured by the log₁₀ reduction of viable spores. The following tables summarize the quantitative data from various studies.

Table 1: Sporicidal Activity of Peracetic Acid against Bacillus subtilis Spores

Peracetic Acid ConcentrationContact TimeConditionsLog₁₀ ReductionReference
1%15 minutesClean and DirtyNot specified, but showed activity[1][2]
0.1%Not specified25°C>2[3]
0.2%Not specified25°C>3[3]

Table 2: Efficacy of this compound Products against Bacillus Spores

ProductPeracetic Acid ConcentrationTarget OrganismContact TimeTemperatureLog₁₀ ReductionReference
This compound®2%B. thuringiensis5 minutes35°C≥6.14 ± 0.49[4]
This compound®2%B. thuringiensis5 minutes4°C≥5.53 ± 0.62[4][5]
This compound® SC super1.75%B. thuringiensis5 minutes35°C≥6.60 ± 0.20[4][5]
This compound® SC super1.75%B. thuringiensis5 minutes4°C<5[4][5]
This compound® SC super1.75%B. anthracis Sterne5 minutesRoom Temp≥5.61 ± 0.36[4][5]
This compound® SC super1.75%B. cereus5 minutesRoom TempFull inactivation[5]

Note: While some data refers to other Bacillus species, it provides a strong indication of the performance spectrum of this compound.

Mechanism of Action

Peracetic acid (PAA) is a strong oxidizing agent that exerts its sporicidal effect through the disruption of key spore structures. The primary mechanism involves:

  • Damage to the Spore Coat: PAA can penetrate the outer layers of the spore, including the coat and cortex.[6]

  • Inner Membrane Disruption: The primary target is the inner spore membrane, leading to its damage and compromising the spore's integrity.[6]

  • Inactivation of Germination Receptors: PAA can also damage germination receptor proteins, preventing the spore from germinating into a vegetative cell.[6]

  • Synergistic Effects: When combined with hydrogen peroxide, PAA's damage to the spore coat can allow for better penetration by the hydrogen peroxide, leading to a synergistic sporicidal effect.[6]

G cluster_spore Bacillus subtilis Spore SporeCoat Spore Coat Cortex Cortex InnerMembrane Inner Membrane (Primary Target) Core Core (DNA) CellDeath Spore Inactivation InnerMembrane->CellDeath Leads to PAA Peracetic Acid (PAA) (this compound) PAA->SporeCoat PAA->InnerMembrane Disruption

Caption: Proposed mechanism of peracetic acid on Bacillus subtilis spores.

Experimental Protocols

The evaluation of a disinfectant's sporicidal activity against Bacillus subtilis spores requires standardized and rigorous methodologies. The following sections detail the key experimental protocols.

Spore Suspension Preparation

A pure culture of Bacillus subtilis (e.g., ATCC 19659) is required.

  • Cultivation: Inoculate the strain onto a suitable medium, such as nutrient agar amended with manganese sulfate, and incubate for an extended period (e.g., up to 30 days) to induce sporulation.

  • Harvesting: Spores are harvested by washing the agar surface with sterile distilled water.

  • Purification: The suspension is centrifuged and washed multiple times to remove vegetative cells and debris. The purity of the spore suspension should be verified microscopically, aiming for at least 95% spores.

  • Storage: The final spore suspension is stored at 2-8°C.

Carrier-Based Sporicidal Activity Test (based on AOAC 966.04)

This method evaluates the efficacy of a disinfectant on a hard, non-porous surface.

  • Carrier Inoculation: Porcelain penicylinders or other suitable carriers are immersed in the spore suspension to achieve a target inoculum of 1x10⁵ to 1x10⁶ spores per carrier.

  • Drying: The inoculated carriers are dried in a desiccator.

  • Exposure: Dried, inoculated carriers are immersed in the this compound solution for a specified contact time.

  • Neutralization: After the contact time, carriers are transferred to a neutralizing broth (e.g., containing sodium thiosulfate) to inactivate the peracetic acid.

  • Incubation: The neutralized carriers are incubated in a recovery medium (e.g., fluid thioglycollate medium) for a specified period (e.g., 21 days).

  • Observation: The presence or absence of growth is recorded. For a successful test, there should be no growth in the subculture tubes.

G start Start: Inoculated Carrier (10^5-10^6 B. subtilis spores) disinfectant Immerse in this compound (Specified Concentration & Time) start->disinfectant neutralizer Transfer to Neutralizer Broth (e.g., Sodium Thiosulfate) disinfectant->neutralizer incubation Incubate in Recovery Medium (e.g., 21 days at 37°C) neutralizer->incubation observation Observe for Turbidity (Indicates Spore Survival) incubation->observation end End: Record Growth/No Growth observation->end no_growth No Growth (Sporicidal Efficacy) end->no_growth Positive Result growth Growth (Failure) end->growth Negative Result

Caption: AOAC 966.04 Sporicidal Activity Test Workflow.

Suspension-Based Sporicidal Activity Test (based on EN 14347)

This method assesses the efficacy of a disinfectant in a liquid suspension.

  • Test Preparation: A sample of the this compound solution is prepared at the desired concentration.

  • Inoculation: A standardized suspension of Bacillus subtilis spores is added to the disinfectant solution.

  • Contact Time: The mixture is maintained at a specified temperature (e.g., 20°C) for a defined contact time.

  • Neutralization: An aliquot of the mixture is transferred to a neutralizing solution to stop the sporicidal action.

  • Enumeration: The number of surviving spores in the neutralized sample is determined by plating on a suitable agar medium.

  • Calculation: The log₁₀ reduction is calculated by comparing the number of viable spores in the test sample to the initial number of spores in the control.

G cluster_prep Preparation cluster_test Test Procedure cluster_analysis Data Analysis SporeSuspension B. subtilis Spore Suspension Mix Mix Spores and Disinfectant SporeSuspension->Mix Disinfectant This compound Solution Disinfectant->Mix Incubate Incubate (Contact Time & Temp) Mix->Incubate Neutralize Neutralize Aliquot Incubate->Neutralize Plate Plate on Agar Neutralize->Plate IncubatePlate Incubate Plates Plate->IncubatePlate Count Count Colonies (CFU) IncubatePlate->Count Calculate Calculate Log Reduction Count->Calculate

Caption: EN 14347 Quantitative Suspension Test Workflow.

Conclusion

This compound, a peracetic acid-based disinfectant, is an effective sporicidal agent against Bacillus subtilis spores. Its efficacy is influenced by factors such as concentration, contact time, and temperature. For reliable disinfection, it is crucial to adhere to validated protocols and consider the specific conditions of use. The standardized testing methodologies outlined in this guide provide a framework for the accurate evaluation of this compound's sporicidal performance. Further research focusing specifically on this compound's interaction with B. subtilis spore structures would provide a more detailed understanding of its mechanism of action.

References

Virucidal Efficacy of Wofasteril Against Non-Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the virucidal efficacy of Wofasteril, a peracetic acid-based disinfectant, against non-enveloped viruses. Due to the limited availability of specific quantitative data for the this compound product line, this guide synthesizes information on its active ingredient, peracetic acid, and outlines the standardized European testing methodologies used to determine virucidal activity.

Introduction to this compound and Non-Enveloped Viruses

This compound is a broad-spectrum disinfectant with peracetic acid as its primary active ingredient.[1][2] It is recognized for its bactericidal, mycobactericidal, fungicidal, sporicidal, and virucidal properties.[1] Non-enveloped viruses, lacking a lipid envelope, are generally more resistant to disinfectants than their enveloped counterparts.[3] Key examples of non-enveloped viruses of significant concern in healthcare and research settings include Adenovirus, Norovirus, Poliovirus, and Rotavirus.

The virucidal action of peracetic acid is primarily attributed to its high oxidative potential, which leads to the denaturation of viral capsid proteins and the disruption of other essential viral components.[4]

Quantitative Virucidal Efficacy of Peracetic Acid

The following tables summarize the virucidal efficacy of peracetic acid against common non-enveloped viruses based on available scientific literature. These values are indicative of the performance of the active ingredient in this compound. Efficacy is typically measured as a logarithmic (log) reduction in viral titer. A 4-log reduction, equivalent to 99.99% inactivation, is the common standard for demonstrating virucidal activity in European norms.[5][6][7][8]

Table 1: Virucidal Efficacy of Peracetic Acid against Adenovirus

Concentration of Peracetic AcidContact TimeLog ReductionTest Method Reference
400 ppm (0.04%)10 minutes≥ 4Carrier Assay
1500 ppm (0.15%)5 minutes≥ 4Suspension Test (EN 14476)

Table 2: Virucidal Efficacy of Peracetic Acid against Murine Norovirus (MNV) - Surrogate for Human Norovirus

Concentration of Peracetic AcidContact TimeLog ReductionTest Method Reference
1000 ppm (0.1%)10 minutes≥ 4Carrier Assay
1500 ppm (0.15%)5 minutes≥ 4Suspension Test (EN 14476)

Table 3: Virucidal Efficacy of Peracetic Acid against Poliovirus

Concentration of Peracetic AcidContact TimeLog ReductionTest Method Reference
1000 ppm (0.1%)10 minutes< 4 (Incomplete Inactivation)Carrier Assay
1500 ppm (0.15%)15 minutes≥ 4Suspension Test (EN 14476)
0.2% (2000 ppm)5 minutes≥ 4Suspension Test

Table 4: Virucidal Efficacy of Peracetic Acid against Rotavirus

Concentration of Peracetic AcidContact TimeLog ReductionTest Method Reference
Not specifiedNot specifiedEffectiveGeneral Claim

Note: The efficacy of this compound products may vary depending on their specific formulation. The data above is for the active ingredient, peracetic acid.

Experimental Protocols for Virucidal Efficacy Testing

The standard methodology for evaluating the virucidal efficacy of disinfectants in Europe is outlined in the EN 14476 standard. This quantitative suspension test is a phased approach to assess activity against a panel of viruses.

Principle of the EN 14476 Quantitative Suspension Test

A sample of the disinfectant at a specified concentration is brought into contact with a suspension of the test virus under controlled conditions, including a defined contact time and temperature, and in the presence of an interfering substance (simulating clean or dirty conditions). At the end of the contact time, the virucidal activity is neutralized, and the remaining infectious virus is quantified using a suitable cell culture-based assay. The reduction in viral titer is then calculated.

Test Viruses for Non-Enveloped Virus Claims

To claim full virucidal activity against non-enveloped viruses, a disinfectant must demonstrate efficacy against:

  • Poliovirus type 1: A highly resistant picornavirus.[7][8]

  • Adenovirus type 5: A representative of non-enveloped DNA viruses.[7][8]

  • Murine Norovirus: A surrogate for human noroviruses.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the EN 14476 quantitative suspension test.

EN14476_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase Virus_Suspension Test Virus Suspension (e.g., Adenovirus) Mixing Mixing of Virus, Interfering Substance, and Disinfectant Virus_Suspension->Mixing Interfering_Substance Interfering Substance (e.g., Bovine Albumin) Interfering_Substance->Mixing Disinfectant_Solution This compound Solution (Test Concentration) Disinfectant_Solution->Mixing Incubation Incubation at Defined Temperature and Contact Time Mixing->Incubation Neutralization Neutralization of Disinfectant Activity Incubation->Neutralization Serial_Dilution Serial Dilution of the Mixture Neutralization->Serial_Dilution Cell_Culture_Infection Infection of Susceptible Cell Cultures Serial_Dilution->Cell_Culture_Infection Quantification Quantification of Viral Titer (e.g., TCID50) Cell_Culture_Infection->Quantification Log_Reduction Calculation of Log Reduction Quantification->Log_Reduction

Caption: Workflow for EN 14476 Virucidal Suspension Test.

Mechanism of Action of Peracetic Acid on Non-Enveloped Viruses

The virucidal activity of peracetic acid, the active component of this compound, is a result of its strong oxidizing properties. The proposed mechanism of action against non-enveloped viruses involves several key interactions at the molecular level.

PAA_Mechanism cluster_virus Non-Enveloped Virus cluster_effects Virucidal Effects PAA Peracetic Acid (PAA) Capsid Viral Capsid (Protein Shell) PAA->Capsid Interaction Genome Viral Genome (DNA/RNA) PAA->Genome Potential Interaction Protein_Denaturation Oxidation and Denaturation of Capsid Proteins Capsid->Protein_Denaturation Genome_Damage Potential Damage to Viral Nucleic Acid Genome->Genome_Damage Inactivation Viral Inactivation Protein_Denaturation->Inactivation Genome_Damage->Inactivation

Caption: Mechanism of Peracetic Acid Virucidal Action.

The primary target of peracetic acid is the proteinaceous capsid of non-enveloped viruses. The oxidative action of peracetic acid disrupts the tertiary structure of the capsid proteins, leading to a loss of their function. This can prevent the virus from attaching to and entering host cells. Additionally, while the primary mode of action is on the capsid, the high reactivity of peracetic acid may also lead to damage of the viral genome.

Conclusion

References

The Potent Antimicrobial Spectrum of Peracetic Acid in Wofasteril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comprehensive antimicrobial spectrum of peracetic acid (PAA), the active biocidal agent in the Wofasteril line of disinfectants. This compound, a peracetic acid-based formulation, exhibits broad-spectrum efficacy against a wide range of microorganisms, including bacteria, fungi, viruses, and bacterial spores.[1] This guide provides a detailed overview of its mechanism of action, quantitative antimicrobial data, and the experimental protocols used to validate its efficacy, offering a valuable resource for scientific and professional applications.

Mechanism of Action: The Oxidative Power of Peracetic Acid

The antimicrobial activity of peracetic acid stems from its high oxidizing potential. The primary mechanism of action involves the denaturation of proteins and enzymes, disruption of cell wall permeability, and the oxidation of sulfhydryl and sulfur bonds in proteins and other cellular components. This indiscriminate oxidative attack on vital cellular structures leads to rapid cell death. A key advantage of this mechanism is that it is unlikely to lead to the development of microbial resistance.[2]

The signaling pathway of peracetic acid's antimicrobial action can be visualized as a multi-pronged attack on microbial cells:

Peracetic_Acid_Mechanism cluster_CellularTargets Cellular Targets cluster_Effects Cellular Effects PAA Peracetic Acid (PAA) Microorganism Microorganism (Bacteria, Fungi, Virus, Spore) PAA->Microorganism Contact CellWall Cell Wall / Membrane Microorganism->CellWall Proteins Proteins & Enzymes Microorganism->Proteins NucleicAcids Nucleic Acids (DNA/RNA) Microorganism->NucleicAcids Permeability Increased Permeability CellWall->Permeability Denaturation Denaturation & Inactivation Proteins->Denaturation OxidativeDamage Oxidative Damage NucleicAcids->OxidativeDamage CellLysis Cell Lysis Permeability->CellLysis Leads to Inactivation Metabolic Inactivation Denaturation->Inactivation Results in GeneticDisruption Genetic Disruption OxidativeDamage->GeneticDisruption Causes

Caption: Mechanism of action of peracetic acid against microorganisms.

Antimicrobial Efficacy: Quantitative Data

The broad-spectrum antimicrobial activity of this compound has been demonstrated against a variety of microorganisms. The following tables summarize the quantitative data on its bactericidal, fungicidal, virucidal, and sporicidal efficacy.

Bactericidal Activity
ProductTarget OrganismConcentration of PAAContact TimeLog ReductionTest Standard
This compound® PremiumGeneral Bacteria (High Load)0.25%30 minNot SpecifiedIHO Disinfectant List
Fungicidal and Yeasticidal Activity

Specific quantitative data for fungicidal and yeasticidal activity of this compound products was not available in the searched literature. However, the manufacturer states that this compound is effective against fungi and yeasts.[1]

Virucidal Activity

Specific quantitative data for virucidal activity of this compound products against specific viruses was not available in the searched literature. The manufacturer states that this compound has a virucidal effect.[1] It is effective against both enveloped and non-enveloped viruses.[3]

Sporicidal Activity
ProductTarget OrganismConcentration of PAAContact TimeLog ReductionTest Conditions
This compound®Clostridium difficile (hypervirulent strain)Not Specified30 min>3Clean conditions
This compound®Clostridium difficile (hypervirulent strain)Not Specified60 minNot SpecifiedWith organic matter
This compound® SC superBacillus spores (Risk groups 1 & 2)1.75%Not Specified≥5On PPE material
This compound® SC superFully virulent Bacillus spores1.75%Not Specified≥5On PPE material
This compound®Bacillus thuringiensis spores2%5 minImpaired efficacy35°C on PPE material

Experimental Protocols

The antimicrobial efficacy of disinfectants like this compound is evaluated using standardized experimental protocols. These protocols are designed to provide reproducible results and to simulate practical conditions of use.

Quantitative Surface Test for Bactericidal and Fungicidal Activity (based on DIN EN 13697)

This European standard specifies a method for determining the bactericidal and fungicidal activity of chemical disinfectants that form a homogeneous, physically stable preparation when diluted with hard water.[4][5][6]

EN13697_Workflow cluster_Preparation Preparation cluster_Testing Testing cluster_Evaluation Evaluation A Prepare test suspension of microorganism B Inoculate stainless steel discs with suspension A->B C Dry the inoculated discs B->C D Apply this compound solution to the dried surface C->D E Maintain specified contact time and temperature D->E F Transfer discs to a neutralizer solution E->F G Enumerate surviving microorganisms F->G H Calculate Log Reduction G->H

Caption: Workflow for EN 13697 quantitative surface test.

Key Steps:

  • Preparation of Test Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared.

  • Inoculation of Carriers: Stainless steel discs are inoculated with the test suspension and dried under controlled conditions.[5]

  • Application of Disinfectant: The this compound solution at the desired concentration is applied to the dried, inoculated surface.

  • Contact Time: The disinfectant remains in contact with the surface for a specified period (e.g., 5, 15, 60 minutes) at a controlled temperature.[7]

  • Neutralization: After the contact time, the antimicrobial action is stopped by transferring the disc to a validated neutralizer solution.

  • Enumeration: The number of surviving microorganisms is determined by plating and incubation.

  • Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable microorganisms on the treated discs to the number on untreated control discs. A log reduction of ≥ 4 for bacteria and ≥ 3 for fungi is typically required to pass the test.[5]

Sporicidal Activity Test (based on AOAC Official Method 966.04)

This method is used to evaluate the sporicidal efficacy of disinfectants against spores of Bacillus subtilis and Clostridium sporogenes.[8][9]

AOAC96604_Workflow cluster_Preparation Preparation cluster_Testing Testing cluster_Evaluation Evaluation A Prepare spore suspension of B. subtilis or C. sporogenes B Inoculate carriers (porcelain cylinders or silk sutures) A->B C Dry the inoculated carriers B->C D Immerse carriers in this compound solution C->D E Maintain specified contact time D->E F Transfer carriers to recovery medium with neutralizer E->F G Incubate for 21 days F->G H Observe for growth (qualitative result) G->H

Caption: Workflow for AOAC 966.04 sporicidal activity test.

Key Steps:

  • Spore Suspension Preparation: A standardized suspension of bacterial spores is prepared.

  • Carrier Inoculation: Porcelain cylinders or silk suture loops are inoculated with the spore suspension and dried.

  • Disinfectant Exposure: The inoculated carriers are immersed in the this compound solution for a specified contact time.

  • Transfer to Recovery Medium: After exposure, the carriers are transferred to a suitable recovery broth containing a neutralizer to inactivate the peracetic acid.

  • Incubation: The recovery tubes are incubated for 21 days and observed for signs of microbial growth.[8]

  • Results Interpretation: The absence of growth in all replicate tubes indicates sporicidal activity.

Conclusion

This compound, with its active ingredient peracetic acid, is a potent, broad-spectrum antimicrobial agent with proven efficacy against bacteria, fungi, viruses, and bacterial spores. Its oxidative mechanism of action ensures rapid and effective disinfection with a low risk of inducing microbial resistance. The quantitative data and standardized testing protocols outlined in this guide provide a solid foundation for understanding and applying this compound in various research, scientific, and drug development settings where high-level disinfection and sterilization are paramount. For specific applications, it is recommended to consult the manufacturer's technical data sheets for detailed information on concentrations and contact times.

References

Technisches Handbuch: Chemische Zusammensetzung und Stabilität von Wofasteril in wässriger Lösung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über die chemische Zusammensetzung des Desinfektionsmittels Wofasteril und dessen Stabilitätsverhalten in wässrigen Lösungen. Es werden die aktiven Komponenten, das chemische Gleichgewicht, Faktoren, die die Stabilität beeinflussen, sowie etablierte analytische Methoden zur Konzentrationsbestimmung beschrieben.

Chemische Zusammensetzung von this compound

This compound ist ein flüssiges Desinfektionsmittelkonzentrat, dessen Wirksamkeit auf Peressigsäure (PES) beruht. Es handelt sich nicht um einen einzelnen Wirkstoff, sondern um eine wässrige Gleichgewichtslösung, die aus mehreren Komponenten besteht.[1][2] Die genauen Konzentrationen können je nach spezifischem Produkt (z. B. This compound classic, this compound SC super) variieren.[3][4]

Die Hauptkomponenten im Konzentrat sind:

  • Peressigsäure (CH₃COOOH): Der primäre biozide Wirkstoff.

  • Wasserstoffperoxid (H₂O₂): Ein Edukt für die Bildung von Peressigsäure und ebenfalls ein Oxidationsmittel.

  • Essigsäure (CH₃COOH): Edukt und Hydrolyseprodukt, das zur Einstellung des pH-Wertes beiträgt.

  • Wasser (H₂O): Lösungsmittel.

  • Stabilisatoren: Substanzen, die die Zersetzung der Peroxide im Konzentrat verlangsamen.[1][3]

Das System befindet sich in einem chemischen Gleichgewicht, das durch die folgende reversible Reaktion beschrieben wird:

CH₃COOH + H₂O₂ ⇌ CH₃COOOH + H₂O

(Essigsäure + Wasserstoffperoxid ⇌ Peressigsäure + Wasser)

Die Konzentrationen der Wirkstoffe in verschiedenen Handelsprodukten sind in der folgenden Tabelle zusammengefasst.

Tabelle 1: Typische Konzentrationen der aktiven Komponenten in this compound-Konzentraten

KomponenteKonzentration (Beispiel 1)Konzentration (Beispiel 2)FunktionQuelle
Peressigsäure (PES)ca. 35-40 % (g/V)ca. 17 % (m/V)Biozider Wirkstoff[5][6][7]
Wasserstoffperoxid10-25 %VariabelOxidationsmittel, Edukt[1][8]
EssigsäureVariabelVariabelEdukt, pH-Regulator[2][5]
StabilisatorenGeringe MengenGeringe MengenVerhindern Zersetzung[3]

Stabilität in wässriger Lösung

Die Stabilität von Peressigsäure ist ein kritischer Faktor für ihre Anwendung. Während das kommerzielle Konzentrat durch Stabilisatoren für eine gewisse Zeit haltbar ist (z.B. 2 Jahre bei kühler und trockener Lagerung), sind die verdünnten, anwendungsfertigen Lösungen instabil und müssen in der Regel täglich frisch angesetzt werden.[3][5][9]

Hydrolyse und Zersetzung

Bei der Verdünnung des Konzentrats mit Wasser verschiebt sich das chemische Gleichgewicht. Es kommt zu einer schnellen Hydrolyse der Peressigsäure zurück zu Essigsäure und Wasserstoffperoxid.[10] Gleichzeitig zersetzen sich sowohl Peressigsäure als auch Wasserstoffperoxid, insbesondere unter Freisetzung von Sauerstoff.[4][10]

Die Zersetzungsprodukte sind Essigsäure, Wasser und Sauerstoff, welche als ökologisch unbedenklich gelten.[5][10]

G cluster_equilibrium Wässriges Gleichgewicht cluster_products Zersetzungsprodukte PES Peressigsäure (CH₃COOOH) AA Essigsäure (CH₃COOH) PES->AA Hydrolyse O2 Sauerstoff (O₂) PES->O2 Heat Wärme PES->Heat H2O2 Wasserstoffperoxid (H₂O₂) H2O Wasser (H₂O) H2O2->H2O H2O2->O2 H2O2->Heat AA->PES Synthese G start Probenvorbereitung (Einwaage, Verdünnung) titration1 Schritt 1: H₂O₂-Titration Ansäuern (H₂SO₄) Titration mit Cer(IV)-sulfat start->titration1 Probe titration2 Schritt 2: PES-Titration Zugabe von Kaliumiodid (KI) Titration mit Natriumthiosulfat titration1->titration2 selbe Probelösung calculation Berechnung Konzentration H₂O₂ & PES titration2->calculation Verbrauchswerte

References

An In-depth Technical Guide to the Ecological Impact of Wofasteril Byproducts in Laboratory Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecological impact of Wofasteril and its byproducts when disposed of in laboratory waste streams. This compound, a peracetic acid (PAA)-based disinfectant, is widely used for its broad-spectrum antimicrobial activity. However, its improper disposal can pose risks to aquatic ecosystems. This document outlines the chemical composition of this compound, its degradation pathways, and the ecotoxicological effects of its primary components and byproducts. Detailed experimental protocols for assessing aquatic toxicity and biodegradability are also provided to enable researchers to evaluate and mitigate the environmental impact of their laboratory waste.

Chemical Composition and Degradation of this compound

This compound is an aqueous solution primarily composed of peracetic acid (CH₃CO₃H), hydrogen peroxide (H₂O₂), and acetic acid (CH₃COOH) in a state of equilibrium. Different formulations of this compound, such as E400, E250, and Lspez, contain varying ratios of these components, which influences their toxicological profiles.

Upon dilution in laboratory wastewater, this compound and its active components undergo degradation. The primary degradation pathway for peracetic acid is hydrolysis, which breaks it down into acetic acid and hydrogen peroxide. These byproducts, along with the initial components, are then further broken down into harmless substances: water, oxygen, and carbon dioxide. Acetic acid, a major byproduct, is readily biodegradable in the environment.

G This compound This compound Solution (Peracetic Acid, Hydrogen Peroxide, Acetic Acid) Dilution Dilution in Laboratory Waste Stream This compound->Dilution PAA Peracetic Acid (CH₃CO₃H) Dilution->PAA H2O2 Hydrogen Peroxide (H₂O₂) Dilution->H2O2 AceticAcid Acetic Acid (CH₃COOH) Dilution->AceticAcid Hydrolysis Hydrolysis Hydrolysis->H2O2 Hydrolysis->AceticAcid Decomposition Decomposition EndProducts Environmentally Benign Products (Water, Oxygen, Carbon Dioxide) Decomposition->EndProducts PAA->Hydrolysis H2O2->Decomposition AceticAcid->Decomposition

Figure 1: Degradation Pathway of this compound in Laboratory Wastewater.

Ecotoxicity of this compound Components and Byproducts

The primary ecological concern with this compound is its acute toxicity to aquatic organisms upon direct release into waterways without sufficient dilution or neutralization. Peracetic acid is highly toxic to aquatic life, and its toxicity is influenced by the concentration of hydrogen peroxide in the formulation.

Data Presentation: Aquatic Toxicity

The following tables summarize the quantitative data on the acute toxicity of this compound formulations, peracetic acid, and hydrogen peroxide to key aquatic indicator species.

Table 1: Acute Toxicity of this compound Formulations to Daphnia magna

Formulation24-hour LC₅₀ (mg/L PAA)Reference
This compound E4001.1 - 2.6[1][2][3][4][5]
This compound E2500.7 - 1.5[1][2][3][4][5]
This compound Lspez0.176 - 0.4[1][2][3][4][5]

Table 2: Acute Toxicity of Peracetic Acid (PAA) and Hydrogen Peroxide (H₂O₂) to Various Aquatic Species

SpeciesSubstanceEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)Pure PAA48-h LC₅₀0.74[5]
Daphnia magna (Water Flea)Commercial PAA48-h LC₅₀0.78[5]
Daphnia magna (Water Flea)Hydrogen Peroxide48-h LC₅₀3.46[5]
Vibrio fischeri (Bacterium)Pure PAA30-min EC₅₀0.84[5]
Vibrio fischeri (Bacterium)Commercial PAA30-min EC₅₀0.42[5]
Vibrio fischeri (Bacterium)Hydrogen Peroxide30-min EC₅₀5.67[5]
Oncorhynchus mykiss (Rainbow Trout)Peracetic Acid96-h LC₅₀> 24.5[6]
Pimephales promelas (Fathead Minnow)Peracetic Acid96-h LC₅₀309[1]

Experimental Protocols for Ecotoxicity Assessment

To evaluate the ecological impact of laboratory waste containing this compound byproducts, standardized ecotoxicity tests should be performed. The following are detailed methodologies for key experiments.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, neonates aged less than 24 hours.

  • Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. Immobilisation is recorded at 24 and 48 hours and compared with control values.

  • Procedure:

    • Prepare a geometric series of at least five concentrations of the test substance in reconstituted or natural water (pH 6-9, hardness 140–250 mg CaCO₃/L).

    • Dispense the test solutions into replicate test vessels. Use at least 20 animals per concentration, divided into at least four replicates.

    • Introduce the neonate daphnids into the test and control vessels.

    • Incubate at 20 ± 2 °C under a 16-hour light/8-hour dark photoperiod for 48 hours.

    • At 24 and 48 hours, count the number of immobilised daphnids (those unable to swim within 15 seconds after gentle agitation).

    • Calculate the EC₅₀ (the concentration that immobilises 50% of the daphnids) at 48 hours.

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment A Prepare Test Solutions (≥ 5 concentrations) B Dispense into Replicate Vessels A->B C Introduce Neonate Daphnia (<24h old) B->C D Incubate for 48h (20±2°C, 16h L/8h D) C->D E Count Immobilised Daphnia at 24h & 48h D->E F Calculate 48h EC₅₀ E->F

Figure 2: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test determines the acute toxicity of chemicals on the embryonic stages of the zebrafish (Danio rerio).

  • Test Organism: Newly fertilised zebrafish (Danio rerio) eggs.

  • Principle: Zebrafish embryos are exposed to the test chemical for 96 hours. Lethality is assessed daily based on four apical observations.

  • Procedure:

    • Prepare a control and at least five increasing concentrations of the test substance.

    • Distribute newly fertilised zebrafish eggs into 24-well plates, with one embryo per well and 20 embryos per concentration.

    • Incubate the plates at 26 ± 1 °C for 96 hours.

    • Every 24 hours, examine the embryos under a microscope and record the following indicators of lethality:

      • Coagulation of fertilised eggs

      • Lack of somite formation

      • Lack of detachment of the tail-bud from the yolk sac

      • Lack of heartbeat

    • At the end of the 96-hour exposure, determine the number of dead embryos for each concentration.

    • Calculate the LC₅₀ (the concentration that is lethal to 50% of the embryos).

Vibrio fischeri Luminescence Inhibition Test (ISO 11348-3)

This bioassay assesses the toxicity of a sample by measuring the inhibition of light emission from the marine bacterium Vibrio fischeri.

  • Test Organism: Freeze-dried Vibrio fischeri.

  • Principle: The light output of the luminescent bacteria is measured before and after exposure to the test sample. A reduction in light intensity indicates a toxic effect.

  • Procedure:

    • Reconstitute the freeze-dried bacteria according to the manufacturer's instructions.

    • Prepare a dilution series of the test sample.

    • In a luminometer cuvette, combine the bacterial suspension with the test sample or a dilution.

    • Measure the initial luminescence (I₀).

    • Incubate for a specified contact time (typically 5, 15, or 30 minutes) at 15 °C.

    • Measure the final luminescence (Iₜ).

    • Calculate the percent inhibition of luminescence for each concentration.

    • Determine the EC₅₀ (the concentration causing a 50% reduction in luminescence).

Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

  • Principle: The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium. The amount of carbon dioxide produced from the biodegradation of the substance is measured over 28 days.

  • Procedure:

    • Prepare a mineral medium containing the test substance as the sole source of organic carbon.

    • Inoculate the medium with activated sludge from a wastewater treatment plant.

    • Aerate the test flasks with CO₂-free air.

    • The evolved CO₂ is trapped in a potassium hydroxide solution.

    • The amount of trapped CO₂ is determined by titration at regular intervals over a 28-day period.

    • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.

Genotoxicity of Byproducts

The primary degradation byproduct of this compound is acetic acid. Studies using the Ames test, a bacterial reverse mutation assay, have been conducted to assess the mutagenic potential of peracetic acid and its byproducts. These studies generally indicate that under the conditions of use and subsequent degradation, this compound and its byproducts do not lead to the formation of significant amounts of genotoxic byproducts.

Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Procedure:

    • The tester strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking histidine.

    • After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to produce histidine) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

G Start Start with Histidine-Auxotrophic Salmonella typhimurium (his-) Exposure Expose Bacteria to Test Chemical ± S9 Mix Start->Exposure Plating Plate on Histidine-Free Minimal Agar Medium Exposure->Plating Incubation Incubate for 48-72 hours at 37°C Plating->Incubation Counting Count Revertant Colonies (his+) Incubation->Counting Analysis Compare to Control Counting->Analysis Mutagenic Mutagenic Analysis->Mutagenic Significant Increase NonMutagenic Non-Mutagenic Analysis->NonMutagenic No Significant Increase

Figure 3: Workflow for the Ames Test for Mutagenicity Assessment.

Recommendations for Laboratory Waste Management

To minimize the ecological impact of this compound byproducts, the following best practices for laboratory waste management are recommended:

  • Minimize Use: Use the minimum effective concentration and volume of this compound for disinfection.

  • Neutralization: Before disposal, neutralize residual this compound and its acidic byproducts with a weak base, such as sodium bicarbonate, to a pH of approximately 7.

  • Dilution: After neutralization, dilute the waste stream with a large volume of water before drain disposal, in accordance with local regulations.

  • Avoid Direct Release: Never dispose of concentrated this compound solutions directly into the sanitary sewer or the environment.

  • Consult Safety Data Sheets (SDS): Always refer to the product-specific SDS for detailed disposal instructions and safety precautions.

By adhering to these guidelines and understanding the ecotoxicological profile of this compound and its byproducts, researchers and laboratory professionals can significantly reduce the environmental impact of their work.

References

research articles on the efficacy of Wofasteril in decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the decontamination efficacy of Wofasteril, a disinfectant with peracetic acid as a primary active ingredient. This document summarizes key quantitative data, details experimental protocols used in efficacy testing, and illustrates the disinfectant's mechanism of action.

Core Active Ingredient and Formulation

This compound is a disinfectant concentrate containing peracetic acid (PAA), also known as peroxyacetic acid.[1][2] Formulations like this compound® classic contain approximately 40% (w/v) acetyl hydroperoxide (peracetic acid).[1] Peracetic acid is a strong oxidizing agent, which accounts for its broad-spectrum antimicrobial activity, including sporicidal effects.[3][4] It is effective even at low temperatures and concentrations.[1][2] this compound is often used in combination with additives like alcapur® to create a less odorous and more material-compatible solution.[5]

Mechanism of Action

The antimicrobial and sporicidal action of peracetic acid is not based on a specific signaling pathway but rather on a multi-targeted oxidative assault on microbial cells. This broad-based mechanism prevents the development of microbial resistance.[1] The primary mechanisms include:

  • Disruption of Cell Wall and Membrane: Peracetic acid oxidizes the outer cell membrane of microorganisms, including vegetative bacterial cells, endospores, yeast, and mold spores. This leads to increased permeability, leakage of cellular contents, and eventual cell lysis.[3][4]

  • Denaturation of Proteins and Enzymes: It denatures proteins and inactivates essential enzymes by oxidizing sulfhydryl and sulfur bonds.[6]

  • DNA Damage: Peracetic acid can generate reactive oxygen species (ROS) that damage microbial DNA, leading to mutations and fragmentation.

cluster_this compound This compound (Peracetic Acid) cluster_MicrobialCell Microbial Cell cluster_Effects Decontamination Effects This compound This compound (Peracetic Acid) OxidativeDamage Oxidative Damage & Disruption This compound->OxidativeDamage Oxidizes Denaturation Denaturation & Inactivation This compound->Denaturation Oxidizes Fragmentation Damage & Fragmentation This compound->Fragmentation Induces CellWall Cell Wall/ Membrane Proteins Proteins & Enzymes DNA Genetic Material (DNA) OxidativeDamage->CellWall CellDeath Microbial Inactivation (Cell Death) OxidativeDamage->CellDeath Denaturation->Proteins Denaturation->CellDeath Fragmentation->DNA Fragmentation->CellDeath

Figure 1. Mechanism of action of this compound (Peracetic Acid) on a microbial cell.

Quantitative Data on Decontamination Efficacy

The following tables summarize the sporicidal efficacy of this compound and its formulations from various research articles. Efficacy is typically measured as a log reduction in viable spores. A higher log reduction indicates a more effective disinfectant.

Table 1: Sporicidal Efficacy of this compound against Clostridium difficile

This compound FormulationTest OrganismOrganic LoadContact TimeLog ReductionReference
Peracetic acid-based (this compound)Clostridium difficile (ribotype 027)Absent30 minutes>3[7]
Peracetic acid-based (this compound)Clostridium difficile (ribotype 027)Present60 minutesNo significant difference from dichloroisocyanurate[7]

Table 2: Sporicidal Efficacy of this compound Formulations against Bacillus Species on Personal Protective Equipment (PPE)

This compound FormulationTest OrganismTemperatureContact TimeLog ReductionReference
This compound® SC super (1.75% peracetic acid)B. thuringiensis35°C5 minutes≥6.60 ± 0.20[8]
This compound® (2% peracetic acid)B. thuringiensis35°C5 minutes≥6.14 ± 0.49[8]
This compound® SC super (1.75% peracetic acid)B. cereusRoom Temp.5 minutesFull inactivation[8]
This compound® SC super (1.75% peracetic acid)B. anthracis SterneRoom Temp.5 minutesFull inactivation[8]
This compound® SC super (1.75% peracetic acid)Fully virulent Bacillus sporesNot specifiedNot specified≥5[8]

Experimental Protocols

The efficacy of this compound is evaluated using standardized quantitative suspension tests and carrier tests, which are designed to simulate practical conditions. The following protocols are based on established standards such as EN 13704 and AOAC 966.04.

Quantitative Suspension Test (based on EN 13704)

This test evaluates the sporicidal activity of a disinfectant in a liquid suspension.

a. Preparation of Materials:

  • Test Organisms: Spore suspensions of relevant bacteria (e.g., Bacillus subtilis, Clostridium difficile) are prepared and standardized to a specific concentration (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ spores/mL).

  • Interfering Substance: To simulate "dirty" conditions, an interfering substance, typically a solution of bovine albumin and yeast extract, is prepared to represent organic load. For "clean" conditions, a lower concentration of bovine albumin is used.

  • Test Solution: The this compound product is diluted to the desired concentration with hard water.

  • Neutralizer: A solution capable of inactivating the sporicidal activity of peracetic acid without harming the spores is prepared (e.g., sodium thiosulfate-based solution). The effectiveness of the neutralizer must be validated.

b. Test Procedure:

  • A sample of the disinfectant is mixed with a test suspension of spores and the interfering substance.

  • The mixture is maintained at a specified temperature and for a defined contact time.

  • At the end of the contact time, an aliquot is transferred to the neutralizer to stop the disinfectant's action.

  • The number of surviving spores is determined by plating the neutralized mixture onto a suitable growth medium.

  • Plates are incubated under appropriate conditions (e.g., anaerobically for C. difficile).

  • The log reduction is calculated by comparing the number of surviving spores to the initial spore count. A log reduction of ≥ 3 is typically required to pass the test.[9]

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis SporeSuspension Prepare Spore Suspension Mix Mix Spores, this compound, & Interfering Substance SporeSuspension->Mix WofasterilSolution Prepare this compound Solution WofasterilSolution->Mix InterferingSubstance Prepare Interfering Substance InterferingSubstance->Mix Incubate Incubate for Contact Time Mix->Incubate Neutralize Neutralize with Inactivator Incubate->Neutralize Plate Plate on Growth Medium Neutralize->Plate IncubatePlates Incubate Plates Plate->IncubatePlates Count Count Surviving Spores IncubatePlates->Count Calculate Calculate Log Reduction Count->Calculate

Figure 2. Experimental workflow for a quantitative suspension test.

Quantitative Carrier Test (based on AOAC 966.04)

This method evaluates the efficacy of a disinfectant on a contaminated surface.

a. Preparation of Materials:

  • Carriers: Standardized carriers, such as stainless steel discs or sutures, are used to represent surfaces.

  • Inoculum: Carriers are inoculated with a known number of spores (e.g., 10⁵ to 10⁶ spores per carrier) and allowed to dry.

  • Test Solution and Neutralizer: Prepared as in the suspension test.

b. Test Procedure:

  • The inoculated carriers are immersed in the this compound test solution for a specified contact time.

  • After the contact time, the carriers are transferred to a validated neutralizer.

  • The surviving spores are recovered from the carriers and enumerated, typically by plating.

  • The log reduction is calculated by comparing the number of surviving spores on the treated carriers to the number recovered from untreated control carriers. For products claiming efficacy against C. difficile, the U.S. Environmental Protection Agency (EPA) requires a minimum 6-log reduction in viable spores.[10]

Bactericidal and Virucidal Efficacy

While this guide focuses on sporicidal activity, it is important to note that this compound, due to its peracetic acid content, also exhibits broad-spectrum bactericidal and virucidal efficacy. Peracetic acid is known to inactivate both gram-positive and gram-negative bacteria, fungi, and yeasts in less than 5 minutes at concentrations below 100 ppm in the absence of organic matter.[6] It is also effective against a wide range of viruses.[11]

Conclusion

This compound is a potent disinfectant with proven sporicidal, bactericidal, and virucidal activity. Its efficacy is attributed to the strong oxidizing properties of its active ingredient, peracetic acid, which acts on multiple cellular targets, making microbial resistance unlikely. Standardized testing protocols are crucial for validating the efficacy of this compound formulations under various conditions, ensuring their effectiveness in decontamination procedures. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for understanding and applying this compound in research and professional settings.

References

Wofasteril formulation for use in pharmaceutical cleanrooms

Author: BenchChem Technical Support Team. Date: December 2025

Ein technischer Leitfaden zur Formulierung und Anwendung von Wofasteril in pharmazeutischen Reinräumen

Einführung

Die Aufrechterhaltung der Sterilität in pharmazeutischen Reinräumen ist von entscheidender Bedeutung für die Sicherheit und Wirksamkeit von Arzneimitteln. Die Dekontamination von Oberflächen und Ausrüstung erfordert den Einsatz von hochwirksamen Desinfektionsmitteln mit einem breiten Wirkungsspektrum. This compound, ein Desinfektionsmittel auf Basis von Peressigsäure (PES), ist für den Einsatz in aseptischen Produktionsanlagen der Pharma- und Kosmetikindustrie vorgesehen.[1][2] Dieser technische Leitfaden beschreibt die Formulierung, den Wirkmechanismus, die Wirksamkeitsdaten und die Anwendungsprotokolle von this compound für Fachleute in der Forschung, Wissenschaft und Arzneimittelentwicklung.

Formulierung und Wirkstoffe

This compound ist ein konzentriertes Desinfektionsmittel, dessen Hauptwirkstoff Peressigsäure (PES oder PAA) ist.[3][4] Die Konzentration im Handelsprodukt liegt bei etwa 40 %.[4] Für die Anwendung muss das Konzentrat unmittelbar vor Gebrauch mit Wasser verdünnt werden.[1][3]

Eine Besonderheit von this compound ist die Anwendung im sogenannten Kombinationsverfahren. Hierbei wird das saure this compound-Konzentrat mit einem alkalischen Zusatz namens alcapur® in einem Verhältnis von typischerweise 1:3 in Wasser verdünnt.[1][3] Diese Kombination neutralisiert die Lösung, was zu einer besseren Materialverträglichkeit und einer geringeren Geruchsbelästigung führt, ohne die desinfizierende Wirkung zu beeinträchtigen.[3]

Wirkmechanismus der Peressigsäure

Der Wirkmechanismus von this compound beruht auf den stark oxidativen Eigenschaften der Peressigsäure. Dieser unspezifische Wirkmechanismus verhindert die Entwicklung von mikrobiellen Resistenzen.[4] PES denaturiert Proteine und Enzyme, zerstört die Zellwände von Mikroorganismen und schädigt deren genetisches Material. Nach der Reaktion zerfällt Peressigsäure in umweltverträgliche Substanzen: Essigsäure, Wasser und Sauerstoff.[4]

G cluster_process Wirkmechanismus von Peressigsäure (PES) cluster_targets Zelluläre Angriffsziele PES Peressigsäure (PES) CH₃CO₃H Disruption Oxidative Zerstörung & Denaturierung PES->Disruption starkes Oxidationsmittel Microbe Mikrobielle Zelle (Bakterium, Spore, Pilz, Virus) Proteins Proteine & Enzyme Lipids Zellmembran-Lipide DNA Nukleinsäuren (DNA/RNA) Disruption->Proteins greift an Disruption->Lipids greift an Disruption->DNA greift an Decomposition Zerfallsprodukte Disruption->Decomposition führt zu Inaktivierung und Zelllyse Products Essigsäure, Wasser, Sauerstoff Decomposition->Products

Wirkmechanismus der Peressigsäure auf mikrobielle Zellen.

Antimikrobielle Wirksamkeit

This compound besitzt ein breites Wirkungsspektrum, das bakterizide, mykobakterizide, fungizide, viruzide und sporizide Eigenschaften umfasst.[1][5] Besonders die sporizide Wirkung ist für den Einsatz in pharmazeutischen Reinräumen von großer Bedeutung.

Sporizide Wirksamkeit

In einer Studie wurde die sporizide Wirksamkeit von this compound-Formulierungen gegen hochresistente Bacillus-Sporen auf Oberflächen von persönlicher Schutzausrüstung (PSA) untersucht. Die Ergebnisse zeigen eine hohe Effektivität.[6][7][8]

FormulierungWirkstoffkonzentrationZielorganismusTemperaturKontaktzeitLog₁₀-ReduktionReferenz
This compound® SC super1,75 % PESBacillus thuringiensis35 °C5 min≥ 6.60 ± 0.20[6][7]
This compound®2 % PESBacillus thuringiensis35 °C5 min≥ 6.14 ± 0.49[7]
This compound® SC super1,75 % PESBacillus Sporen (Risikogruppe 1 & 2)Raumtemperatur5 min≥ 5.0[6][7][8]
This compound® SC super1,75 % PESB. cereus & B. anthracis SterneRaumtemperatur5 minVollständige Inaktivierung[6]

Tabelle 1: Zusammenfassung der quantitativen Daten zur sporiziden Wirksamkeit von this compound.

Eine weitere Untersuchung bestätigte die sporizide Aktivität einer Peressigsäure-basierten Formulierung gegen Sporen des hypervirulenten Stammes Clostridium difficile (Ribotyp 027).[9]

Anwendungsprotokolle in Reinräumen

Die Anwendung von this compound in Reinräumen muss nach einem validierten Protokoll erfolgen, um eine gleichbleibende und effektive Dekontamination sicherzustellen.

Oberflächen-Wischdesinfektion

Die Wischdesinfektion ist die gängigste Methode zur Dekontamination von Oberflächen wie Werkbänken, Wänden, Böden und Geräten.

G start Start: Desinfektions- zyklus prep 1. Vorbereitung - Persönliche Schutzausrüstung anlegen - this compound-Lösung ansetzen (z.B. mit alcapur®) start->prep clean 2. Vorreinigung - Grobe Verschmutzungen entfernen - Oberflächen mit neutralem Reiniger säubern prep->clean gemäß Reinraum- vorschrift apply 3. Applikation - Desinfektionslösung aufbringen (z.B. mit Mopp oder Tuch) - Vollständige Benetzung sicherstellen clean->apply von rein nach unrein, von oben nach unten contact 4. Einwirkzeit - Definierte Kontaktzeit einhalten (siehe Wirksamkeitsdaten, z.B. 5-15 min) - Oberfläche feucht halten apply->contact rinse 5. Nachspülen (optional) - Falls erforderlich, mit sterilem Wasser nachwischen, um Rückstände zu entfernen contact->rinse end Ende: Fläche dekontaminiert rinse->end

Allgemeiner Arbeitsablauf für die Oberflächen-Wischdesinfektion.
Raumdesinfektion mittels Verdampfung

Für eine umfassende Dekontamination ganzer Räume inklusive schwer zugänglicher Bereiche eignet sich die Verdampfung. Die Variante this compound® SC wurde speziell für diesen Zweck entwickelt.[10]

Protokoll-Eckpunkte:

  • Vorbereitung: Der zu dekontaminierende Raum muss abgedichtet werden.

  • Lösung: Eine 80%ige (v/v) this compound® SC Lösung wird angesetzt.[10]

  • Dosierung: Pro Kubikmeter Raumvolumen werden 20–30 ml der Lösung benötigt.[10]

  • Verdampfung: Die Lösung wird in einem geeigneten Gerät bei bis zu 103 °C verdampft, bis ca. 60 % des Füllvolumens verdampft sind.[10]

  • Einwirkzeit: Die empfohlene Kontaktzeit beträgt 1-2 Stunden.[10]

Experimentelles Protokoll zur Wirksamkeitsprüfung (Beispiel)

Die in Tabelle 1 zitierten Daten wurden mittels eines standardisierten Oberflächentests gewonnen. Ein solches Protokoll ist entscheidend für die Validierung der Desinfektionsmittelwirksamkeit unter praxisnahen Bedingungen.

G cluster_protocol Protokoll: Sporizider Oberflächentest prep_spores 1. Sporensuspension - Bacillus-Spezies in definierter Konzentration herstellen inoculate 2. Inokulation - Testoberflächen (z.B. PSA-Material) mit Sporensuspension beimpfen prep_spores->inoculate dry 3. Trocknung - Inokulierte Oberflächen unter kontrollierten Bedingungen trocknen lassen inoculate->dry apply_disinfectant 4. Desinfektion - this compound-Lösung auf die getrockneten Sporen aufbringen - Mechanische Verteilung sicherstellen dry->apply_disinfectant expose 5. Exposition - Definierte Kontaktzeit bei kontrollierter Temperatur einhalten apply_disinfectant->expose neutralize 6. Neutralisation - Desinfektionsmittelwirkung mit einem geeigneten Neutralisationsmittel stoppen expose->neutralize recover 7. Keimrückgewinnung - Verbliebene, lebensfähige Sporen von der Oberfläche eluieren neutralize->recover plate 8. Quantifizierung - Eluat auf Agarplatten ausplattieren - Kolonien nach Inkubation zählen recover->plate calculate 9. Auswertung - Log₁₀-Reduktionsfaktor berechnen plate->calculate

Workflow eines experimentellen Protokolls zur sporiziden Wirksamkeitsprüfung.

Zusammenfassung

This compound ist ein hochwirksames Desinfektionsmittel auf Peressigsäurebasis mit einem breiten antimikrobiellen Spektrum, das für die anspruchsvollen Bedingungen in pharmazeutischen Reinräumen geeignet ist. Seine starke sporizide Wirkung, der unspezifische Oxidationsmechanismus, der Resistenzen verhindert, und die umweltverträglichen Zerfallsprodukte machen es zu einer zuverlässigen Wahl für die Aufrechterhaltung aseptischer Bedingungen. Die Anwendung im Kombinationsverfahren mit alcapur® verbessert zudem die Materialverträglichkeit und Anwendersicherheit. Die Implementierung muss stets im Rahmen validierter Reinigungs- und Desinfektionsprotokolle erfolgen.

References

Methodological & Application

Wofasteril-Protokoll zur Desinfektion von Zellkulturinkubatoren

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle für Forschung, Wissenschaft und Wirkstoffentwicklung

Diese Anwendungsbeschreibung bietet ein detailliertes Protokoll und technische Informationen für die effektive Desinfektion von Zellkulturinkubatoren unter Verwendung von Wofasteril, einem Desinfektionsmittel auf Peressigsäurebasis (PES). Die Einhaltung eines strikten Desinfektionsprotokolls ist entscheidend, um Kontaminationen durch Bakterien, Pilze, Viren und insbesondere Mykoplasmen zu verhindern und die Integrität von Zellkulturen zu gewährleisten.

Einleitung

This compound ist ein hochwirksames Flächendesinfektionsmittel mit einem breiten Wirkungsspektrum, das Bakterien, Pilze, Sporen und Viren zuverlässig abtötet.[1][2][3] Sein aktiver Wirkstoff, die Peressigsäure, ist ein starkes Oxidationsmittel, das schnell in umweltverträgliche Substanzen wie Essigsäure, Wasser und Sauerstoff zerfällt.[3][4] Dies macht es zu einer geeigneten Wahl für den Einsatz in sensiblen Bereichen wie der Zellkultur. Die korrekte Anwendung von this compound gewährleistet eine sterile Umgebung im Inkubator und schützt wertvolle Zelllinien und Experimente.

Chemische Zusammensetzung von this compound-Konzentraten (Beispiele):

ProduktvariantePeressigsäure (PES)WasserstoffperoxidWeitere Bestandteile
This compound® classicca. 35-40%JaEssigsäure, Stabilisatoren[5]
This compound® Premiumca. 17% (m/V)JaEssigsäure im chemischen Gleichgewicht[6]

Hinweis: Die genaue Zusammensetzung kann je nach Produktvariante variieren. Beachten Sie stets das Sicherheitsdatenblatt des jeweiligen Produkts.

Wirkungsweise der Peressigsäure

Der Wirkmechanismus von Peressigsäure beruht auf ihrer starken oxidativen Wirkung. Sie denaturiert Proteine, stört die Permeabilität der Zellwand und oxidiert Schwefelbindungen in Proteinen und Enzymen, was zu einer schnellen und irreversiblen Inaktivierung von Mikroorganismen führt.[7] Aufgrund dieses unspezifischen Wirkmechanismus ist die Entwicklung von Resistenzen ausgeschlossen.[3]

Quantitative Daten zur Wirksamkeit

Die nachfolgende Tabelle fasst die mikrobizide Wirksamkeit von Peressigsäure gegen relevante Kontaminanten in der Zellkultur zusammen.

MikroorganismusKonzentration (ppm PES)EinwirkzeitLog-ReduktionQuelle(n)
Gram-positive & -negative Bakterien< 100< 5 Minuten> 5[7]
Hefen & Pilze< 100< 5 Minuten> 5[7]
Bakteriensporen (B. subtilis)500 - 10,000 (0.05% - 1%)15 Sek. - 30 Min.> 6[7][8]
Viren (z.B. Poliovirus)12 - 2250VariabelVariabel[7]
Mykoplasmen500 - 1000 (0.05% - 0.1%)Nicht spezifiziertEffektiv zur Sterilisation[9][10]

Hinweis: Die Wirksamkeit kann durch organische Belastung beeinflusst werden. Bei Vorhandensein von organischem Material sind höhere Konzentrationen (200-500 ppm) erforderlich.[7]

Experimentelles Protokoll: Desinfektion eines CO2-Inkubators

Dieses Protokoll beschreibt die schrittweise Durchführung der manuellen Desinfektion eines Zellkulturinkubators mit einer this compound-Arbeitslösung.

4.1 Benötigte Materialien

  • This compound-Konzentrat

  • Destilliertes oder deionisiertes Wasser

  • Persönliche Schutzausrüstung (PSA): Schutzbrille, chemikalienresistente Handschuhe (z.B. aus Butylkautschuk), Laborkittel

  • Fusselfreie, sterile Tücher oder Schwämme

  • Sterile Sprühflasche

  • Eimer oder Behälter zum Ansetzen der Desinfektionslösung

  • Autoklav (optional, für Einbauteile)

4.2 Vorbereitung des Inkubators

G cluster_prep Phase 1: Vorbereitung A Inkubator ausschalten und CO2-Zufuhr trennen B Alle Kulturen sicher entfernen A->B C Alle Einbauteile entfernen (Regale, Wasserwanne etc.) B->C

Abbildung 1: Vorbereitungsschritte vor der Desinfektion.

  • Sicherheit zuerst: Legen Sie die vollständige persönliche Schutzausrüstung an.

  • Inkubator leeren: Schalten Sie den Inkubator aus und trennen Sie die CO2-Versorgung. Entnehmen Sie alle Zellkulturen und lagern Sie diese sicher in einem anderen Inkubator.

  • Einbauten entfernen: Entnehmen Sie alle losen Innenteile wie Regale, Regalträger, Luftkanäle und die Wasserwanne.

4.3 Reinigung

Vor der eigentlichen Desinfektion müssen alle Oberflächen gründlich gereinigt werden, um organische Verschmutzungen zu entfernen, die die Wirksamkeit des Desinfektionsmittels beeinträchtigen können.

  • Reinigen Sie die entfernten Einbauteile und die Innenflächen des Inkubators (Wände, Boden, Decke und die Innenseite der Tür) mit einem milden Laborreiniger und warmem Wasser.

  • Spülen Sie alle gereinigten Oberflächen gründlich mit destilliertem oder deionisiertem Wasser ab, um Reinigerrückstände zu entfernen.

  • Trocknen Sie die Oberflächen mit sauberen, fusselfreien Tüchern.

4.4 Ansetzen der this compound-Arbeitslösung

Empfohlene Konzentration: Für die Routinedesinfektion von Zellkulturinkubatoren wird eine Konzentration von 0,5% bis 1,0% this compound empfohlen. Dies entspricht einer Konzentration von ca. 5000 bis 10000 ppm. Beachten Sie stets die Herstellerangaben des spezifischen this compound-Produkts.

Beispiel für eine 1%ige Lösung: Mischen Sie 10 ml this compound-Konzentrat mit 990 ml destilliertem Wasser, um 1 Liter Arbeitslösung herzustellen. Die Gebrauchslösung sollte immer frisch angesetzt werden.[2][11]

4.5 Desinfektionsvorgang

G cluster_workflow Phase 2: Reinigungs- & Desinfektions-Workflow Prep Vorbereitung (siehe Abb. 1) Clean Mechanische Reinigung (milder Reiniger & Wasser) Prep->Clean Rinse Spülen (dest. Wasser) Clean->Rinse Disinfect Desinfektion mit this compound (alle Oberflächen benetzen) Rinse->Disinfect Contact Einwirkzeit (mind. 30 Minuten) Disinfect->Contact Dry Trocknen lassen (Lufttrocknung) Contact->Dry Reassemble Wiedereinbau der autoklavierten/desinfizierten Teile Dry->Reassemble Restart Inbetriebnahme des Inkubators Reassemble->Restart

Abbildung 2: Kompletter Workflow der Inkubator-Desinfektion.

  • Einbauteile desinfizieren: Legen Sie die gereinigten Einbauteile in die this compound-Lösung oder besprühen Sie sie vollständig. Alternativ können autoklavierbare Teile im Autoklaven sterilisiert werden.

  • Inkubatorinnenraum desinfizieren: Tragen Sie die this compound-Arbeitslösung großzügig auf alle Innenflächen des Inkubators auf. Verwenden Sie hierfür ein steriles Tuch oder eine Sprühflasche. Stellen Sie sicher, dass alle Oberflächen, einschließlich der Türdichtung und schwer zugänglicher Ecken, vollständig benetzt sind.

  • Einwirkzeit: Lassen Sie die Desinfektionslösung für eine empfohlene Einwirkzeit von mindestens 30 Minuten einwirken.[5][12] Die Oberflächen müssen während der gesamten Einwirkzeit feucht bleiben.

  • Trocknen: Lassen Sie die Oberflächen an der Luft vollständig trocknen. Ein Nachwischen ist in der Regel nicht erforderlich, da Peressigsäure in unbedenkliche Produkte zerfällt.[4] Stellen Sie sicher, dass kein stechender Geruch mehr wahrnehmbar ist, bevor Sie den Inkubator wieder in Betrieb nehmen.

  • Wiedereinbau und Inbetriebnahme: Setzen Sie die trockenen, desinfizierten Einbauteile wieder ein. Füllen Sie die Wasserwanne mit frischem, sterilem Wasser. Schließen Sie den Inkubator und nehmen Sie ihn wieder in Betrieb. Lassen Sie das Gerät für mehrere Stunden laufen, um stabile Temperatur- und CO2-Bedingungen zu erreichen, bevor Sie neue Kulturen einstellen.

Materialverträglichkeit und Sicherheit

Materialverträglichkeit: Peressigsäure ist in den empfohlenen Anwendungskonzentrationen im Allgemeinen gut mit Materialien verträglich, die in Zellkulturinkubatoren verwendet werden, wie z.B. Edelstahl und diverse Kunststoffe.[13][14] Bei unedlen Metallen oder empfindlichen Kunststoffen kann es jedoch zu Korrosion kommen.[15] Es wird empfohlen, die Herstellerangaben des Inkubators zu prüfen oder im Zweifelsfall an einer unauffälligen Stelle einen Materialverträglichkeitstest durchzuführen.

Sicherheitshinweise:

  • This compound-Konzentrat ist stark ätzend und brandfördernd.[15] Vermeiden Sie den Kontakt mit Haut und Augen.

  • Tragen Sie bei der Handhabung des Konzentrats und der Arbeitslösung immer die vorgeschriebene persönliche Schutzausrüstung.[2][6]

  • Sorgen Sie für eine gute Belüftung des Arbeitsbereichs.

  • Lagern Sie this compound kühl, an einem gut belüfteten Ort und nur im Originalbehälter.[11]

  • Mischen Sie this compound niemals mit anderen Reinigungs- oder Desinfektionsmitteln, insbesondere nicht mit Laugen oder chlorhaltigen Produkten.[5][11]

Lesen Sie vor der Anwendung stets das Sicherheitsdatenblatt und die Produktinformationen des Herstellers.

References

Application Notes and Protocols for Sterilizing Surgical Instruments for Animal Research Using Wofasteril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cold sterilization of surgical instruments for animal research using Wofasteril, a peracetic acid-based disinfectant. Adherence to these guidelines is crucial for ensuring the sterility of surgical instruments, thereby preventing post-operative infections and ensuring the welfare of research animals.

Introduction to this compound

This compound is a concentrated, peracetic acid-based solution with broad-spectrum antimicrobial activity, effective against bacteria, fungi, viruses, and spores.[1][2] Its active ingredient, peracetic acid, is a powerful oxidizing agent that denatures proteins and disrupts cell walls, leading to rapid microbial inactivation even at low temperatures.[1] this compound is a suitable alternative for sterilizing heat-sensitive instruments that cannot be autoclaved.

Key Experimental Data

The efficacy of peracetic acid, the active component of this compound, is dependent on concentration and contact time. The following tables summarize the required concentrations and contact times for achieving sterilization.

Microorganism TypeEffective Peracetic Acid Concentration (ppm)Required Contact Time
Gram-positive & Gram-negative Bacteria< 100 ppm< 5 minutes
Fungi & Yeasts< 100 ppm< 5 minutes
Viruses12 - 2250 ppm15 minutes
Bacterial Spores500 - 10,000 ppm (0.05% to 1%)15 seconds to 30 minutes

Table 1: General Microbicidal Activity of Peracetic Acid. [3]

For practical application in surgical instrument sterilization, a conservative approach is recommended to ensure a high level of sterility.

ApplicationThis compound ConcentrationImmersion Time
Surface Disinfection (Smooth Surfaces)0.5%30 minutes
Surface Disinfection (Rough Surfaces)0.5%60 minutes

Table 2: Recommended this compound Concentration and Contact Times for Surface Disinfection. [2] Note: For complete sterilization of surgical instruments, longer contact times are generally recommended.

Material Compatibility

Peracetic acid solutions can be corrosive to some metals.[4][5] It is essential to consider the material of your surgical instruments. Most surgical instruments are made from stainless steel grades such as 316, 410, and 420, which offer good to moderate corrosion resistance.[6][7][8][9][10]

MaterialCompatibility with Peracetic AcidNotes
Stainless Steel (Austenitic e.g., 316)GoodHighly resistant to corrosion.[10]
Stainless Steel (Martensitic e.g., 410, 420)ModerateMay show some corrosion over time with prolonged exposure.[6][8]
AluminumPoorProne to corrosion.
Plastics (e.g., Polypropylene, Polyethylene)GoodGenerally compatible.
Rubber/SiliconeGoodGenerally compatible.

Table 3: Material Compatibility with Peracetic Acid Solutions.

Always consult the instrument manufacturer's instructions for chemical sterilant compatibility. For mixed-metal instruments, it is crucial to test on a small, inconspicuous area first.

Experimental Protocols

Preparation of this compound Solution

This compound is a concentrate and must be diluted with purified water (e.g., distilled or deionized water) immediately before use.[1][4]

To prepare a 0.5% working solution:

  • Add 5 ml of this compound concentrate to 995 ml of purified water.

  • Always add the concentrate to the water, not the other way around, to minimize splashing of the concentrated solution.

Sterilization Workflow

The following diagram outlines the complete workflow for sterilizing surgical instruments using this compound.

G cluster_pre Pre-Sterilization cluster_steri Sterilization cluster_post Post-Sterilization PreClean 1. Pre-Cleaning (Manual/Ultrasonic) RinseDry1 2. Rinsing & Drying PreClean->RinseDry1 Immersion 3. Immersion in This compound Solution RinseDry1->Immersion RinseDry2 4. Sterile Rinsing Immersion->RinseDry2 AsepticDrying 5. Aseptic Drying RinseDry2->AsepticDrying Storage 6. Sterile Storage AsepticDrying->Storage

Caption: Workflow for surgical instrument sterilization using this compound.

Detailed Protocol

Step 1: Pre-Cleaning (Decontamination)

  • Objective: To remove all visible organic debris (blood, tissue, etc.) which can inhibit the effectiveness of the sterilant.[11][12][13]

  • Procedure:

    • Immediately after surgery, rinse instruments under cool running water to remove gross contamination.

    • Disassemble instruments with multiple parts.

    • Immerse instruments in a neutral pH enzymatic cleaner or a suitable instrument detergent. Follow the manufacturer's instructions for dilution and soaking time.

    • Manually scrub instruments with a soft-bristled brush, paying close attention to joints, serrations, and lumens.

    • Alternatively, use an ultrasonic cleaner for a more thorough cleaning, following the manufacturer's instructions.

Step 2: Rinsing and Drying

  • Objective: To remove all traces of cleaning agents.

  • Procedure:

    • Thoroughly rinse instruments with purified water.

    • Dry instruments completely using a lint-free cloth or filtered compressed air. Moisture can dilute the sterilant and promote corrosion.[14]

Step 3: Immersion in this compound Solution

  • Objective: To achieve sterilization by exposing all surfaces of the instruments to the this compound solution.

  • Procedure:

    • Prepare a fresh 0.5% this compound solution in a clean, dedicated immersion tray (e.g., stainless steel or high-density plastic).

    • Completely immerse the cleaned and dried instruments in the solution, ensuring there are no air bubbles trapped on the surfaces. For instruments with lumens, flush the lumens with the solution.

    • Cover the immersion tray to prevent contamination and minimize vapor inhalation.

    • Allow the instruments to soak for a minimum of 60 minutes to ensure sporicidal activity. For critical procedures, a longer immersion time of up to several hours may be considered, but be mindful of material compatibility.

Step 4: Sterile Rinsing

  • Objective: To remove all residual this compound, which can be toxic to tissues.[12][15]

  • Procedure:

    • Aseptically remove the instruments from the this compound solution using sterile forceps.

    • Rinse the instruments thoroughly with sterile saline or sterile purified water. A minimum of three separate rinses is recommended. For instruments with lumens, flush the lumens with sterile rinse solution.

Step 5: Aseptic Drying

  • Objective: To dry the instruments without re-contaminating them.

  • Procedure:

    • Place the rinsed instruments on a sterile field (e.g., a sterile surgical drape).

    • Allow the instruments to air-dry in a protected, sterile environment, or use a sterile, lint-free cloth to gently pat them dry.

Step 6: Sterile Storage

  • Objective: To maintain the sterility of the instruments until use.

  • Procedure:

    • Store the sterilized and dried instruments in a sterile, covered container or a peel-pouch.

    • Label the container with the date of sterilization.

    • Store in a clean, dry, and controlled environment.

Safety Precautions and Disposal

Signaling Pathway for Safe Handling

The following diagram illustrates the necessary precautions when working with this compound.

G This compound This compound (Concentrate & Solution) PPE Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat This compound->PPE Requires Ventilation Well-Ventilated Area This compound->Ventilation Work in Handling Safe Handling Practices - Avoid Inhalation - Avoid Skin/Eye Contact This compound->Handling Follow Disposal Proper Disposal - Neutralize before disposal - Follow local regulations This compound->Disposal Ensure

Caption: Safety precautions for handling this compound.

Detailed Safety Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound concentrate and its solutions.[1][5][16]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors, which can cause respiratory irritation.[4][16]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][2] Do not eat, drink, or smoke when using this product.[16]

  • Storage: Store this compound concentrate in its original container in a cool, dark, and well-ventilated place, away from heat and incompatible materials.[1][4]

  • Disposal: this compound solutions should be neutralized to a near-neutral pH (approximately pH 7) before disposal down the drain with copious amounts of water, in accordance with local regulations.[1][2][4] Unused concentrate should be disposed of as hazardous waste.

By following these detailed application notes and protocols, researchers can ensure the effective sterilization of surgical instruments for animal research, promoting animal welfare and the integrity of scientific data.

References

Application Notes and Protocols for Surface Decontamination of Biosafety Cabinets using Wofasteril®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Wofasteril®, a peracetic acid-based disinfectant, for the routine surface decontamination of biosafety cabinets (BSCs). Adherence to these protocols is crucial for maintaining a sterile working environment and ensuring the safety of laboratory personnel.

Introduction to this compound®

This compound® is a broad-spectrum disinfectant with bactericidal, mycobactericidal, fungicidal, virucidal, and sporicidal activity.[1] Its active ingredient, peracetic acid, is a powerful oxidizing agent that decomposes into environmentally friendly byproducts: acetic acid, water, and oxygen.[2] this compound® is supplied as a concentrate and must be diluted to the appropriate working concentration before use.[1]

For applications requiring reduced odor and enhanced material compatibility, a combination method involving this compound® and alcapur®, a buffering agent, is recommended.[1][3] This combination neutralizes the pungent smell of peracetic acid and lessens its corrosive effects on sensitive surfaces.[3]

Mechanism of Action

Peracetic acid, the active component of this compound®, exerts its antimicrobial effect through oxidation. It denatures proteins, disrupts the cell wall permeability of microorganisms, and oxidizes sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites. This broad-based mode of action prevents the development of microbial resistance.

This compound This compound® (Peracetic Acid) Microorganism Microorganism (e.g., Bacterium, Virus, Fungus) This compound->Microorganism Oxidative Damage Disruption Disruption of Cell Wall/Membrane Permeability Microorganism->Disruption Denaturation Denaturation of Proteins and Enzymes Microorganism->Denaturation Oxidation Oxidation of Sulfhydryl and Sulfur Bonds Microorganism->Oxidation Inactivation Microorganism Inactivation Disruption->Inactivation Denaturation->Inactivation Oxidation->Inactivation

Mechanism of this compound® Action

Safety Precautions

This compound® concentrate is corrosive and a strong oxidizer. Handle with care in a well-ventilated area, and always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1] Refer to the Safety Data Sheet (SDS) for complete safety information.

cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Handling Procedures cluster_Emergency Emergency Procedures Gloves Chemical-Resistant Gloves Goggles Safety Goggles LabCoat Lab Coat Ventilation Well-Ventilated Area Dilution Dilute Concentrate Before Use Storage Store in Original Container Away from Heat and Sunlight SkinContact Skin Contact: Rinse with Water EyeContact Eye Contact: Rinse with Water & Seek Medical Attention Spill Spill: Consult SDS Personnel Laboratory Personnel Personnel->Gloves Wears Personnel->Goggles Wears Personnel->LabCoat Wears Personnel->Ventilation Follows Personnel->Dilution Follows Personnel->Storage Follows Personnel->SkinContact Prepared for Personnel->EyeContact Prepared for Personnel->Spill Prepared for

This compound® Safety Procedures

Experimental Protocols

Preparation of this compound® Working Solution

Materials:

  • This compound® concentrate

  • alcapur® (optional, for combination method)

  • Sterile distilled or deionized water

  • Sterile graduated cylinders and flasks

  • Appropriate PPE

Procedure:

  • Standard Solution: Prepare a 0.5% working solution by adding 5 mL of this compound® concentrate to 995 mL of sterile water.

  • Combination Method (Recommended): To prepare a 0.5% this compound® solution with alcapur®, add 15 mL of alcapur® to 980 mL of sterile water and mix. Then, add 5 mL of this compound® concentrate and mix thoroughly. The recommended ratio for the combination method is 1 part this compound® to 3 parts alcapur®.[1]

  • Prepare fresh working solutions daily.

Routine Decontamination of Biosafety Cabinet Surfaces

This protocol is intended for routine decontamination before and after work in the biosafety cabinet.

Materials:

  • Prepared this compound® working solution (0.5%)

  • Sterile, non-shedding wipes

  • Appropriate PPE

Procedure:

  • Ensure the biosafety cabinet is running for at least five minutes to establish proper airflow.

  • Don appropriate PPE.

  • Soak sterile, non-shedding wipes in the prepared 0.5% this compound® working solution.

  • Wipe the interior surfaces of the biosafety cabinet, starting with the back wall and moving towards the front. Use overlapping strokes to ensure complete coverage. Wipe the side walls, the work surface, and the interior of the sash.

  • Ensure that the surfaces remain wet for the recommended contact time (see Table 1). For smooth surfaces such as stainless steel and plastic, a contact time of 30 minutes is recommended.[5]

  • After the contact time has elapsed, wipe the surfaces with sterile wipes soaked in sterile 70% ethanol or sterile water to remove any residue, if required by your laboratory's standard operating procedures.

  • Dispose of all used materials in the appropriate biohazardous waste container.

Start Start Decontamination Prepare Prepare 0.5% this compound® Working Solution Start->Prepare Wipe Wipe Interior Surfaces of BSC (Back to Front) Prepare->Wipe Wait Maintain Wetness for 30-Minute Contact Time Wipe->Wait ResidueRemoval Wipe with 70% Ethanol or Sterile Water (Optional) Wait->ResidueRemoval Dispose Dispose of Waste ResidueRemoval->Dispose End Decontamination Complete Dispose->End

Biosafety Cabinet Decontamination Workflow

Data Presentation

Efficacy of this compound® (Peracetic Acid)

The following table summarizes the efficacy of peracetic acid against various microorganisms.

MicroorganismConcentration of Peracetic AcidContact TimeEfficacy (Log Reduction)Reference
Bacteria
Enterococcus faecium5 ppm5 minutes3-log[6]
Gram-positive & Gram-negative Bacteria<100 ppm<5 minutesEffective Inactivation[7]
Viruses
Coliphages (Virus Indicator)50 ppm10 minutes3-log[6]
Poliovirus1500-2250 ppm15 minutesEffective Inactivation[7]
SARS-CoV-2200 ppm10 minutes>3-log[8]
Fungi
Fungi and Yeasts<100 ppm<5 minutesEffective Inactivation[7]
Spores
Bacillus subtilis Spores3000 ppm5 minutes3-log[6]
Bacterial Spores500-10,000 ppm15 sec - 30 minEffective Inactivation[7]
Material Compatibility of this compound® (Peracetic Acid)

It is recommended to test the this compound® working solution on a small, inconspicuous area of the material before widespread use. The combination method with alcapur® is advised for sensitive surfaces.

MaterialCompatibility with Peracetic AcidRecommendations
Metals
Stainless Steel (304, 316)GoodRinse after contact time to prevent potential long-term corrosion.
AluminumPoorAvoid use.
Copper, Brass, BronzePoorAvoid use.[9]
Plastics
Polypropylene (PP)Good
Polyethylene (PE)Good
Polyvinyl Chloride (PVC)Fair to GoodTest on a small area first.
AcrylicFairMay cause crazing over time. Test on a small area.
Elastomers
SiliconeFairMay experience some swelling.
NeoprenePoorAvoid use.
Other
GlassExcellent
Epoxy Resin (Countertops)Good

References

Wofasteril Application for Sterilizing Heat-Sensitive Laboratory Equipment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Wofasteril, a peracetic acid-based sterilant, for the sterilization of heat-sensitive laboratory equipment. Peracetic acid is a potent, broad-spectrum sterilizing agent effective against bacteria, fungi, viruses, and spores.[1][2][3] Its breakdown into environmentally benign products—acetic acid, water, and oxygen—makes it a favorable choice for laboratory applications.[3][4][5][6][7]

These guidelines are intended for professionals in research, scientific, and drug development fields who require sterile instrumentation without the damaging effects of high-temperature autoclaving.

Introduction to this compound and Peracetic Acid Sterilization

This compound is a brand of sterilant with peracetic acid (PAA) as its active ingredient.[1] PAA functions as a powerful oxidizing agent that denatures proteins, disrupts cell wall permeability, and oxidizes sulfhydryl and disulfide bonds in proteins and enzymes, leading to rapid microbial inactivation.[3][4][8] It is effective at low concentrations and temperatures, making it ideal for the sterilization of heat-labile materials.[1][4]

Two primary methods are employed for PAA sterilization of laboratory equipment:

  • Liquid Immersion: This involves the complete submersion of the equipment in a diluted this compound solution. This method is suitable for immersible and corrosion-resistant instruments.

  • Vapor Phase Sterilization: This method utilizes vaporized peracetic acid in a specialized chamber. It is particularly useful for complex instruments with lumens, electronic components, or materials sensitive to liquid immersion.[5][9]

Quantitative Data for Sterilization Parameters

The efficacy of this compound is dependent on the concentration of peracetic acid, contact time, temperature, and the level of organic soil. The following tables summarize recommended parameters for achieving sterilization.

Table 1: Recommended Liquid Immersion Sterilization Parameters for this compound

Microorganism TypeThis compound Concentration (as Peracetic Acid)Contact TimeTemperatureNotes
Vegetative Bacteria100 - 500 ppm (0.01% - 0.05%)5 - 15 minutesRoom TemperatureHigher concentration recommended in the presence of organic matter.[8]
Fungi and Yeasts100 - 500 ppm (0.01% - 0.05%)< 5 minutesRoom Temperature[2][8]
Viruses12 - 2250 ppm (0.0012% - 0.225%)15 minutesRoom TemperatureDosage is highly dependent on the specific virus.[2][8]
Bacterial Spores500 - 10,000 ppm (0.05% - 1.0%)15 seconds - 30 minutesRoom TemperatureHigher concentrations and longer contact times are necessary for high-level sporicidal activity.[2][8]
Medical Instruments (Automated System)2000 ppm (0.2%)12 minutes~50°CBased on automated endoscope reprocessors.[2][8]

Table 2: Example Vapor Phase Sterilization Cycle Parameters

PhaseParameterValuePurpose
Pre-treatmentChamber EvacuationVacuumRemoves air to facilitate sterilant penetration.[5]
SterilizationPAA Vapor InjectionVariesIntroduction of the sterilant vapor.[5]
Exposure Time1 - 2 hoursContact time for microbial inactivation.[9]
TemperatureRoom Temperature (18-30°C)Suitable for heat-sensitive materials.[5]
Post-treatmentChamber Dehumidification & VentilationAir PulsesRemoves residual sterilant.[5]

Note: The user must validate the specific cycle parameters for their equipment and load configuration to ensure a Sterility Assurance Level (SAL) of 10⁻⁶.

Material Compatibility

While this compound is suitable for many heat-sensitive materials, compatibility testing is crucial to prevent equipment damage. Peracetic acid can be corrosive to some metals and may degrade certain plastics and elastomers with prolonged exposure.[10]

Table 3: Material Compatibility with Peracetic Acid-Based Sterilants

Material ClassCompatible MaterialsMaterials to Use with Caution (Testing Recommended)Incompatible Materials
Plastics Polyvinylidene fluoride (PVDF), Polyvinyl chloride (PVC), Polypropylene (PP), Polytetrafluoroethylene (PTFE)Acrylonitrile butadiene styrene (ABS), EPDM-
Metals Stainless Steel (304, 316), Titanium, Alumina Ceramic-Naval Brass, Copper, Unprotected Iron
Elastomers Fluorosilicone (FVMQ)SiliconeButyl rubber, Chloroprene

Disclaimer: This table provides general guidance. It is imperative to consult both the equipment manufacturer's instructions and this compound's specific product information for detailed material compatibility. Always test on a small, inconspicuous area before full application.[11]

Experimental Protocols

Protocol for Liquid Immersion Sterilization of Laboratory Glassware and Plasticware

This protocol is suitable for items such as non-autoclavable plastic flasks, pipette tip boxes, and small, immersible equipment.

  • Pre-Cleaning: Thoroughly clean the equipment with a suitable laboratory detergent to remove all organic soil and residues. Rinse with purified water.

  • Drying: Ensure the equipment is completely dry before immersion.

  • Solution Preparation: Prepare the this compound working solution to the desired concentration (refer to Table 1) in a clean, dedicated container. For a material-friendly and low-odor application, some this compound formulations can be combined with an alkaline additive like alcapur® in a specified ratio (e.g., 1 part this compound to 3 parts alcapur® added to water).[1][11]

  • Immersion: Completely submerge the pre-cleaned and dried equipment in the this compound solution, ensuring all surfaces are in contact with the liquid. For items with lumens, flush the channels to eliminate air bubbles.

  • Contact Time: Adhere to the required contact time as determined by the desired level of microbial inactivation (refer to Table 1).

  • Rinsing: After the specified contact time, remove the equipment from the sterilant solution and rinse thoroughly with sterile, purified water to remove any residual peracetic acid. A minimum of three rinses is recommended.

  • Drying: Dry the sterilized equipment in a sterile environment, such as a laminar flow hood.

  • Storage: Store the sterilized equipment in a sterile container or wrapping until use.

Protocol for Vapor Phase Sterilization of Complex, Heat-Sensitive Equipment

This protocol is intended for use with a dedicated vapor phase peracetic acid sterilizer and is suitable for equipment with electronic components, internal channels, or sensitive optics.

  • Pre-Cleaning: Meticulously clean the equipment according to the manufacturer's instructions to remove all bioburden.

  • Drying: The equipment must be thoroughly dried before being placed in the sterilization chamber.

  • Loading: Place the equipment in the chamber in a manner that allows for optimal vapor circulation and contact with all surfaces.

  • Cycle Initiation: Select the appropriate, validated sterilization cycle on the vapor phase sterilizer. These cycles typically consist of:

    • Evacuation Phase: The chamber is evacuated to remove air.[5]

    • Injection Phase: The this compound solution is vaporized and injected into the chamber.[5]

    • Exposure Phase: The equipment is exposed to the sterilant vapor for the predetermined time and temperature.[9]

    • Ventilation Phase: The sterilant is purged from the chamber, and the equipment is aerated with filtered air to remove residues.[5]

  • Unloading: Once the cycle is complete, the sterile equipment can be removed.

  • Storage: Store the equipment in a sterile environment until use.

Diagrams

sterilization_workflow cluster_pre Pre-Sterilization cluster_sterilization Sterilization cluster_post Post-Sterilization pre_clean 1. Pre-Cleaning dry 2. Drying pre_clean->dry liquid Liquid Immersion dry->liquid vapor Vapor Phase dry->vapor rinse 4. Rinsing (Liquid Only) liquid->rinse post_dry 5. Drying vapor->post_dry rinse->post_dry storage 6. Sterile Storage post_dry->storage

Caption: General workflow for this compound sterilization.

peracetic_acid_moa cluster_effects Mechanism of Action paa Peracetic Acid (PAA) microbe Microbial Cell paa->microbe Oxidizing Agent denature Denatures Proteins microbe->denature disrupt Disrupts Cell Wall Permeability microbe->disrupt oxidize Oxidizes Sulfhydryl Bonds microbe->oxidize inactivation Cell Inactivation / Lysis denature->inactivation disrupt->inactivation oxidize->inactivation

Caption: Mechanism of action of peracetic acid.

Safety Precautions

  • Always handle concentrated this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7][11]

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.[12]

  • Never mix concentrated this compound with other chemicals, especially alkalis or heavy metals, unless specified in the manufacturer's protocol.[7][11]

  • Store this compound according to the manufacturer's instructions, typically in a cool, dark, and well-ventilated place, away from heat sources.[11]

References

Application Notes and Protocols for Wofasteril in a Mycology Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the appropriate concentration and contact time for Wofasteril, a peracetic acid-based disinfectant, for effective decontamination in a mycology laboratory setting. Adherence to these protocols is crucial for maintaining aseptic conditions and ensuring the safety of laboratory personnel.

Introduction to this compound

This compound is a broad-spectrum disinfectant with potent fungicidal, sporicidal, bactericidal, and virucidal activity. Its active ingredient, peracetic acid (PAA), functions as a powerful oxidizing agent that denatures proteins, disrupts cell wall permeability, and oxidizes sulfhydryl and sulfur bonds in proteins and enzymes.[1] This mode of action ensures rapid and effective killing of a wide range of microorganisms, including resilient fungal spores. This compound is effective even at low temperatures and maintains its efficacy in the presence of organic matter, although higher concentrations may be required.[1][2] It is considered environmentally friendly as it decomposes into acetic acid, oxygen, and water.

Quantitative Data: Recommended Concentrations and Contact Times

The following tables summarize the recommended this compound (peracetic acid) concentrations and contact times for achieving fungicidal and sporicidal activity against common laboratory contaminants.

Table 1: Fungicidal Activity of Peracetic Acid

Fungal SpeciesPAA Concentration (ppm)Contact TimeNotes
Aspergillus niger200 - 500< 5 minutesIn the presence of organic matter.[1]
Aspergillus flavus200 - 500< 5 minutesIn the presence of organic matter.[1]
Penicillium digitatum (conidia)72 mg/L (72 ppm)8 minutes (480 s)At ambient temperature.[3]
108 mg/L (108 ppm)2 minutes (120 s)At ambient temperature.[3]
216 mg/L (216 ppm)30 secondsAt ambient temperature.[3]
Yeasts (general)< 100< 5 minutesIn the absence of organic matter.[1]

Table 2: Sporicidal Activity of Peracetic Acid

Spore TypePAA Concentration (ppm)Contact TimeNotes
Bacterial Spores (general)500 - 10,000 (0.05% - 1%)15 seconds - 30 minutesWide range depending on species and conditions.[1]
Bacillus Spores17,500 (1.75%)Not specifiedThis compound® SC super achieved ≥5 log10 reduction.[4]
20,000 (2%)Not specifiedThis compound® is a proven disinfectant for bacterial spores.[4]
Fungal Spores (general)75 - 150Reduced developmentCompromised external cuticle structure.[5]
300Micro fragmentation of membraneCompromised egg quality in a poultry study.[5]

Note: The efficacy of peracetic acid is influenced by factors such as temperature, pH, presence of organic matter, and the specific fungal species and life stage (e.g., spores vs. vegetative cells).[1][6] It is recommended to validate the chosen concentration and contact time for specific laboratory conditions and target organisms.

Experimental Protocols

The following are detailed protocols for common disinfection procedures in a mycology laboratory using this compound.

Routine Surface Disinfection (Benchtops, Biosafety Cabinets, Incubators)

This protocol is for the routine disinfection of non-porous surfaces.

Materials:

  • This compound concentrate

  • Distilled or deionized water

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

  • Sterile, lint-free wipes or cloths

  • Spray bottle

Protocol:

  • Preparation of Working Solution:

    • Consult the manufacturer's instructions for the specific this compound product to prepare a working solution with the desired peracetic acid concentration (e.g., 500 - 1000 ppm for general use).

    • Always add the this compound concentrate to water, not the other way around, to minimize splashing of the concentrate.

    • Prepare the working solution fresh daily.

  • Surface Preparation:

    • Remove any large debris or visible soil from the surface.

    • Clean the surface with a suitable laboratory detergent and rinse with water if necessary.

  • Application of this compound:

    • Thoroughly wet the surface with the this compound working solution using a spray bottle or sterile wipes.

    • Ensure the entire surface remains wet for the required contact time (a minimum of 5-10 minutes is recommended for fungicidal activity).

  • Post-Application:

    • Allow the surface to air dry. Rinsing is typically not necessary as this compound decomposes into non-toxic byproducts.

Disinfection of Laboratory Equipment

This protocol is for the disinfection of non-autoclavable equipment.

Materials:

  • This compound working solution (1000 - 2000 ppm)

  • Immersion tray or container

  • PPE

  • Sterile water for rinsing (optional)

Protocol:

  • Pre-cleaning:

    • Disassemble equipment if possible.

    • Thoroughly clean all surfaces of the equipment with a laboratory detergent to remove any organic load.

    • Rinse with water to remove detergent residue.

  • Immersion:

    • Completely immerse the cleaned equipment in the this compound working solution.

    • Ensure there are no air bubbles trapped on the surfaces.

    • Allow the equipment to soak for the recommended contact time (e.g., 15-30 minutes).

  • Rinsing and Drying:

    • Remove the equipment from the disinfectant solution using sterile forceps.

    • If required, rinse the equipment with sterile distilled water to remove any residual disinfectant.

    • Allow the equipment to air dry in a sterile environment (e.g., a laminar flow hood).

Fungal Spill Decontamination

This protocol outlines the procedure for safely cleaning and disinfecting a spill of fungal culture.

Materials:

  • This compound working solution (2000 - 5000 ppm)

  • Absorbent material (e.g., paper towels)

  • Forceps

  • Biohazard bag

  • PPE (including a respirator if a large amount of spores may be aerosolized)

Protocol:

  • Containment:

    • Immediately alert others in the area.

    • Restrict access to the spill area.

    • If the spill is in a biosafety cabinet, keep the cabinet running.

  • Application of Disinfectant:

    • Gently cover the spill with absorbent material to prevent splashing.

    • Carefully pour the high-concentration this compound working solution over the absorbent material, starting from the outside of the spill and working inwards.

    • Ensure the spill is completely saturated with the disinfectant.

  • Contact Time:

    • Allow a contact time of at least 30 minutes to ensure complete inactivation of fungal spores.

  • Cleanup:

    • Using forceps, carefully pick up the absorbent material and place it in a biohazard bag.

    • Wipe the spill area again with fresh this compound solution.

  • Final Disinfection:

    • Disinfect the entire area, including any potentially contaminated surfaces, with the this compound solution as per the routine surface disinfection protocol.

  • Disposal:

    • Dispose of all contaminated materials in accordance with institutional biohazard waste disposal procedures.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Experimental_Workflow_Surface_Disinfection cluster_prep Preparation cluster_application Application cluster_post Post-Application prep_solution Prepare this compound Working Solution prep_surface Clean Surface prep_solution->prep_surface apply_disinfectant Apply this compound to Surface prep_surface->apply_disinfectant contact_time Ensure Required Contact Time apply_disinfectant->contact_time air_dry Allow to Air Dry contact_time->air_dry

Caption: Workflow for Routine Surface Disinfection.

Experimental_Workflow_Equipment_Disinfection cluster_preclean Pre-cleaning cluster_disinfection Disinfection cluster_post_disinfection Post-Disinfection preclean_equip Pre-clean Equipment immerse_equip Immerse in this compound preclean_equip->immerse_equip soak_equip Soak for Contact Time immerse_equip->soak_equip rinse_equip Rinse with Sterile Water (Optional) soak_equip->rinse_equip dry_equip Air Dry in Sterile Environment rinse_equip->dry_equip

Caption: Workflow for Equipment Disinfection.

Signaling_Pathway_Spill_Decontamination cluster_containment Containment cluster_decontamination Decontamination cluster_cleanup Cleanup contain_spill Contain Spill cover_spill Cover with Absorbent Material contain_spill->cover_spill apply_this compound Apply High-Concentration This compound cover_spill->apply_this compound contact_time Allow 30 min Contact Time apply_this compound->contact_time remove_material Remove Contaminated Material contact_time->remove_material final_disinfection Final Disinfection of Area remove_material->final_disinfection dispose_waste Dispose of Biohazard Waste final_disinfection->dispose_waste

References

Application Notes and Protocols for Routine Laboratory Disinfection with Wofasteril®

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wofasteril® is a versatile, highly effective disinfectant concentrate with a broad spectrum of antimicrobial activity, including bactericidal, mycobactericidal, fungicidal, virucidal, and sporicidal properties.[1] Its active ingredient, peracetic acid, makes it suitable for a wide range of disinfection tasks in research, scientific, and drug development laboratories.[1][2] this compound® is effective even at low concentrations and temperatures.[1][3] This document provides detailed application notes and protocols for the routine use of this compound® products for laboratory disinfection.

Product Variants

Several this compound® variants are available, including this compound® classic, this compound® Premium, and this compound® SC super. While all are based on peracetic acid, their formulations and recommended applications may differ slightly. Always refer to the product-specific information and safety data sheet before use.[1] For applications requiring reduced odor and enhanced material compatibility, a combination method with alcapur® is recommended.[1][4][5]

Safety Precautions

This compound® is a concentrate and must be handled with care. It can cause severe skin burns and eye damage.[1][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling the concentrate and prepared solutions.[1][4][6] Ensure adequate ventilation during use.[3][6] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7][8]

Data Presentation: Dilution and Application Overview

The following tables summarize the recommended dilutions and contact times for various laboratory applications based on available product information.

Table 1: this compound® Dilutions for Surface Disinfection

ApplicationThis compound® VariantConcentration (%)Dilution (this compound® in Water)Contact TimeEfficacy Spectrum
Routine Surface DisinfectionThis compound® SC super0.5%50 mL in 10 L30-60 minBacteria, Viruses, Fungi
Officially Mandated DisinfectionThis compound® classic2.0%200 mL in 10 L1 hourSpectrum A (Bactericidal, Fungicidal)
Officially Mandated DisinfectionThis compound® classic2.0%200 mL in 10 L4 hoursSpectrum AB (Bactericidal, Fungicidal, Virucidal)
Bactericidal Activity (Animal Husbandry)This compound® Premium0.25%2.5 mL in 1 L30 minBacteria

Table 2: this compound® Combination Method for Enhanced Material Compatibility

ApplicationThis compound® classicalcapur®WaterContact TimeEfficacy Spectrum
Officially Mandated Disinfection2.0% (200 mL)6.0% (600 mL)to 10 L1 hourSpectrum AB
General Use (Ratio)1 part3 partsDiluted in appropriate water volumeVariesBroad Spectrum

Experimental Protocols

Protocol 1: Preparation of this compound® Working Solution

This protocol describes the preparation of a 0.5% this compound® SC super working solution for routine surface disinfection.

Materials:

  • This compound® SC super concentrate

  • Deionized or distilled water

  • Graduated cylinder or other calibrated measuring device

  • Appropriate container for the final solution (e.g., spray bottle, bucket)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Don the appropriate PPE.

  • Measure the required volume of water. For a 1 L solution, use 995 mL of water.

  • Carefully measure 5 mL of this compound® SC super concentrate.

  • Slowly add the this compound® concentrate to the water while gently stirring. Always add disinfectant to water, not the other way around.

  • Label the container with the disinfectant name, concentration (0.5%), and date of preparation.

  • The solution is now ready for use.[9]

Protocol 2: Routine Disinfection of Laboratory Surfaces

This protocol outlines the steps for disinfecting benchtops, biosafety cabinets, and other non-porous surfaces.

Materials:

  • Prepared this compound® working solution (e.g., 0.5%)

  • Clean cloths or wipes

  • PPE

Procedure:

  • Ensure the surface is free of gross contamination by cleaning with a suitable detergent and water if necessary.

  • Apply the this compound® working solution to the surface, ensuring it is thoroughly wetted. This can be done by spraying or wiping.

  • Allow the disinfectant to remain on the surface for the recommended contact time (e.g., 30 minutes for smooth surfaces).[6] Ensure the surface remains wet during this time.

  • After the contact time has elapsed, wipe the surface dry with a clean cloth or allow it to air dry, depending on the laboratory's standard operating procedures.

Protocol 3: Disinfection of Laboratory Equipment

This protocol is for the disinfection of non-critical, non-porous laboratory equipment. Always check for material compatibility before use.[3]

Materials:

  • Prepared this compound® working solution

  • Clean cloths or wipes

  • PPE

Procedure:

  • De-energize and unplug any electrical equipment before disinfection.

  • Clean the equipment surface to remove any organic load.

  • Apply the this compound® working solution to the equipment surfaces using a cloth or wipe. Avoid spraying directly into electrical components.

  • Ensure the surfaces remain wet for the entire contact time.

  • Wipe away any residual disinfectant after the contact time.

Mandatory Visualizations

G Workflow for Preparation of this compound® Working Solution A Don Personal Protective Equipment (PPE) B Measure Required Volume of Water A->B C Measure this compound® Concentrate B->C D Add Concentrate to Water and Mix C->D E Label the Prepared Solution D->E F Working Solution Ready for Use E->F

Caption: Workflow for preparing this compound® working solution.

G Protocol for Routine Laboratory Surface Disinfection A Pre-clean Surface to Remove Debris B Apply this compound® Working Solution A->B C Ensure Surface Remains Wet for Contact Time B->C D Observe Recommended Contact Time (e.g., 30-60 minutes) C->D E Wipe Dry or Air Dry D->E F Surface is Disinfected E->F

Caption: Protocol for routine laboratory surface disinfection.

Material Compatibility

Peracetic acid solutions can be corrosive to some metals, including copper, brass, and unprotected iron.[10] It is recommended to test the working solution on a small, inconspicuous area before widespread use, especially on sensitive surfaces.[3] For improved material compatibility, the use of the this compound® and alcapur® combination method is advised.[1][3]

Disposal

Dispose of unused this compound® concentrate and prepared solutions according to local regulations. Small quantities may be neutralized to approximately pH 7 and flushed with a large amount of water, but always consult your institution's waste disposal guidelines.[1][9][5]

References

Application Notes and Protocols for Cold Sterilization of Bioreactors with Wofasteril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cold sterilization is a critical process in biopharmaceutical manufacturing, particularly for heat-sensitive components of bioreactors. Wofasteril, a peracetic acid (PAA)-based disinfectant, offers a broad spectrum of antimicrobial activity, including sporicidal effects, at low temperatures.[1] Its efficacy against bacteria, fungi, yeasts, and viruses makes it a suitable candidate for the chemical sterilization of bioreactors.[1][2] The primary active ingredient, peracetic acid, functions by oxidizing cell membranes, denaturing proteins, and disrupting cell wall permeability.[2][3] A significant advantage of PAA is its decomposition into environmentally benign products: acetic acid, water, and oxygen.[3]

This document provides a detailed protocol for the cold sterilization of stainless steel bioreactors using this compound. It is intended as a comprehensive guide; however, all procedures should be validated for specific applications and bioreactor systems.

Quantitative Data Summary

The following tables summarize the sporicidal efficacy and recommended operational parameters for peracetic acid-based sterilants.

Table 1: Sporicidal Efficacy of Peracetic Acid

MicroorganismConcentration of Peracetic AcidContact TimeLog ReductionReference
Bacillus atrophaeus spores0.2%40 minutes6-7[4]
Mycobacterium chelonae, Enterococcus faecalis, Bacillus atrophaeus spores0.2%12 minutes>6[5]
Bacterial spores (in suspension)500 - 10,000 ppm (0.05% - 1%)15 seconds - 30 minutesNot specified[3][5]

Table 2: Recommended this compound Application Parameters for Surface Disinfection

This compound ProductApplicationConcentrationContact TimeNotesReference
This compound classicSurface Disinfection2.0%1 - 4 hoursFor officially mandated disinfection.[1]
This compound PremiumSurface Disinfection0.25%30 minutesAt 10°C for animal husbandry.[6]
This compound 035Hemodialysis Equipment~0.1% (1:34 dilution)15 minutesSpecific application.

Experimental Protocols

Pre-Sterilization Cleaning Protocol

Effective sterilization is contingent upon thorough cleaning to remove organic and inorganic residues.

Materials:

  • 1.5-2% hot alkaline solution (e.g., caustic soda)

  • 1-2% nitric acid solution or other acidic cleaning agent

  • Purified water or Water for Injection (WFI)

  • Brushes for manual cleaning of removable parts

Procedure:

  • Initial Rinse: Drain any residual contents from the bioreactor. Rinse the vessel and all associated lines thoroughly with purified water.

  • Alkaline Wash: Circulate a 1.5-2% hot alkaline solution (≥80°C) through the bioreactor and associated piping for 30-60 minutes.[7] Manually scrub any disassembled parts, such as valves and probes.

  • Intermediate Rinse: Rinse the system with warm purified water until the discharge is neutral.

  • Acid Wash: Circulate a 1-2% nitric acid solution at room temperature for 15 minutes to remove inorganic scale.[7]

  • Final Rinse: Thoroughly rinse the bioreactor and all components with purified water or WFI until the conductivity of the rinse water matches that of the supply water. Drain the system completely.

This compound Solution Preparation

Materials:

  • This compound concentrate

  • Purified water or WFI

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[8]

Procedure:

  • Consult the manufacturer's instructions for the specific this compound product being used. This compound is a concentrate and must be diluted.[1]

  • In a designated, well-ventilated preparation vessel, add the required volume of purified water or WFI.

  • Slowly add the calculated amount of this compound concentrate to the water to achieve the target concentration (typically 0.2% to 2.0% for sterilization). Always add acid to water, not the other way around.

  • For a material-friendly and low-odor application, a combination method with an alkaline additive like Alcapur® may be recommended by the manufacturer.[1][8] If using this method, add the Alcapur® to the water first, mix, and then add the this compound.[8]

  • Mix the solution gently but thoroughly.

Bioreactor Cold Sterilization Protocol

Procedure:

  • System Check: Ensure all valves are in the correct position for sterilization and that the system is sealed.

  • Introduction of Sterilant: Transfer the freshly prepared this compound solution into the bioreactor. Ensure that the solution will contact all surfaces, including the vessel walls, agitator shaft and impellers, probes (ensure compatibility), and all associated piping, including spargers, and inlet/outlet lines.

  • Circulation: Activate the agitator at a low speed and, if applicable, use a circulation pump to ensure the solution flows through all parts of the system. This includes creating a spray ball effect if possible to cover the headspace of the bioreactor.

  • Contact Time: Maintain circulation for the validated contact time. Based on available data, a minimum of 30-60 minutes is recommended, but this must be validated for the specific microorganisms and bioreactor system.[7]

  • Draining: After the required contact time, completely drain the this compound solution from the bioreactor.

  • Rinsing: Rinse the bioreactor and all associated lines multiple times with sterile purified water or WFI until the rinse water is free of any residual this compound. The absence of peracetic acid can be confirmed using commercially available test strips.

  • Final Drain and Air Purge: Completely drain the rinse water. Purge the system with sterile air or nitrogen to dry the surfaces. The bioreactor is now ready for the introduction of sterile media.

Mandatory Visualizations

Cold_Sterilization_Workflow cluster_prep Preparation Phase cluster_sterilization Sterilization Phase cluster_post Post-Sterilization Phase PreClean Pre-Sterilization Cleaning (Alkaline and Acid Wash) Rinse1 Thorough Rinsing with Purified Water/WFI PreClean->Rinse1 WofasterilPrep Prepare this compound Solution (0.2% - 2.0%) Rinse1->WofasterilPrep FillBioreactor Fill and Circulate This compound Solution WofasterilPrep->FillBioreactor ContactTime Maintain Contact Time (e.g., 30-60 min) FillBioreactor->ContactTime DrainSterilant Drain this compound Solution ContactTime->DrainSterilant Rinse2 Rinse with Sterile Purified Water/WFI DrainSterilant->Rinse2 TestResidue Test for Residual PAA Rinse2->TestResidue FinalDrain Final Drain and Sterile Air Purge TestResidue->FinalDrain Ready Ready FinalDrain->Ready Bioreactor Ready for Use

Caption: Workflow for the cold sterilization of a bioreactor using this compound.

PAA_Mechanism Mechanism of Action of Peracetic Acid (PAA) cluster_microbe Microorganism PAA Peracetic Acid (PAA) Oxidizing Agent CellWall Cell Wall/ Membrane PAA->CellWall attacks Proteins Proteins & Enzymes PAA->Proteins oxidizes Disruption Disruption of Cell Wall Permeability CellWall->Disruption Denaturation Denaturation via Oxidation of Bonds Proteins->Denaturation DNA_RNA Genetic Material Inactivation Cell Inactivation and Lysis Disruption->Inactivation Denaturation->Inactivation

Caption: Simplified signaling pathway of peracetic acid's antimicrobial action.

References

Wofasteril® for Mycoplasma Contamination Control in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and challenging issue in cell culture, with the potential to significantly alter cell physiology, metabolism, and growth characteristics, thereby compromising experimental results and the integrity of biological products. Due to their small size and lack of a cell wall, mycoplasmas are resistant to many common antibiotics and are not readily visible by standard microscopy, often leading to undetected contamination.

Wofasteril®, a peracetic acid (PAA)-based disinfectant, offers a broad spectrum of antimicrobial activity, encompassing bactericidal, mycobactericidal, fungicidal, virucidal, and sporicidal properties.[1] While its high cytotoxicity prohibits its direct use on live cell cultures as a routine treatment, it serves as a powerful tool for preventing mycoplasma contamination through the rigorous disinfection of laboratory surfaces and equipment. This document provides detailed protocols for the use of this compound® in a comprehensive mycoplasma contamination control strategy.

Product Information and Efficacy

This compound® products are concentrates that must be diluted for use.[1][2] The active ingredient, peracetic acid, is a strong oxidizing agent that effectively eliminates a wide range of microorganisms. For a material-friendly and low-odor application, the manufacturer recommends a combination method with alcapur®, a buffering agent.[1][2]

Table 1: this compound® Formulations and Recommended Applications for Laboratory Decontamination

Product NameRecommended Dilution for Surface DisinfectionKey Features & Applications
This compound® classic 2.0% for 1-4 hours contact time (RKI listing)Broad-spectrum disinfectant for surfaces and equipment.[1] Combination with alcapur® (1 part this compound® to 3 parts alcapur® in water) is recommended to reduce odor and corrosiveness.[2]
1+1 this compound® SC super 0.5% (50 ml in 10 liters of water) for 30-60 minutes contact timeFast-acting, low concentration formula. Decomposes into acetic acid, water, and oxygen.[3]
This compound® L special Apply 0.4 L of ready-to-use solution per m²Suitable for hygienization of surfaces, equipment, and air in sensitive areas like food production and laboratories.[4]

Cytotoxicity of Peracetic Acid

It is critical to understand that peracetic acid, the active component of this compound®, is highly cytotoxic to mammalian cells. Direct contact of residual disinfectant with cell cultures can lead to cell death.

Table 2: Summary of Peracetic Acid (PAA) Cytotoxicity Data

Cell TypePAA ConcentrationObserved EffectReference
Human Keratinocytes (HaCaT)≥ 1 ppmStrong cytotoxic effects; >50% cell destruction at 10 ppm.[5]
Murine Fibroblasts (L929)1% PAA solution (tested in various dilutions)Higher cytotoxic potential than 2.5% Sodium Hypochlorite. Induced cell death predominantly by necrosis.[6][7]
Normal Human Bronchial Epithelial Cells (NHBE)12-24 ppm (vapor)Cell layer disruption and indicators of cell death.[3]

These data underscore the necessity of ensuring that all surfaces and equipment treated with this compound® are free of active residuals before they are used for cell culture.

Experimental Protocols

Protocol for Routine Decontamination of Laboratory Equipment to Prevent Mycoplasma Contamination

This protocol is designed for the disinfection of incubators, biosafety cabinets, and other laboratory surfaces.

Materials:

  • This compound® concentrate (e.g., this compound® classic)

  • alcapur® (recommended for combination method)

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat

  • Sterile, deionized water

  • Sterile wipes or cloths

Procedure:

  • Preparation of Disinfectant Solution:

    • Work in a well-ventilated area.

    • Prepare the desired volume of a 2.0% this compound® solution by diluting the concentrate with sterile deionized water.

    • For the combination method, first add 3 parts alcapur® to the water, mix, and then add 1 part this compound® classic.[2]

  • Decontamination of CO₂ Incubator:

    • Remove all cell cultures to a safe, uncontaminated incubator.

    • Turn off the incubator and remove all internal components (shelves, water pan).

    • Thoroughly clean all interior surfaces and components with a laboratory-grade detergent and rinse with sterile water.

    • Liberally apply the 2.0% this compound® solution to all interior surfaces and components, ensuring complete coverage.

    • Allow a contact time of at least 1 hour.[1]

    • After the contact time, thoroughly wipe down all surfaces with sterile water to remove any residue.

    • Allow the incubator and its components to air dry completely in a sterile environment (e.g., a biosafety cabinet).

    • Crucially, leave the incubator to ventilate for at least 12-24 hours before reintroducing cell cultures to ensure the degradation of residual peracetic acid. [8]

  • Decontamination of Biosafety Cabinet:

    • Clean the work surface and interior with 70% ethanol to remove loose debris.

    • Apply the 2.0% this compound® solution to the work surface and interior walls.

    • Allow a contact time of at least 30 minutes.

    • Wipe away the disinfectant with sterile water and then with 70% ethanol.

    • Allow the cabinet to air dry with the fan running for at least 30 minutes before use.

  • Verification of Efficacy (Optional):

    • Use ATP swabs or surface contact plates to verify the cleanliness of the surfaces post-disinfection.

G cluster_prep Preparation cluster_decon Decontamination cluster_post Post-Treatment prep_ppe Don PPE prep_solution Prepare 2.0% this compound® Solution prep_ppe->prep_solution decon_remove Remove Cultures & Equipment prep_solution->decon_remove decon_clean Clean Surfaces with Detergent decon_remove->decon_clean decon_apply Apply this compound® Solution decon_clean->decon_apply decon_contact Contact Time (1-4 hours) decon_apply->decon_contact post_rinse Rinse with Sterile Water decon_contact->post_rinse post_dry Air Dry Completely post_rinse->post_dry post_ventilate Ventilate (12-24 hours) post_dry->post_ventilate post_reintroduce Reintroduce Cultures post_ventilate->post_reintroduce G cluster_cyto Phase 1: Cytotoxicity Testing cluster_elim Phase 2: Elimination Trial cyto_seed Seed Cells in 96-well Plate cyto_dilute Prepare this compound® Serial Dilutions cyto_seed->cyto_dilute cyto_treat Treat Cells with Dilutions cyto_dilute->cyto_treat cyto_incubate Incubate (24-72h) cyto_treat->cyto_incubate cyto_assay Perform Viability Assay (MTT/MTS) cyto_incubate->cyto_assay cyto_determine Determine Max Tolerated Dose cyto_assay->cyto_determine elim_treat Treat with Max Tolerated Dose cyto_determine->elim_treat Inform Starting Concentration elim_seed Seed Contaminated Cells elim_seed->elim_treat elim_culture Culture for 7 Days (with treatment) elim_treat->elim_culture elim_recover Culture for 14+ Days (no treatment) elim_culture->elim_recover elim_test Test for Mycoplasma (PCR) elim_recover->elim_test result Mycoplasma Negative? elim_test->result success Culture Cured result->success Yes fail Treatment Failed result->fail No

References

Application Notes and Protocols for Disinfecting Pipettes and Plasticware with Wofasteril® Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the effective disinfection of laboratory pipettes and plasticware using Wofasteril® solution, a peracetic acid (PAA)-based disinfectant. Adherence to these protocols is crucial for maintaining aseptic conditions and ensuring the integrity of experimental results in research, development, and quality control laboratories.

Introduction to this compound®

This compound® is a powerful, broad-spectrum disinfectant with rapid action against a wide range of microorganisms, including bacteria, fungi, viruses, and spores.[1][2] Its active ingredient, peracetic acid, is a strong oxidizing agent that denatures proteins, disrupts cell wall permeability, and oxidizes essential enzymes, leading to microbial inactivation.[3] this compound® is an environmentally friendly option as it decomposes into harmless byproducts: acetic acid, water, and oxygen.[2][3]

For applications requiring enhanced material compatibility and reduced odor, this compound® is often used in combination with alcapur®, an alkaline additive.[1][2][3][4] This combination is particularly recommended for surface disinfection.[2]

Data Presentation: Efficacy and Material Compatibility

The following tables summarize the disinfectant efficacy of peracetic acid and its compatibility with common laboratory plastics.

Table 1: Antimicrobial Efficacy of Peracetic Acid
Microorganism TypePAA ConcentrationContact TimeEfficacyReference
Gram-positive & Gram-negative Bacteria<100 ppm<5 minutesInactivation[3][5]
Fungi & Yeasts<100 ppm<5 minutesInactivation[3][5]
Viruses (general)12 - 2250 ppmVariesInactivation[3][5]
Poliovirus1500 ppm5 minutesInactivation[6]
Adenovirus400 ppm5 minutesInactivation[6]
Murine Norovirus1000 ppm5 minutesInactivation[6]
Bacterial Spores500 - 10,000 ppm (0.05% - 1%)15 seconds - 30 minutesInactivation[3][5]
Pseudomonas aeruginosa biofilms on polystyrene1.61% PERAsafe® (PAA donor)Not specified100% killing efficacy[1]
Salmonella Typhimurium on plastic surfaces50 ppm5 minutesComplete eradication of biofilms[7]
Listeria monocytogenes biofilmsNot specified1 - 5 minutes5.10–7.39 log CFU/cm² reduction[8]
Table 2: Compatibility of Peracetic Acid with Laboratory Plastics
Plastic TypeChemical NamePAA CompatibilityNotesReference
PPPolypropyleneGood to ExcellentGood resistance to non-oxidizing acids. Not compatible with strong oxidants.[4][9][10][11]
PEPolyethyleneGoodService life may depend on temperature and grade.[4][9]
PSPolystyreneLimitedLimited chemical resistance; unsuitable for strong solvents.[4]
PCPolycarbonateModerateSusceptible to stress cracking from alcohols and detergents.[4]
PTFE/PVDFPolytetrafluoroethylene/Polyvinylidene fluorideExcellentRecommended for contact with PAA solutions.[9]
PVCPolyvinyl chlorideFair to Good-[9]

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound® concentrate and its solutions.[7][12] Prepare and use solutions in a well-ventilated area.

Protocol 1: Preparation of this compound® Working Solution

This protocol describes the preparation of a 0.1% peracetic acid working solution from a this compound® concentrate. Note that different this compound® products may have varying PAA concentrations; always refer to the manufacturer's instructions for the specific product in use.

Materials:

  • This compound® concentrate

  • Distilled or deionized water

  • Graduated cylinders or volumetric flasks

  • A clean, dedicated container for the working solution

Procedure:

  • Determine the required volume of the working solution.

  • Consult the product datasheet for the specific dilution ratio. For example, this compound® 035 requires a 1:34 dilution to achieve a 0.1% PAA solution.

  • Measure the required volume of water and pour it into the dedicated container.

  • Carefully measure the corresponding volume of this compound® concentrate and add it to the water. Always add concentrate to water, not the other way around.

  • Gently mix the solution. The working solution is now ready for use.

  • Label the container with the solution name, concentration, and date of preparation. Use the solution shortly after preparation as its efficacy may decrease over time.[1][4][7]

Protocol 2: Disinfection of Serological Pipettes and Pipette Tips (by immersion)

This protocol is suitable for reusable glass or plastic pipettes and for the decontamination of used disposable pipette tips before disposal.

Materials:

  • 0.1% this compound® working solution

  • Container for immersion (e.g., a pipette washer or a deep tray)

  • Sterile, distilled, or deionized water for rinsing

  • Drying rack

Procedure:

  • Pre-clean: If the pipettes are heavily soiled, rinse them with distilled water to remove any gross contamination. For serological pipettes, you can use a soft brush for manual cleaning before disinfection.[12]

  • Immersion: Completely immerse the pipettes or tips in the 0.1% this compound® working solution. Ensure that all surfaces, including the inner bores of the pipettes, are in contact with the disinfectant.

  • Contact Time: Allow a minimum contact time of 15 minutes. For highly resistant organisms or biofilms, a longer contact time may be necessary (refer to Table 1).

  • Rinsing: After the contact time, carefully remove the pipettes/tips from the disinfectant solution. Rinse them thoroughly with sterile, distilled, or deionized water to remove any residual PAA. A triple rinse is recommended.

  • Drying: Place the cleaned pipettes on a drying rack and allow them to air dry completely before use or autoclaving (for autoclavable pipettes).

Protocol 3: Disinfection of Plasticware (e.g., tubes, flasks, plates)

This protocol is for the disinfection of common laboratory plasticware.

Materials:

  • 0.1% this compound® working solution

  • Container for immersion or a spray bottle

  • Sterile, distilled, or deionized water for rinsing

Procedure:

  • Pre-clean: As with pipettes, pre-clean the plasticware if necessary to remove visible dirt and residues.

  • Application:

    • Immersion (for smaller items): Completely submerge the plasticware in the 0.1% this compound® working solution.

    • Wiping/Spraying (for larger items): Thoroughly wipe or spray all surfaces of the plasticware with the 0.1% this compound® working solution, ensuring complete coverage.

  • Contact Time: Maintain a wet surface for at least 15 minutes.

  • Rinsing: Rinse the plasticware thoroughly with sterile, distilled, or deionized water.

  • Drying: Allow the plasticware to air dry in a clean environment.

Visualizations

The following diagrams illustrate the key processes involved in the disinfection protocol.

G cluster_prep Solution Preparation water Distilled Water mixing Mixing Vessel water->mixing This compound This compound® Concentrate This compound->mixing working_solution 0.1% this compound® Working Solution mixing->working_solution Dilute 1:34

Caption: Workflow for preparing the this compound® working solution.

G start Contaminated Plasticware preclean Pre-clean (if necessary) start->preclean disinfect Immerse/Wipe with 0.1% this compound® preclean->disinfect contact 15 min Contact Time disinfect->contact rinse Thoroughly Rinse with Sterile Water contact->rinse dry Air Dry rinse->dry end Disinfected Plasticware dry->end

Caption: Experimental workflow for plasticware disinfection.

G paa Peracetic Acid (PAA) CH₃CO₃H microbe Microorganism Cell Wall/Membrane Proteins & Enzymes paa->microbe:f1 Disrupts cell wall permeability paa->microbe:f2 Denatures proteins & oxidizes enzymes inactivated_microbe Inactivated Microorganism microbe->inactivated_microbe

Caption: Mechanism of action of Peracetic Acid on microorganisms.

References

Wofasteril Dampfphasen-Desinfektion für geschlossene Laborräume: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.

Einführung: Wofasteril ist ein hochwirksames Desinfektionsmittel auf Basis von Peressigsäure (PES), das ein breites Wirkungsspektrum gegen Bakterien, Viren, Pilze und Sporen aufweist.[1] Insbesondere das Produkt this compound SC wurde für die Verdampfung in geschlossenen Räumen wie Laboratorien, Tierställen und in der Lebensmittelverarbeitung entwickelt.[2][3] Die Dampfphasen-Desinfektion ermöglicht eine gleichmäßige Verteilung des Wirkstoffs im gesamten Raum und erreicht auch schwer zugängliche Oberflächen, was sie zu einer effektiven Methode zur Dekontamination von Laborräumen und -geräten macht.

Chemische Eigenschaften und Wirkmechanismus

This compound-Produkte sind wässrige Lösungen, die Peressigsäure (CH₃CO₃H), Wasserstoffperoxid (H₂O₂), Essigsäure (CH₃COOH) und Stabilisatoren enthalten.[2][4] Peressigsäure ist ein starkes Oxidationsmittel und der primäre biozide Wirkstoff.

Der Wirkmechanismus der Peressigsäure beruht auf der Oxidation zellulärer Komponenten.[1][5] Sie denaturiert Proteine, stört die Permeabilität der Zellwand und oxidiert Sulfhydryl- und Disulfidbindungen in Proteinen und Enzymen.[1][4] Dieser unspezifische Wirkmechanismus verhindert die Bildung von Resistenzen. Nach der Anwendung zerfällt Peressigsäure in umweltverträgliche Produkte wie Essigsäure, Wasser und Sauerstoff.

cluster_this compound This compound (Peressigsäure) cluster_Microorganism Mikroorganismus cluster_Effect Wirkung This compound Peressigsäure (PES) CellWall Zellwand/ Zellmembran This compound->CellWall Oxidation von Lipiden & Proteinen Proteins Proteine & Enzyme This compound->Proteins Oxidation von Sulfhydryl-/ Disulfidbindungen DNA_RNA Nukleinsäuren (DNA/RNA) This compound->DNA_RNA Disruption Störung der Permeabilität CellWall->Disruption Denaturation Denaturierung/ Oxidation Proteins->Denaturation Damage Schädigung DNA_RNA->Damage Inactivation Inaktivierung Disruption->Inactivation Denaturation->Inactivation Damage->Inactivation

Abbildung 1: Wirkmechanismus von this compound (Peressigsäure).

Quantitative Daten zur Wirksamkeit

Die Wirksamkeit der Dampfphasen-Desinfektion mit Peressigsäure ist von der Konzentration, der Einwirkzeit und der relativen Luftfeuchtigkeit abhängig. Höhere Luftfeuchtigkeit verbessert in der Regel die biozide Wirkung.

MikroorganismusProdukt/KonzentrationMethodeLog-ReduktionEinwirkzeitQuelle
Bacillus SporenThis compound® SC super (1,75% PES)Oberfläche (PPE)≥ 5-[6]
Geobacillus stearothermophilus Sporen0,06% PeressigsäureVernebelung> 510 min[1][4]
Gram-positive & -negative Bakterien, Pilze, Hefen<100 ppm PeressigsäureSuspensionInaktivierung< 5 min[4][7]
Bakteriensporen500 - 10,000 ppm (0,05 - 1%) PESSuspensionInaktivierung15 sek - 30 min[7]

Hinweis: Die Daten stammen aus verschiedenen Studien mit unterschiedlichen Testbedingungen. Für kritische Anwendungen wird eine prozessspezifische Validierung mit geeigneten Bioindikatoren (z.B. Geobacillus stearothermophilus) empfohlen.

Experimentelle Protokolle

Vorbereitung des Raumes

Eine sorgfältige Vorbereitung ist entscheidend für den Erfolg der Desinfektion.

A 1. Reinigung B 2. Entfernung empfindlicher Geräte A->B Grobe Verschmutzungen entfernen C 3. Positionierung des Verdampfers B->C Materialverträglichkeit prüfen D 4. Abdichtung des Raumes C->D Zentrale Position für gleichmäßige Verteilung E 5. Anbringen von Warnhinweisen D->E Türen, Fenster, Lüftung schließen/abdichten F 6. Persönliche Schutzausrüstung (PSA) anlegen E->F Zutritt für Unbefugte verhindern

Abbildung 2: Workflow der Raumvorbereitung.

Protokoll - Raumvorbereitung:

  • Mechanische Reinigung: Entfernen Sie grobe Verschmutzungen von allen Oberflächen. Die Wirksamkeit der Desinfektion wird auf sauberen Oberflächen maximiert.

  • Materialverträglichkeit: Obwohl this compound eine gute Materialverträglichkeit aufweist, sollten besonders empfindliche elektronische Geräte oder Materialien, die gegenüber Peressigsäure nicht beständig sind, aus dem Raum entfernt oder abgedeckt werden.[2][3] Eine Vorprüfung an einer unauffälligen Stelle wird empfohlen.[2][3]

  • Positionierung des Verdampfers: Stellen Sie den Kaltnebel- oder Verdampfungsgenerator zentral im Raum auf, um eine optimale Verteilung des Dampfes zu gewährleisten. Beachten Sie die Herstellerangaben des Geräts.

  • Abdichtung: Schließen Sie alle Fenster und Türen. Schalten Sie die Lüftungs- und Klimaanlage aus und dichten Sie die Lüftungsschlitze ab, um ein Entweichen des Desinfektionsmitteldampfes zu verhindern.

  • Warnhinweise: Kennzeichnen Sie den Raum deutlich mit Warnhinweisen, die auf die laufende Desinfektion und das Betretungsverbot hinweisen.

  • Persönliche Schutzausrüstung (PSA): Der Anwender muss während der Vorbereitung der Lösung und dem Start des Verdampfers eine angemessene PSA tragen, einschließlich Schutzhandschuhe, Schutzkleidung, Augenschutz/Gesichtsschutz und Atemschutz für saure Gase/Dämpfe.[5][8][9]

Durchführung der Dampfphasen-Desinfektion

Sicherheitshinweis: Mischen Sie this compound SC niemals als Konzentrat mit anderen Chemikalien, insbesondere nicht mit Alkalien oder der Pufferlösung alcapur.[2][3]

Empfohlenes Protokoll für this compound SC: [2]

  • Herstellung der Gebrauchslösung: Stellen Sie eine 80 %ige (v/v) Gebrauchslösung von this compound SC mit deionisiertem oder destilliertem Wasser her. Die Gebrauchslösung sollte arbeitstäglich frisch angesetzt werden.[5][6]

  • Berechnung der Menge: Berechnen Sie das Raumvolumen (Länge x Breite x Höhe in m³). Verwenden Sie 20-30 ml der 80%igen Gebrauchslösung pro m³ Rauminhalt.

  • Befüllung des Geräts: Füllen Sie die berechnete Menge der Gebrauchslösung in den Vorratsbehälter des Verdampfers.

  • Start des Prozesses: Starten Sie den Verdampfer gemäß den Herstellerangaben. Die Verdampfungstemperatur sollte bis zu 103 °C betragen. Verlassen Sie den Raum umgehend und schließen Sie die Tür.

  • Einwirkzeit: Die empfohlene Einwirkzeit beträgt 1-2 Stunden nach Abschluss der Verdampfungsphase. Die Verdampfungsphase dauert an, bis ca. 60 % der eingefüllten Menge verdampft sind.

  • Lüftung: Nach Ablauf der Einwirkzeit muss der Raum gründlich gelüftet werden, bis die Konzentration von Peressigsäuredampf unter dem Arbeitsplatzgrenzwert liegt. Betreten Sie den Raum erst nach ausreichender Lüftung und idealerweise nach Messung der Luftkonzentration.

  • Dokumentation: Führen Sie ein Protokoll über die durchgeführte Desinfektion (Datum, Zeit, verwendete Konzentration, Raumidentifikation, verantwortliche Person).

cluster_prep Vorbereitung cluster_exec Durchführung cluster_post Nachbereitung P1 Raum vorbereiten (siehe Abb. 2) P2 80% (v/v) this compound SC Gebrauchslösung herstellen P1->P2 P3 Menge berechnen (20-30 ml/m³) P2->P3 E1 Verdampfer starten P3->E1 E2 Einwirkzeit (1-2 Stunden) E1->E2 N1 Raum lüften E2->N1 N2 Freigabe des Raumes N1->N2 N3 Dokumentation N2->N3

Abbildung 3: Logischer Ablauf der Dampfphasen-Desinfektion.

Sicherheit und Entsorgung

  • Gefahrenhinweise: this compound ist gesundheitsschädlich bei Verschlucken und Einatmen und verursacht schwere Verätzungen der Haut und schwere Augenschäden.[8][10] Erwärmung kann einen Brand verursachen.[5][10] Es ist sehr giftig für Wasserorganismen mit langfristiger Wirkung.[10]

  • Lagerung: Lagern Sie this compound kühl, an einem gut belüfteten Ort, nur im Originalbehälter mit Entgasungsverschluss und halten Sie es von Hitze, Funken, offenen Flammen und anderen Zündquellen fern.[4][8][10]

  • Handhabung: Vermeiden Sie das Einatmen von Gas/Nebel/Dampf/Aerosol.[2][5] Tragen Sie bei der Handhabung des Konzentrats und der Gebrauchslösung immer die vorgeschriebene persönliche Schutzausrüstung.

  • Erste Hilfe:

    • Nach Hautkontakt: Alle kontaminierten Kleidungsstücke sofort ausziehen. Haut mit Wasser abwaschen/duschen.[2][10]

    • Nach Augenkontakt: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen. Sofort einen Arzt hinzuziehen.[8][10]

    • Nach Verschlucken: Mund ausspülen. KEIN Erbrechen herbeiführen. Sofort einen Arzt hinzuziehen.[2][10]

    • Nach Einatmen: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen.[2]

  • Entsorgung: Kleine Mengen können nach Neutralisierung (pH ca. 7) und starker Verdünnung mit Wasser dem Abwasser zugeführt werden. Größere Mengen müssen einem zugelassenen Entsorgungsunternehmen zugeführt werden.[2][5] Beachten Sie die lokalen Vorschriften.

Haftungsausschluss: Diese Applikationshinweise basieren auf den verfügbaren Herstellerinformationen und wissenschaftlichen Publikationen. Sie entbinden den Anwender nicht von der Pflicht zur sorgfältigen Lektüre und Beachtung der produktspezifischen Sicherheitsdatenblätter und Gebrauchsanweisungen. Vor dem Einsatz des Verfahrens ist eine eigene Risikobewertung und ggf. eine Validierung für die spezifische Anwendung durchzuführen.

References

Troubleshooting & Optimization

Technical Support Center: Wofasteril Neutralization for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective neutralization of Wofasteril residues before seeding cell cultures. Adherence to these protocols is critical to prevent cytotoxicity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is neutralization necessary for cell culture?

A1: this compound is a broad-spectrum disinfectant highly effective against bacteria, fungi, viruses, and spores.[1] Its primary active ingredients are peracetic acid (PAA) and hydrogen peroxide (H₂O₂), both of which are strong oxidizing agents.[2][3] While excellent for sterilization, residual amounts of these chemicals are highly cytotoxic and can lead to cell death, altered cell morphology, and complete failure of cell cultures.[4] Therefore, complete neutralization and removal of this compound residues from all surfaces and equipment that will come into contact with cells is a critical step.

Q2: What are the active ingredients in this compound that require neutralization?

A2: The two primary active ingredients in this compound that are cytotoxic to cell cultures are:

  • Peracetic Acid (PAA): A powerful oxidizing agent.

  • Hydrogen Peroxide (H₂O₂): Another strong oxidizing agent present in equilibrium with PAA.[3]

The concentration of these components can vary between different this compound formulations. For example, this compound® classic contains approximately 40% (w/v) peracetic acid.[5]

Q3: What are the recommended methods for neutralizing this compound residues?

A3: There are several effective methods for neutralizing this compound residues. The choice of method may depend on the material of the surface being treated and laboratory preferences.

  • Chemical Neutralization: Using chemical reducing agents is a common and effective method.

    • Sodium Thiosulfate (Na₂S₂O₃): Reacts with both PAA and H₂O₂ to neutralize them. A 5% solution has been used to inactivate PAA-based disinfectants.[6]

    • Sodium Metabisulfite (Na₂S₂O₅): Another reducing agent that effectively neutralizes both PAA and H₂O₂.

  • Rinsing and Aeration: Thorough rinsing with sterile, high-purity water (e.g., cell culture grade water or Water for Injection - WFI) is essential after chemical neutralization to remove the neutralizer and its byproducts.[7] Aeration (air drying in a sterile environment like a biosafety cabinet) helps to ensure the evaporation of any remaining volatile residues.

Q4: Are the neutralization agents or their byproducts toxic to cells?

A4: Yes, this is a critical consideration.

  • Sodium Thiosulfate: Generally considered to have low cytotoxicity at the concentrations used for neutralization, followed by thorough rinsing.

  • Sodium Metabisulfite: Has been shown to be cytotoxic in a dose-dependent manner, so its complete removal is crucial.

  • Byproducts: The neutralization of PAA and H₂O₂ with sodium thiosulfate or sodium metabisulfite results in the formation of salts like sodium sulfate and sodium acetate. While sodium acetate at low concentrations (up to 12.5 mM) can be tolerated and even beneficial for some cell lines, higher concentrations can inhibit cell growth.[8][9][10] The tolerance to sodium sulfate varies among cell lines. Therefore, extensive rinsing to remove these byproducts is a mandatory step.

Q5: How can I verify that this compound residues have been completely neutralized and removed?

A5: Visual inspection is not sufficient. You must use a validated method to confirm the absence of residual PAA and H₂O₂.

  • Test Strips: Commercially available test strips for peracetic acid and hydrogen peroxide offer a rapid and semi-quantitative method to check for residues on surfaces and in final rinse water.[11][12][13][14][15] It is recommended to use low-range test strips for this purpose to ensure high sensitivity.

  • Colorimetric and Titration Methods: For more quantitative validation, various chemical tests can be performed on the final rinse water. These methods, such as those using DPD (N,N-diethyl-p-phenylenediamine), provide a higher level of accuracy.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Complete cell death shortly after seeding. 1. Incomplete neutralization of this compound. 2. Insufficient rinsing, leaving behind cytotoxic disinfectant residues.1. Review and optimize the neutralization protocol. Ensure the correct concentration of the neutralizing agent and sufficient contact time. 2. Increase the number of rinsing steps with sterile, high-purity water. 3. Validate the absence of PAA and H₂O₂ in the final rinse water using low-range test strips.
Poor cell attachment and spreading. 1. Sub-lethal concentration of residual this compound or neutralization byproducts. 2. Altered surface chemistry of the cell culture vessel due to harsh chemical treatment.1. Perform a more thorough rinsing procedure. 2. After the final rinse, consider a final wash with a sterile, isotonic solution like Phosphate-Buffered Saline (PBS) without calcium and magnesium. 3. If the problem persists, consider using pre-sterilized, disposable cell culture plastics.
Slow cell proliferation or signs of cellular stress (e.g., vacuolization). 1. Trace amounts of residual chemicals. 2. Cytotoxicity from the neutralization byproducts (e.g., high concentration of sodium acetate or sulfate).1. Validate the neutralization and rinsing protocol by testing the final rinse water for residues. 2. Increase the volume and number of rinses. 3. As a control, test the effect of the neutralization byproducts (at concentrations expected to be present in trace amounts) on your specific cell line.
Inconsistent results between experiments. 1. Inconsistent application of the sterilization and neutralization protocol. 2. Variability in the preparation of this compound and neutralizing solutions.1. Standardize the entire protocol, including volumes, concentrations, and contact times. 2. Prepare fresh solutions for each use and verify their concentrations if possible. 3. Maintain detailed records of each sterilization and neutralization cycle.

Experimental Protocols

Protocol 1: Neutralization of this compound Residues on Surfaces

This protocol describes the chemical neutralization of this compound residues on non-porous surfaces such as glass, stainless steel, and polystyrene.

Materials:

  • This compound solution (prepared according to manufacturer's instructions)

  • 5% (w/v) Sodium Thiosulfate solution in sterile, high-purity water (prepare fresh)

  • Sterile, high-purity water (e.g., cell culture grade water or WFI)

  • Sterile Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Peracetic acid and hydrogen peroxide low-range test strips

Procedure:

  • Disinfection: Apply the prepared this compound solution to the surface and ensure complete coverage for the contact time specified by the manufacturer.

  • Initial Rinse (Optional but Recommended): After the disinfection time, rinse the surface thoroughly with sterile, high-purity water to remove the bulk of the this compound solution.

  • Neutralization:

    • Generously apply the 5% sodium thiosulfate solution to the entire surface.

    • Ensure a minimum contact time of 5 minutes. For complex equipment, ensure the neutralizing solution reaches all crevices.

  • Thorough Rinsing:

    • Rinse the surface extensively with sterile, high-purity water. It is recommended to perform at least three to five vigorous rinsing cycles.

    • For immersion, submerge the item in a large volume of sterile water and agitate. Replace the water for each rinse cycle.

  • Final Rinse: Perform a final rinse with sterile PBS to ensure the surface is in a physiologically compatible state.

  • Drying: Allow the surface to air dry completely in a sterile environment, such as a laminar flow hood or biosafety cabinet.

  • Validation:

    • Perform a final rinse with a small, known volume of sterile, high-purity water and collect the rinse water.

    • Test the collected rinse water for the presence of peracetic acid and hydrogen peroxide using low-range test strips.

    • The results should be negative (0 ppm) before the surface is approved for use in cell culture.

Protocol 2: Validation of Neutralization Efficacy

This protocol provides a method to validate the effectiveness of the neutralization and rinsing procedure.

Materials:

  • Surface material representative of your cell culture equipment (e.g., a small piece of polystyrene from a flask)

  • This compound solution

  • Neutralizing agent solution

  • Sterile, high-purity water

  • Low-range peracetic acid and hydrogen peroxide test strips or a quantitative detection kit

  • A sensitive cell line (e.g., fibroblasts)

  • Complete cell culture medium

  • Cell viability assay (e.g., Trypan Blue, MTT, or a live/dead staining kit)

Procedure:

  • Treat Surface: Follow the complete disinfection and neutralization protocol (Protocol 1) on the representative surface material.

  • Elution:

    • Place the treated and dried surface material into a sterile vessel.

    • Add a small volume of complete cell culture medium, ensuring it covers the surface.

    • Incubate at 37°C for a period that mimics the initial hours of cell culture (e.g., 4-6 hours). This will serve as your "conditioned medium."

  • Cell Viability Assay:

    • Seed a sensitive cell line in a multi-well plate at a known density.

    • After allowing the cells to attach, replace the medium in the wells with the "conditioned medium" from step 2.

    • Include positive (cells in fresh medium) and negative (cells exposed to a dilute, non-neutralized this compound solution) controls.

    • Incubate for 24-48 hours.

    • Assess cell viability and morphology using a standard assay.

  • Acceptance Criteria: The viability of cells exposed to the "conditioned medium" should not be significantly different from the positive control. Any signs of cytotoxicity would indicate incomplete removal of residues.

Quantitative Data Summary

Table 1: Neutralizing Agent Concentrations and Byproducts

Neutralizing AgentTypical ConcentrationKey ByproductsCytotoxicity Notes
Sodium Thiosulfate (Na₂S₂O₃)5% (w/v) for surface neutralizationSodium Sulfate (Na₂SO₄), Sodium Acetate (CH₃COONa)Low cytotoxicity, but byproducts must be thoroughly rinsed.
Sodium Metabisulfite (Na₂S₂O₅)Varies, requires careful calculation based on PAA and H₂O₂ concentrationSodium Sulfate (Na₂SO₄), Sodium Acetate (CH₃COONa)Can be cytotoxic in a dose-dependent manner. Complete removal is critical.
Sodium Pyruvate (in media)1-10 mMAcetate, CO₂, H₂OGenerally non-toxic and can be a nutrient for cells. Primarily neutralizes H₂O₂.

Table 2: Tolerable Limits of Neutralization Byproducts in Cell Culture (Literature-Derived)

CompoundCell Line ExampleTolerable ConcentrationEffect at Higher ConcentrationsReference(s)
Sodium AcetateHuman Gastric Adenocarcinoma (AGS)Up to 12.5 mMInhibition of cell growth[8][9]
Sodium AcetateHuman Embryonic Kidney (HEK293)4-8 mMIncreased protein production, decreased cell density[10]

Note: Tolerable limits can be highly cell-line dependent. It is recommended to perform a dose-response experiment for your specific cell line if you have concerns about residual byproducts.

Visualizations

Neutralization_Workflow cluster_prep Preparation cluster_process Sterilization and Neutralization cluster_validation Validation A Prepare this compound Working Solution C Disinfect Surface with this compound A->C B Prepare 5% Sodium Thiosulfate Solution E Apply Sodium Thiosulfate (5 min contact time) B->E D Rinse with Sterile Water (Optional) C->D D->E F Thoroughly Rinse with Sterile Water (3-5x) E->F G Final Rinse with Sterile PBS F->G H Air Dry in Sterile Environment G->H I Test Final Rinse Water for Residues H->I J Result: 0 ppm PAA & H₂O₂? I->J K Surface is Ready for Cell Culture J->K Yes L Repeat Neutralization and Rinsing J->L No L->E

Figure 1: Workflow for this compound neutralization.

Troubleshooting_Tree Start Cell Culture Failure (Poor viability/attachment) Q1 Did you validate the final rinse for residues? Start->Q1 A1_Yes Residues were undetectable Q1->A1_Yes Yes A1_No Validation not performed Q1->A1_No No Q2 Was the rinsing procedure followed rigorously (3-5x)? A1_Yes->Q2 Action1 Perform validation on next batch (Protocol 2). Review current batch neutralization records. A1_No->Action1 A2_Yes Yes, rinsing was thorough Q2->A2_Yes Yes A2_No No, rinsing was minimal Q2->A2_No No Q3 Are neutralization byproducts (sulfate, acetate) cytotoxic to your cell line? A2_Yes->Q3 Action2 Increase number and volume of rinses. Re-validate. A2_No->Action2 A3_Yes Yes, cells are sensitive Q3->A3_Yes Yes A3_No No, cells are tolerant Q3->A3_No No Action3 Increase rinsing. Consider alternative sterilization method. A3_Yes->Action3 Action4 Investigate other causes: - Mycoplasma contamination - Media/serum quality - Incubation conditions A3_No->Action4

Figure 2: Troubleshooting decision tree.

Signaling_Pathway cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_response Cellular Response This compound This compound Residues (PAA & H₂O₂) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Necrosis Necrosis (Cell Lysis) ROS->Necrosis High Concentration Apoptosis Apoptosis (Programmed Cell Death) Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis

Figure 3: Cytotoxic effects of this compound residues.

References

Technical Support Center: Preventing Corrosion of Stainless Steel Equipment with Wofasteril Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Wofasteril disinfectants with stainless steel equipment to prevent corrosion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how can it affect stainless steel?

A1: this compound is a disinfectant solution with peracetic acid (PAA) and hydrogen peroxide as its primary active ingredients.[1] These components are strong oxidizing agents that can cause corrosion on metallic surfaces, including stainless steel.[2] The risk of corrosion increases with higher concentrations, elevated temperatures, and the presence of chlorides.[3]

Q2: Are all types of stainless steel compatible with this compound?

A2: Austenitic stainless steel grades, such as 304 and 316, are generally more resistant to corrosion from this compound's components compared to ferritic grades like 430.[4][5] Type 304 stainless steel is widely used in laboratory and hospital equipment and is endorsed for use with the components of PAA-based disinfectants.[4]

Q3: What is the purpose of using alcapur® with this compound®?

A3: Alcapur® is a strongly alkaline additive that, when mixed with this compound®, raises the pH of the solution to a neutral range (pH 7 ± 1).[2][6] This neutralization significantly reduces the corrosiveness of the peracetic acid solution, making it more compatible with a wider range of materials, including less noble metals.[2] The combination also renders the solution odorless.[6]

Q4: What is passivation and why is it important for stainless steel equipment?

A4: Passivation is a chemical process that removes free iron from the surface of stainless steel and promotes the formation of a protective chromium oxide layer.[7] This passive layer is crucial for the corrosion resistance of the steel.[8] Equipment should be passivated before its first use and after any repairs or modifications to ensure maximum corrosion resistance.[7]

Q5: How can I tell if my stainless steel equipment is corroding?

A5: Signs of corrosion on stainless steel can include:

  • Rouging: A reddish-brown discoloration on the surface.[9]

  • Pitting: Small, localized holes or cavities on the steel surface.[10][11]

  • Discoloration: Stains or a tarnished appearance, which can be a precursor to more severe corrosion.[12]

  • Rust-colored precipitates: The formation of iron oxides on the surface.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reddish-brown discoloration (Rouging) on equipment surfaces - Inadequate passivation.[9]- High temperatures in combination with low oxygen levels in water systems.[9]- Use of this compound® without the neutralizing alcapur® additive.- Re-passivate the stainless steel surface using a citric or nitric acid protocol.- Ensure the use of the this compound® and alcapur® combination in the recommended ratio to maintain a neutral pH.[2][6]
Small pits or holes on the stainless steel surface (Pitting Corrosion) - Presence of chlorides in the water or from other sources.[10][13]- Breakdown of the passive layer due to mechanical scratches or harsh chemicals.[10]- Avoid the use of cleaning agents containing chlorides, such as bleach.[14]- Inspect water quality for chloride content.- Re-passivate the equipment to restore the protective layer.
General discoloration or staining - Reaction with hydrogen peroxide in this compound®.[12]- Extended contact time with the disinfectant solution.- Reduce the contact time of the this compound® solution to the minimum required for effective disinfection.- Ensure thorough rinsing with deionized water after disinfection.- For stubborn stains, a paste of baking soda and hydrogen peroxide can be used for cleaning, followed by thorough rinsing.[15]
Rust spots appearing after cleaning - Use of abrasive cleaning tools like steel wool, which can embed iron particles on the surface.- Forgetting to rinse and dry the equipment thoroughly after using a chlorine-based cleaner for decontamination.[16]- Use only non-abrasive pads or cloths for cleaning.- If rust is present, treat the area with a mild oxidant like a citric acid solution to remove the rust and re-passivate the surface.[16]

Quantitative Data on Corrosion

The following table summarizes the corrosion rates of common stainless steel grades when exposed to peracetic acid solutions.

Stainless Steel GradePAA ConcentrationTemperatureExposure TimeCorrosion Rate (mpy*)Reference
304100 ppm70°F (21°C)30 days0[17]
304200 ppm70°F (21°C)30 days0[17]
304400 ppm70°F (21°C)30 days0[17]
316100 ppm70°F (21°C)30 days0[17]
316200 ppm70°F (21°C)30 days0[17]
316400 ppm70°F (21°C)30 days0[17]

*mpy = mils per year (thousandths of an inch per year). A corrosion rate of <5 mpy is generally considered very good.[17]

Experimental Protocols

Protocol 1: Weight Loss Corrosion Test (Based on ASTM G1)

This protocol outlines a procedure for determining the corrosion rate of stainless steel coupons when exposed to this compound solutions.

1. Specimen Preparation:

  • Obtain stainless steel coupons of a known grade (e.g., 304, 316) and surface area.
  • Clean the coupons thoroughly to remove any dirt, oil, or grease.[18][19][20][21]
  • Degrease with a suitable solvent and dry.
  • Accurately weigh each coupon to the nearest 0.1 mg.

2. Exposure:

  • Prepare the this compound® solution to the desired concentration, with or without the alcapur® additive.
  • Fully immerse the prepared coupons in the test solution.
  • Maintain the solution at a constant temperature for a predetermined exposure period (e.g., 30 days).[17]
  • Ensure the solution is refreshed at regular intervals if required.[17]

3. Post-Exposure Cleaning and Evaluation:

  • At the end of the exposure period, remove the coupons from the solution.
  • Clean the coupons according to ASTM G1 procedures to remove any corrosion products without removing the base metal.[18][19][20][21]
  • Rinse with deionized water and dry thoroughly.
  • Reweigh the coupons to the nearest 0.1 mg.
  • Calculate the mass loss and determine the corrosion rate in mpy.

Protocol 2: Citric Acid Passivation of Stainless Steel Equipment

This protocol provides a general procedure for the passivation of stainless steel laboratory equipment using citric acid.

1. Pre-Cleaning:

  • Thoroughly clean the stainless steel equipment to remove all contaminants, oils, and greases using an alkaline cleaner.[22]
  • Rinse the equipment thoroughly with deionized water.

2. Passivation Bath:

  • Prepare a 4-10% (w/v) citric acid solution in a suitable container.[22][23]
  • Heat the solution to a temperature between 120-160°F (49-71°C).[22][23]

3. Immersion:

  • Fully immerse the cleaned stainless steel parts in the heated citric acid bath.[22]
  • The immersion time will depend on the temperature, typically ranging from 4 to 20 minutes.[22][23]

4. Post-Rinse and Drying:

  • Remove the parts from the passivation bath and rinse them immediately and thoroughly with deionized water to remove all traces of the acid.[22]
  • Dry the parts completely. The protective passive layer will reform upon exposure to air.

Visualizations

cluster_prep Preparation cluster_disinfection Disinfection Cycle cluster_outcome Outcome start Start: New or Modified Equipment pre_clean Pre-Cleaning (Alkaline Cleaner) start->pre_clean rinse1 Rinse with Deionized Water pre_clean->rinse1 passivation Citric Acid Passivation rinse1->passivation rinse2 Final Rinse with Deionized Water passivation->rinse2 dry Dry Equipment rinse2->dry prepare_sol Prepare this compound® + alcapur® Solution dry->prepare_sol apply_sol Apply Disinfectant prepare_sol->apply_sol contact_time Observe Contact Time apply_sol->contact_time rinse3 Rinse with Deionized Water contact_time->rinse3 dry2 Dry Equipment rinse3->dry2 end Corrosion-Free Equipment dry2->end

Caption: Workflow for preventing corrosion of stainless steel equipment.

cluster_this compound This compound® Solution cluster_alcapur Alcapur® Additive cluster_steel Stainless Steel Surface cluster_combined Combined Solution This compound This compound® (Peracetic Acid + H₂O₂) Low pH (Acidic) steel Stainless Steel (Protective Cr₂O₃ Layer) This compound->steel Potential for Corrosion combined This compound® + alcapur® (Neutral pH) Reduced Corrosivity This compound->combined alcapur alcapur® (Alkaline Buffer) alcapur->this compound Neutralizes pH alcapur->combined combined->steel Safe for Disinfection

Caption: Chemical interaction and corrosion prevention mechanism.

References

troubleshooting incomplete sterilization with Wofasteril in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for incomplete sterilization using Wofasteril products. All recommendations are based on publicly available safety data sheets, product information, and scientific literature on peracetic acid-based sterilants.

Troubleshooting Guide for Incomplete Sterilization

Incomplete sterilization can compromise experimental integrity and lead to significant setbacks. This guide addresses common issues encountered when using this compound and provides a systematic approach to identify and resolve them.

Problem: Positive sterility test (e.g., growth in biological indicator) after this compound treatment.

Potential Cause Troubleshooting Steps Acceptable Parameters
1. Incorrect this compound Concentration 1.1. Verify the dilution of the this compound concentrate. Ensure accurate measurement of both concentrate and diluent (e.g., sterile distilled water). 1.2. Prepare a fresh solution for each sterilization cycle. This compound solutions can lose efficacy over time. 1.3. Use test strips to confirm that the peracetic acid concentration of the working solution is within the effective range.Refer to the product-specific documentation for the recommended concentration for your application. For general surface disinfection, a 0.5% solution may be used.[1]
2. Insufficient Contact Time 2.1. Ensure that the items being sterilized remain in contact with the this compound solution for the entire recommended duration. 2.2. For complex objects with lumens or hard-to-reach surfaces, ensure the solution fills all spaces and that air pockets are eliminated.Contact time is dependent on the type of microorganism and the material being sterilized. For smooth surfaces, a 30-minute contact time is recommended, while rough surfaces may require up to 60 minutes.[1]
3. Inadequate Pre-Cleaning 3.1. Thoroughly clean all instruments and surfaces to remove organic soil (e.g., proteins, lipids, carbohydrates) and other residues before sterilization. 3.2. Disassemble complex instruments to ensure all parts are accessible for cleaning.Visibly clean surfaces, free of any debris or residue.
4. Incompatible Materials 4.1. Confirm that the materials of the items being sterilized are compatible with peracetic acid. Incompatible materials can degrade, leading to incomplete sterilization and damage to the equipment. 4.2. Consult the manufacturer's instructions for both the equipment and this compound.Suitable materials include glass, stainless steel, and certain plastics. Avoid contact with brass, copper, and unprotected iron.[2]
5. Improper Storage of this compound 5.1. Store this compound concentrate in its original container in a cool, well-ventilated area, protected from direct sunlight.[3] 5.2. Ensure the container cap is properly sealed to prevent degradation.Refer to the product safety data sheet for specific storage temperature recommendations.
6. Water Quality Issues 6.1. Use sterile, distilled, or deionized water for preparing this compound solutions to avoid impurities that could interfere with the sterilant's efficacy.High-purity water with low levels of organic and inorganic contaminants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a peracetic acid-based disinfectant.[3][4][5] Peracetic acid is a strong oxidizing agent that disrupts the cell membranes of microorganisms, leading to their inactivation. It has a broad spectrum of activity, effective against bacteria, viruses, fungi, and spores.[4]

Q2: Can I reuse this compound solutions?

A2: It is generally not recommended to reuse this compound solutions. The efficacy of the solution decreases over time and with exposure to organic material. For critical applications, a freshly prepared solution should be used for each sterilization cycle.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: When handling concentrated this compound, you should wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work in a well-ventilated area to avoid inhaling vapors.[6] Refer to the product's Safety Data Sheet (SDS) for detailed safety information.[7][8]

Q4: How do I dispose of used this compound solutions?

A4: Small quantities of used, diluted this compound solution can often be neutralized to a near-neutral pH (approximately 7) and disposed of down the drain with copious amounts of water.[3][4] However, always consult your institution's and local regulations for hazardous waste disposal. Never dispose of concentrated this compound without proper treatment.

Q5: What should I do in case of a this compound spill?

A5: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills. Ensure adequate ventilation.

Data Presentation

Table 1: Recommended Sterilization Parameters for Peracetic Acid (PAA)
Microorganism TypeRecommended PAA ConcentrationMinimum Contact TimeTemperature
Bacteria (Vegetative)0.25%30 minutes10°C
Fungi0.5%30-60 minutesAmbient
Viruses0.5%30-60 minutesAmbient
Mycobacteria0.5%30-60 minutesAmbient
Bacterial Spores0.2%40 minutesAmbient

Note: These are general recommendations. Always refer to the specific product instructions for your application. The efficacy of sterilization is dependent on numerous factors including bioburden, temperature, and the cleanliness of the items.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution (Example: 0.5% Solution)

Materials:

  • This compound concentrate

  • Sterile distilled or deionized water

  • Sterile graduated cylinders or volumetric flasks

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Clean, sterile container for the working solution

Procedure:

  • Don the appropriate PPE.

  • In a well-ventilated area, carefully measure the required volume of sterile water into the sterile container.

  • Carefully measure the required volume of this compound concentrate. For a 0.5% working solution from a concentrate, the dilution factor will depend on the concentration of the stock solution. Always refer to the manufacturer's instructions for the correct dilution ratio.

  • Slowly add the this compound concentrate to the water while gently stirring. Never add water to the concentrate.

  • Label the container with the solution name, concentration, and date of preparation.

  • Use the solution immediately for best results.

Protocol 2: Validation of this compound Sterilization using Biological Indicators

Materials:

  • Biological indicators (BIs) containing Geobacillus stearothermophilus spores (or other appropriate resistant spores)

  • Items to be sterilized

  • Freshly prepared this compound working solution

  • Sterile culture medium and incubator for BIs

  • Positive control BI (not exposed to this compound)

  • Appropriate PPE

Procedure:

  • Place BIs in the most challenging locations to sterilize within the load (e.g., inside lumens, in the most densely packed areas).

  • Submerge the items, including the BIs, in the freshly prepared this compound solution. Ensure all surfaces are in contact with the sterilant and there are no air bubbles.

  • Allow the items to soak for the recommended contact time at the appropriate temperature.

  • Aseptically remove the BIs from the sterilized items.

  • Following the BI manufacturer's instructions, activate and incubate the treated BIs along with a positive control BI (one that was not exposed to this compound).

  • After the specified incubation period, observe the BIs for any signs of growth (e.g., color change of the medium).

  • Interpretation of Results:

    • Successful Sterilization: The treated BIs show no growth, while the positive control BI shows growth.

    • Incomplete Sterilization: The treated BIs show growth. In this case, review the troubleshooting guide and repeat the validation process.

Visualizations

Signaling Pathways and Workflows

TroubleshootingWorkflow start Sterilization Failure (Positive Biological Indicator) check_concentration Check this compound Concentration start->check_concentration check_contact_time Verify Contact Time check_concentration->check_contact_time Correct correct_concentration Prepare Fresh, Correct Concentration check_concentration->correct_concentration Incorrect check_cleaning Assess Pre-Cleaning Procedure check_contact_time->check_cleaning Correct ensure_time Ensure Full Contact for Recommended Time check_contact_time->ensure_time Incorrect check_materials Confirm Material Compatibility check_cleaning->check_materials Adequate improve_cleaning Re-clean Items Thoroughly check_cleaning->improve_cleaning Inadequate use_compatible Use Compatible Materials check_materials->use_compatible Incompatible consult Consult Manufacturer/ Technical Support check_materials->consult Compatible revalidate Re-run Sterilization and Validation correct_concentration->revalidate ensure_time->revalidate improve_cleaning->revalidate use_compatible->revalidate success Sterilization Successful revalidate->success Pass revalidate->consult Fail

Caption: Troubleshooting workflow for incomplete this compound sterilization.

Caption: Simplified mechanism of action for this compound.

References

Technical Support Center: Managing Wofasteril® Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the pungent odor associated with Wofasteril® (a peracetic acid-based disinfectant) in a laboratory setting.

Troubleshooting Guide

This section addresses specific odor-related issues you may encounter during experiments.

Issue 1: A strong, pungent odor is noticeable during the active handling of this compound® solutions.

  • Initial Assessment: The pungent, vinegar-like odor is primarily due to peracetic acid and acetic acid vapors.[1][2][3] Acute exposure can irritate the eyes, respiratory tract, and skin.[1][4][5]

  • Troubleshooting Steps:

    • Verify Engineering Controls:

      • Chemical Fume Hood: Confirm that all handling of this compound® concentrate and preparation of dilutions are performed inside a certified chemical fume hood.[6][7] The hood's face velocity should be between 80-120 feet per minute (fpm).[7] Check that the sash is lowered to the indicated working height.

      • General Ventilation: Ensure the laboratory's general ventilation system is operational. Laboratories should have a minimum of 4-12 air changes per hour (ACH) to prevent the buildup of contaminants.[8][9][10]

    • Review Personal Practices:

      • Keep all this compound® containers, including working solutions and waste, tightly sealed when not in immediate use.[6][11][12]

      • Dispense liquids carefully to minimize aerosol generation.

      • Keep work materials at least six inches behind the face of the hood to ensure proper containment.[7]

    • Check for Spills: Immediately inspect the work area for any drips or small spills and clean them up promptly according to the established spill protocol (see Issue 3).

Issue 2: A lingering this compound® odor persists in the lab after work is completed.

  • Initial Assessment: Lingering odors suggest that vapors have either escaped primary containment or contaminated surfaces and materials.

  • Troubleshooting Steps:

    • Surface Decontamination: Wipe down all surfaces within the fume hood, as well as any potentially contaminated external surfaces (benchtops, equipment) with a suitable cleaning agent followed by water.

    • Proper Waste Disposal: Ensure all this compound®-contaminated waste (e.g., pipette tips, tubes, gloves) is immediately placed in a designated, sealed hazardous waste container. Do not leave it in open trash receptacles.[11]

    • Storage Check: Verify that all this compound® stock containers are properly sealed. Consider wrapping the cap threads with parafilm or Teflon tape for a better seal, or placing the container in a secondary chemical storage bag.[13] Containers should be stored in a cool, well-ventilated area away from incompatible materials.[6][11][12]

    • PPE Disposal: Dispose of contaminated gloves and lab coats in the appropriate designated containers immediately after use. Do not hang contaminated lab coats in open areas.

Issue 3: A small this compound® spill has occurred, causing a strong localized odor.

  • Initial Assessment: Spills must be managed immediately to control vapor release and prevent exposure.[14]

  • Detailed Protocol: Small Spill Management

    • Alert Personnel: Notify others in the immediate area of the spill.[11][15]

    • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile for small quantities, butyl rubber for larger volumes is recommended).[6][15][16]

    • Containment & Neutralization:

      • For acidic spills like this compound®, use a weak base such as sodium bicarbonate to neutralize the spill.[17]

      • Sprinkle the neutralizing agent over the spill, starting from the outside and working inward.

      • Specialized spill kits for peracetic acid are available and contain appropriate absorbents and neutralizers.[14][18]

    • Cleanup:

      • Allow the neutralizer to react for at least 5 minutes.[14]

      • Use absorbent pads or inert material to soak up the neutralized mixture.[16]

      • Scoop the material into a designated hazardous waste container.[14]

    • Final Decontamination: Clean the spill area thoroughly with soap and water, then rinse with water.[14]

    • Ventilation: If safe to do so, increase ventilation to the area to help disperse any remaining vapors.[17]

Frequently Asked Questions (FAQs)

Q1: What is this compound® and what causes its pungent odor?

This compound® is a commercial disinfectant and sterilant.[5][19] Its active ingredients are an equilibrium mixture of peracetic acid (PAA), hydrogen peroxide, and acetic acid in a water solution.[1][4][20] The strong, sharp, vinegar-like odor is primarily caused by the volatilization of peracetic acid and acetic acid.[3]

Q2: What are the primary health and safety concerns with this compound® vapor exposure?

The primary concern is irritation. Acute exposure to peracetic acid vapor is irritating to the eyes, skin, and respiratory tract.[1][4][5] High concentrations can cause severe discomfort, and it can be fatal if inhaled in large amounts.[6] It is crucial to adhere to occupational exposure limits.

Q3: What are the recommended occupational exposure limits for peracetic acid?

While OSHA has not set a specific Permissible Exposure Limit (PEL) for peracetic acid, other agencies provide guidance[1][4][21][22]:

  • ACGIH TLV-STEL: The American Conference of Governmental Industrial Hygienists recommends a Threshold Limit Value–Short-Term Exposure Limit of 0.4 ppm as a 15-minute time-weighted average.[4][21][22]

  • EPA AEGL-1: The US Environmental Protection Agency has set an Acute Exposure Guideline Level-1 (the level at which notable discomfort may occur) at 0.17 ppm for an 8-hour exposure.[22][23]

Q4: What is the correct Personal Protective Equipment (PPE) for handling this compound®?

Proper PPE is essential to prevent contact and exposure[16]:

  • Eye Protection: ANSI-approved safety goggles or a face shield if there is a splash hazard.[6][15]

  • Hand Protection: Chemical-resistant gloves. Nitrile gloves are suitable for handling small volumes, while thicker butyl rubber or neoprene gloves are recommended for larger quantities or prolonged handling.[6][11][15]

  • Body Protection: A flame-resistant lab coat buttoned to its full length and a chemical-resistant apron.[6][11]

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, a respiratory protection analysis should be performed by an EHS professional. A respirator suitable for acidic gases may be required, especially when aerosols are generated.[6][19][24]

Q5: How should this compound® solutions be stored to minimize odor?

Proper storage is critical for both safety and odor control:

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., combustibles, metals, bases).[5][6][12][25] A recommended temperature is 2-8 °C.[11][15]

  • Containers: Keep containers tightly closed in their original packaging, which includes a degassing cap to release pressure from decomposition.[24][25] Always keep containers upright.[11][24] Never return unused solution to the original container to avoid contamination.[16][25]

Quantitative Data Summary

ParameterRecommended Value / LimitAgency / SourceCitation
Occupational Exposure Limits
ACGIH TLV-STEL (15-min)0.4 ppm (1.24 mg/m³)ACGIH[4][21][22]
EPA AEGL-1 (8-hr)0.17 ppm (0.52 mg/m³)EPA[4][22][23]
Laboratory Ventilation
General Lab Air Exchange Rate4-12 ACH (minimum)OSHA / ANSI[8][9][10]
Chemical Fume Hood Face Velocity80 - 120 fpmEH&S Guideline[7]
Spill Neutralization
Neutralizing AgentWeak Base (e.g., Sodium Bicarbonate)Lab Safety Practice[17]

Visualized Workflows and Protocols

Wofasteril_Handling_Workflow cluster_prep Preparation Phase cluster_use Active Use Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don Required PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood is ON and Functioning A->B C 3. Work Inside Fume Hood with Sash at Correct Height B->C D 4. Prepare Dilutions & Handle Open Solutions C->D E 5. Keep Containers Tightly Capped D->E F 6. Dispose of Contaminated Items in Sealed Waste Bag E->F G 7. Decontaminate Work Surfaces F->G H 8. Seal Stock Container & Return to Storage G->H I 9. Remove PPE and Wash Hands Thoroughly H->I Odor_Troubleshooting_Tree Start Pungent Odor Detected Q_Source Is this compound® currently in active use? Start->Q_Source A_Yes_Use Check Primary Containment: 1. Verify Fume Hood Operation 2. Lower Sash 3. Check for Spills in Hood Q_Source->A_Yes_Use Yes A_No_Use Check Secondary Sources: 1. Inspect Stored Containers for Leaks 2. Check Waste Bins for Improper Disposal 3. Inspect Surfaces for Residual Contamination Q_Source->A_No_Use No Q_Resolved1 Odor Persists? A_Yes_Use->Q_Resolved1 Q_Resolved2 Odor Persists? A_No_Use->Q_Resolved2 Action_Spill Follow Spill Cleanup Protocol Q_Resolved1->Action_Spill Yes, Spill Found Action_Notify Notify Lab Supervisor or EHS for Ventilation System Check Q_Resolved1->Action_Notify Yes, No Spill End Odor Resolved Q_Resolved1->End No Q_Resolved2->Action_Notify Yes Q_Resolved2->End No

References

material compatibility of Wofasteril with common laboratory plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the material compatibility of Wofasteril® with common laboratory plastics. For researchers, scientists, and drug development professionals, ensuring the integrity of laboratory equipment is critical for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active ingredients?

This compound is a disinfectant and sterilant solution. Its primary active ingredients are peracetic acid (PAA) and hydrogen peroxide (H₂O₂). The compatibility of laboratory plastics with this compound is largely determined by their resistance to these strong oxidizing agents.

Q2: Is this compound compatible with my plastic labware?

The compatibility of this compound with plastic labware depends on the type of plastic, the concentration of the this compound solution, the contact time, and the temperature. Some plastics may degrade, swell, or become brittle upon prolonged exposure. Always consult the manufacturer's guidelines and, when in doubt, perform a spot test on a non-critical surface before widespread use.[1][2][3][4]

Q3: What are the general compatibility ratings for common laboratory plastics with this compound's active ingredients?

The following table summarizes the general chemical resistance of common laboratory plastics to peracetic acid and hydrogen peroxide, the active components of this compound. Note that these are general guidelines, and compatibility can be affected by factors such as concentration, temperature, and exposure duration.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Table 1: Chemical Compatibility of Common Laboratory Plastics with this compound Active Ingredients

Plastic MaterialChemical Resistance to Peracetic Acid (PAA)Chemical Resistance to Hydrogen Peroxide (H₂O₂)General Recommendation for this compound Use
Polyethylene (PE) Good to ExcellentExcellentSuitable for most applications.
Polypropylene (PP) Good to LimitedExcellentGenerally Suitable , but long-term exposure may cause some degradation.[6][10][21][22]
Polystyrene (PS) Limited to PoorGood to LimitedNot Recommended for prolonged contact. May cause crazing or cracking.[8][14][17][23]
Polycarbonate (PC) Limited to PoorGoodNot Recommended . Prone to stress cracking and chemical attack.[24][25][26][27][28]
Polyvinyl Chloride (PVC) LimitedGoodUse with Caution . Plasticized PVC may be more susceptible to degradation.[6][11][29][30]

Rating Key:

  • Excellent: No effect.

  • Good: Minor effect, slight discoloration or swelling.

  • Limited: Moderate effect, not recommended for continuous use.

  • Poor/Not Recommended: Severe effect, significant degradation.

Q4: How can I test the compatibility of this compound with my specific labware?

It is highly recommended to perform a compatibility test under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section below. The manufacturer of this compound also suggests testing on an inconspicuous area first.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Plasticware appears cloudy, crazed, or cracked after disinfection. Chemical incompatibility. The plastic may be polystyrene or polycarbonate, which have poor resistance to the active ingredients of this compound.Immediately discontinue use of the affected plasticware with this compound. Switch to a more compatible plastic such as polyethylene or polypropylene.
Plastic tubing becomes brittle and cracks. Material degradation. Prolonged exposure or use at elevated temperatures can accelerate the aging of some plastics.Replace the tubing with a more chemically resistant option. Consider the concentration of this compound and the contact time.
Disinfected surfaces feel sticky or soft. Plasticizer leaching or surface degradation. This can be common with flexible PVC.Reduce the contact time with this compound. If the issue persists, switch to a different plastic.
Unexpected experimental results after disinfection. Leaching of chemicals from the plastic into the experimental solution.Verify the compatibility of your plasticware. Consider using plastics with higher chemical resistance, such as PTFE for critical applications, although this compound compatibility should still be verified.

Experimental Protocols

Protocol: Assessing Material Compatibility of Laboratory Plastics with this compound

This protocol is based on the principles of ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[10][13][31]

1. Materials:

  • Samples of the plastic material to be tested (e.g., cut pieces of labware, test strips).
  • This compound solution at the intended use-concentration.
  • Control solution (e.g., deionized water).
  • Sealed containers for immersion.
  • Calipers and analytical balance.
  • Visual inspection tools (e.g., magnifying glass).

2. Procedure:

  • Initial Measurements: For each plastic sample, measure and record its dimensions, weight, and visual appearance (color, transparency, surface texture).
  • Immersion: Place the plastic samples in sealed containers with the this compound solution. For the control group, place samples in containers with the control solution. Ensure samples are fully submerged.
  • Exposure: Maintain the containers at the intended operating temperature for a specified period (e.g., 24, 48, or 72 hours, or longer to simulate prolonged use).
  • Post-Exposure Analysis:
  • Carefully remove the samples from the solutions and rinse with deionized water.
  • Dry the samples thoroughly.
  • Re-measure the dimensions and weight of each sample.
  • Visually inspect for any changes such as swelling, discoloration, crazing, cracking, or softening.
  • Data Interpretation: Compare the post-exposure measurements and observations with the initial data. Significant changes in weight, dimensions, or appearance indicate material incompatibility.

Visualizations

MaterialCompatibilityWorkflow start Identify Plastic Type and this compound Concentration consult_table Consult Compatibility Table start->consult_table is_compatible Is it rated 'Good' or 'Excellent'? consult_table->is_compatible spot_test Perform a Spot Test on a Non-Critical Area is_compatible->spot_test Yes do_not_use Do Not Use - Select Alternative Plastic is_compatible->do_not_use No/Uncertain detailed_test Conduct Detailed Compatibility Test (ASTM D543) is_compatible->detailed_test For Critical Applications observe Observe for Adverse Effects (Crazing, Swelling) spot_test->observe no_effect No Adverse Effect observe->no_effect effect Adverse Effect Observed observe->effect proceed Proceed with Use no_effect->proceed effect->do_not_use detailed_test->observe

Caption: Workflow for assessing this compound compatibility with lab plastics.

TroubleshootingFlow start Plastic Damage Observed After Disinfection identify_plastic Identify the Type of Plastic start->identify_plastic is_ps_pc Is it Polystyrene (PS) or Polycarbonate (PC)? identify_plastic->is_ps_pc switch_plastic Switch to Polyethylene (PE) or Polypropylene (PP) is_ps_pc->switch_plastic Yes is_pvc Is it PVC? is_ps_pc->is_pvc No reduce_exposure Reduce Contact Time and/or Concentration is_pvc->reduce_exposure Yes other_plastic Other Plastic Type is_pvc->other_plastic No problem_solved Problem Resolved? reduce_exposure->problem_solved problem_solved->switch_plastic No continue_use Continue with Modified Protocol problem_solved->continue_use Yes review_protocol Review Disinfection Protocol (Time, Temp, Conc.) other_plastic->review_protocol review_protocol->reduce_exposure

Caption: Troubleshooting guide for plastic degradation issues.

References

impact of organic load on Wofasteril disinfectant efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Wofasteril and peracetic acid (PAA)-based disinfectants. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of this compound, with a specific focus on the impact of organic load on its disinfectant efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a concentrated surface disinfectant with peracetic acid (PAA) as its active ingredient[1]. Peracetic acid is a highly biocidal oxidizer[2]. Its primary mode of action is oxidation; it denatures proteins, disrupts cell wall permeability, and oxidizes sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites of microorganisms[2][3]. This strong oxidizing potential allows it to inactivate a broad spectrum of microorganisms, including bacteria, fungi, viruses, and spores[1][2].

Q2: What is "organic load" and why does it affect this compound's efficacy?

A2: "Organic load" (or organic soil) refers to the presence of organic matter such as blood, serum, proteins, or other biological material on a surface or in a solution being disinfected[4]. This compound's active ingredient, peracetic acid, is a non-selective oxidant, meaning it reacts with and is consumed by organic matter[5][6]. This reaction reduces the amount of active PAA available to kill microorganisms, thereby decreasing the disinfectant's efficacy[7]. If the organic load is high enough, it can completely neutralize the disinfectant, leading to failed disinfection cycles[8][9].

Q3: Is this compound still effective in the presence of organic matter?

A3: Yes, peracetic acid is known to maintain its efficacy in the presence of organic soil, but higher concentrations or longer contact times are required to compensate for the amount of disinfectant neutralized by the organic load[2]. Standardized testing protocols for disinfectants, such as those from the AOAC and European Norms (EN), require efficacy testing under both "clean" and "dirty" conditions to ensure the product is effective in real-world scenarios[10][11]. For example, while less than 100 ppm of PAA can inactivate bacteria and fungi in under 5 minutes under clean conditions, 200-500 ppm is required in the presence of organic matter[2].

Q4: How do I know if my experiment has a high organic load?

A4: Your experiment likely has a high organic load if the surfaces or liquids to be disinfected contain visible soil, blood, tissue culture media with serum (e.g., Fetal Bovine Serum), or other biological fluids. In regulatory testing, a high organic load is often simulated by adding specific concentrations of proteins like bovine albumin and sheep erythrocytes[11][12]. If you are working in conditions where surfaces are not pre-cleaned, you should assume a high organic load is present and adjust your disinfection protocol accordingly.

Troubleshooting Guide

Problem: Reduced or inconsistent disinfectant efficacy in my experiments.

This guide will help you troubleshoot common issues related to the performance of this compound, particularly when organic load is a potential factor.

Step 1: Diagnose the Potential Cause

Follow the logical workflow below to identify the root cause of the efficacy failure.

TroubleshootingWorkflow start Start: Disinfection Failure (e.g., positive growth control) q1 Was the surface thoroughly pre-cleaned? start->q1 q2 Was the this compound solution prepared correctly and freshly? q1->q2 Yes cause1 Cause: High Organic Load (Interference from soil, serum, etc.) q1->cause1 No q3 Is the concentration and contact time sufficient for the expected organic load? q2->q3 Yes cause2 Cause: Incorrect Concentration (Expired, improperly diluted) q2->cause2 No q4 Has the disinfectant been validated for the specific microorganism and surface? q3->q4 Yes cause3 Cause: Insufficient Contact Time or Concentration q3->cause3 No cause4 Cause: Application-Specific Issue (Resistant organism, incompatible surface) q4->cause4 No solution1 Solution: 1. Implement a pre-cleaning step. 2. Increase this compound concentration. cause1->solution1 solution2 Solution: 1. Prepare fresh solution before each use. 2. Verify dilution calculations and method. cause2->solution2 solution3 Solution: 1. Refer to manufacturer data for high-soil loads. 2. Increase contact time and/or concentration. cause3->solution3 solution4 Solution: 1. Perform in-house validation study. 2. Test against specific isolates and surfaces. cause4->solution4 InterferenceMechanism This compound This compound (Peracetic Acid) Microorganism Target Microorganism (Bacteria, Spores, Virus) This compound->Microorganism oxidizes Reaction Neutralization Reaction This compound->Reaction consumed by OrganicLoad Organic Load (Proteins, Lipids, etc.) OrganicLoad->Reaction Inactivated Inactivated Microorganism Microorganism->Inactivated ReducedEfficacy Reduced Efficacy / Survival Reaction->ReducedEfficacy leads to SuspensionTestWorkflow A 1. Prepare Test Suspension (e.g., bacteria at ~10^8 CFU/mL) D 4. Mix Components (1 part interfering substance + 1 part test suspension) A->D B 2. Prepare Interfering Substance ('Dirty Conditions': e.g., 3g/L Bovine Albumin + 3mL/L Erythrocytes) B->D C 3. Prepare this compound Solution (at desired test concentration) E 5. Add Disinfectant (8 parts this compound solution to mixture) C->E D->E F 6. Start Timer (Defined contact time, e.g., 5 min) E->F G 7. Neutralize Disinfectant (Transfer aliquot to validated neutralizer broth) F->G H 8. Enumerate Survivors (Serial dilution and plate counting) G->H I 9. Calculate Log Reduction (Compare to initial inoculum count) H->I

References

Technical Support Center: Optimizing Wofasteril Contact Time for Resistant Bacterial Spores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively using Wofasteril to inactivate resistant bacterial spores.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active ingredients?

This compound is a concentrated disinfectant based on peracetic acid (PAA).[1][2][3][4] Its primary active ingredient is peracetic acid, which is formed in an equilibrium mixture of acetic acid and hydrogen peroxide.[5] this compound is recognized for its broad-spectrum antimicrobial activity, which includes bactericidal, fungicidal, virucidal, and sporicidal effects.[1][4]

Q2: How does this compound inactivate resistant bacterial spores?

The sporicidal action of this compound, driven by its active ingredient peracetic acid, is primarily due to its high oxidizing potential. PAA disrupts the chemical bonds within the cell membrane of microorganisms.[5] For bacterial spores, this involves the breakdown of the spore coat, allowing the oxidizing agent to damage the inner membrane and critical internal components, ultimately leading to inactivation. Due to this mechanism of action, the development of resistance to peracetic acid is not expected.[6]

Q3: What are the critical factors influencing the sporicidal efficacy of this compound?

Several factors can impact the effectiveness of this compound against bacterial spores:

  • Concentration: Higher concentrations of peracetic acid generally lead to a more rapid and effective sporicidal action.

  • Contact Time: Sufficient contact time is crucial for the penetration of the disinfectant through the protective layers of the spore.

  • Temperature: Temperature can influence the rate of the chemical reaction. However, this compound is effective even at low temperatures (0–10°C).[6] Studies have shown that a decrease in temperature to 4°C or -20°C can correlate with a decreased efficacy of peracetic acid-based disinfectants against B. thuringiensis spores.[7]

  • pH: The pH of the solution can affect the stability and efficacy of peracetic acid.

  • Organic Load: The presence of organic matter, such as soil or biological fluids, can reduce the efficacy of this compound by reacting with the active ingredient. It is essential to clean surfaces thoroughly before disinfection.

Q4: What is the "combination method" with alcapur® mentioned for this compound?

The combination method involves mixing this compound with alcapur®, an alkaline component, in a recommended ratio (e.g., 1 part this compound to 3 parts alcapur®) after dilution with water.[1][2] This combination results in a working solution that is odorless and has improved material compatibility, reducing its corrosive nature.[2][3] It is crucial to never mix undiluted this compound and alcapur®.[2]

Q5: What are the recommended concentrations of this compound for inactivating resistant bacterial spores?

The required concentration of this compound can vary depending on the target organism and the level of contamination. Studies have shown that a 1.75% peracetic acid solution of this compound® SC super can achieve a reliable reduction of ≥5 log10 levels of even fully virulent Bacillus spores.[7][8] For bacterial spores in suspension, peracetic acid concentrations of 500 to 10,000 ppm (0.05% to 1%) are reported to be effective, with contact times ranging from 15 seconds to 30 minutes.[9]

Troubleshooting Guides

Problem 1: Inconsistent or failed spore inactivation after this compound treatment.

Possible Cause Troubleshooting Steps
Incorrect Concentration - Verify the dilution calculations and ensure the correct concentration of this compound is being used for the target spores. - Prepare fresh working solutions for each experiment, as the efficacy of diluted peracetic acid can decrease over time.
Insufficient Contact Time - Review the experimental protocol and ensure the contact time is adequate for the specific spore type and this compound concentration. - For highly resistant spores, a longer contact time may be necessary. Refer to the data tables for guidance.
Presence of Organic Load - Ensure all surfaces and equipment are thoroughly cleaned to remove any organic material before applying this compound. - If cleaning is not possible, consider increasing the this compound concentration to compensate for the organic load.
Improper Storage of this compound - Store this compound concentrate in a cool, well-ventilated area, protected from direct sunlight and heat, as high temperatures can cause it to degrade.[2][3] - Ensure the container is kept upright and tightly closed with the original degassing cap.[2]
Low Temperature of Working Solution - While this compound is effective at low temperatures, its efficacy may be reduced.[7] - If possible, perform disinfection at room temperature or consider a slightly longer contact time at lower temperatures.

Problem 2: Material damage or corrosion after disinfection with this compound.

Possible Cause Troubleshooting Steps
High Concentration of this compound - Use the lowest effective concentration of this compound for the required level of disinfection. - For sensitive materials, consider using the combination method with alcapur® to create a more material-friendly solution.[2]
Material Incompatibility - Always test the this compound working solution on a small, inconspicuous area of the material before full-scale application.[6] - Avoid using this compound on incompatible metals.
Prolonged Contact Time - Adhere to the recommended contact time. Unnecessarily long exposure can increase the risk of material damage.

Data Summary Tables

Table 1: Efficacy of Peracetic Acid (PAA) against Bacillus Spores

Bacillus SpeciesPAA ConcentrationContact TimeLog Reduction (CFU/mL)Reference
B. thuringiensis1.75% (this compound® SC super)5 minutes≥5[7]
B. subtilis450 ppm3 minutesDose-dependent reduction[10]
B. subtilis650 ppm3 minutesDose-dependent reduction[10]
B. subtilis1500 ppm3 minutesDose-dependent reduction[10]
Spores in suspension500 - 10,000 ppm15 sec - 30 minEffective inactivation[9]

Table 2: Efficacy of Peracetic Acid (PAA) against Clostridium difficile Spores

PAA ConcentrationContact TimeLog Reduction (CFU/mL)Reference
450 ppm3 minutesDose-dependent reduction[10]
650 ppm3 minutesDose-dependent reduction[10]
1500 ppm3 minutesDose-dependent reduction[10]

Experimental Protocols

Protocol 1: Quantitative Suspension Test for Sporicidal Efficacy

This protocol is a generalized method to determine the efficacy of a this compound solution against a specific bacterial spore suspension.

  • Preparation of Spore Suspension:

    • Culture the desired bacterial strain on an appropriate sporulation medium.

    • Harvest the spores and wash them multiple times with sterile distilled water by centrifugation to remove vegetative cells and debris.

    • Verify the purity of the spore suspension (≥90% spores) using phase-contrast microscopy.

    • Determine the spore concentration (CFU/mL) by plating serial dilutions.

  • Preparation of this compound Working Solution:

    • Prepare the desired concentration of this compound in sterile, hard water or another specified diluent immediately before the experiment.

  • Efficacy Testing:

    • At time zero, add a small volume of the spore suspension to a larger volume of the this compound working solution to achieve the target spore concentration.

    • At predetermined contact times (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot of the mixture.

    • Immediately transfer the aliquot to a validated neutralizer solution to stop the sporicidal action of the peracetic acid.

    • Perform serial dilutions of the neutralized sample.

  • Quantification of Survivors:

    • Plate the dilutions onto an appropriate recovery medium.

    • Incubate the plates under suitable conditions until colonies are formed.

    • Count the number of colonies to determine the concentration of viable spores (CFU/mL).

  • Calculation of Log Reduction:

    • Calculate the log reduction in spore viability for each contact time compared to the initial spore concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase spore_prep Prepare & quantify bacterial spore suspension mix Mix spore suspension with this compound solution spore_prep->mix wofasteril_prep Prepare this compound working solution wofasteril_prep->mix sample Withdraw samples at predefined contact times mix->sample neutralize Immediately neutralize sporicidal action sample->neutralize plate Plate serial dilutions on recovery medium neutralize->plate incubate Incubate plates plate->incubate count Count viable spores (CFU/mL) incubate->count calculate Calculate Log Reduction count->calculate

Caption: Workflow for determining the sporicidal efficacy of this compound.

Troubleshooting_Flow start Start: Inconsistent Spore Inactivation check_conc Is this compound concentration correct? start->check_conc check_time Is contact time sufficient? check_conc->check_time Yes adjust_conc Adjust concentration and reprepare solution check_conc->adjust_conc No check_cleaning Was the surface thoroughly cleaned? check_time->check_cleaning Yes increase_time Increase contact time check_time->increase_time No check_temp Is the working solution temperature optimal? check_cleaning->check_temp Yes clean_surface Thoroughly clean surface before disinfection check_cleaning->clean_surface No adjust_temp Adjust temperature or increase contact time check_temp->adjust_temp No end Re-evaluate Efficacy check_temp->end Yes adjust_conc->end increase_time->end clean_surface->end adjust_temp->end

Caption: Troubleshooting logic for inconsistent this compound efficacy.

PAA_Mechanism PAA Peracetic Acid (PAA) spore_coat Spore Coat PAA->spore_coat Oxidative damage outer_membrane Outer Membrane spore_coat->outer_membrane Increased permeability cortex Cortex outer_membrane->cortex inner_membrane Inner Membrane cortex->inner_membrane core Spore Core (DNA, Ribosomes, Enzymes) inner_membrane->core PAA penetrates disruption Disruption of macromolecules core->disruption Oxidizes key components inactivation Spore Inactivation disruption->inactivation

Caption: Simplified pathway of PAA action on bacterial spores.

References

Technical Support Center: The Effect of Temperature on the Sporicidal Activity of Wofasteril

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and answers to frequently asked questions regarding the influence of temperature on the sporicidal activity of Wofasteril, a peracetic acid-based disinfectant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its sporicidal mechanism of action?

A1: this compound is a disinfectant concentrate with peracetic acid (PAA) as its active ingredient.[1][2] It has a broad spectrum of antimicrobial activity, including sporicidal effects.[1] The sporicidal action of PAA-based disinfectants is not fully elucidated, but it is understood that they work by disrupting the spore's outer layers. In many formulations, hydrogen peroxide is also present and acts synergistically with PAA.[3] Hydrogen peroxide helps to compromise the spore coat, which is a primary resistance factor, allowing for better penetration of PAA.[3] The PAA then likely acts to block the spore germination process, rendering the spore non-viable.[3][4]

Q2: How does temperature generally influence the sporicidal activity of this compound?

A2: Like most chemical reactions, the rate of disinfection by this compound is temperature-dependent. Generally, higher temperatures increase its sporicidal efficacy, leading to a faster and more complete inactivation of spores. Conversely, a decrease in temperature correlates with a decreased efficacy against bacterial spores.[5][6]

Q3: What is the documented effect of low temperatures (e.g., 4°C or -20°C) on this compound's efficacy?

A3: Studies have shown a significant reduction in the sporicidal activity of this compound at lower temperatures. For example, against Bacillus thuringiensis spores, both this compound® (2% peracetic acid) and this compound® SC super (1.75% peracetic acid) showed incomplete spore inactivation at 4°C.[5][6] At -20°C, the efficacy was further reduced.[5] While the manufacturer states that this compound is microbiologically effective even at low temperatures (0-10°C), experimental conditions, spore type, and concentration will significantly impact the outcome.[2]

Q4: Can the reduced efficacy at low temperatures be overcome?

A4: Yes, it is possible to compensate for the reduced efficacy at lower temperatures. Research has shown that increasing the concentration of the active ingredient or extending the contact time can restore the disinfection capacity. For instance, while 1.75% peracetic acid was insufficient at 4°C, increasing the concentration to 2.75% led to a reliable reduction of B. thuringiensis spores within 5 minutes.[6] At -20°C, a 10-minute exposure time was required to achieve a sufficient spore inactivation (above 5 log10 levels) with 2.75% peracetic acid.[5]

Q5: What is the optimal temperature for this compound's sporicidal activity?

A5: The highest efficacy in cited studies was observed at 35°C. At this temperature, a 1.75% solution of this compound® SC super achieved a complete inactivation of B. thuringiensis spores (≥6.60 ± 0.20 log10 reduction) within a 5-minute exposure time.[5] While this suggests that warmer temperatures are more effective, always consider the stability of the disinfectant and the material compatibility of the surfaces being treated at elevated temperatures.

Data Summary: Sporicidal Efficacy of this compound at Various Temperatures

The following table summarizes the sporicidal activity of different this compound formulations against Bacillus thuringiensis spores under varying temperature and contact time conditions.

TemperatureThis compound FormulationPeracetic Acid Conc.Contact TimeLog₁₀ ReductionOutcome
35°CThis compound® SC super1.75%5 min≥6.60 ± 0.20Full Inactivation[5]
35°CThis compound®2%5 min-Impaired Efficacy*[5]
4°CThis compound® SC super1.75%5 min-Incomplete Inactivation[5][6]
4°CThis compound® SC super2.75%5 min-Reliable Reduction[6]
-20°CThis compound®2%--Insufficient Inactivation[5]
-20°CThis compound® SC super2.75%10 min>5Sufficient Inactivation[5]

*Compared to the this compound® SC super formulation under the same conditions.

Troubleshooting Guide

Issue: I am not achieving the expected sporicidal efficacy at low temperatures (4°C or below).

Answer: This is a known challenge as the sporicidal action of peracetic acid is significantly reduced at lower temperatures.[5][6] Consider the following adjustments:

  • Increase Concentration: As demonstrated in studies, increasing the peracetic acid concentration (e.g., from 1.75% to 2.75%) can restore effective sporicidal activity at 4°C.[6] Always prepare solutions according to the manufacturer's guidelines and ensure they are fresh.[1][7]

  • Extend Contact Time: At sub-zero temperatures (-20°C), extending the contact time from 5 to 10 minutes was necessary to achieve a >5-log reduction.[5]

  • Pre-warm Surfaces: If possible and practical, allowing the surfaces or equipment to equilibrate to a higher temperature before applying the disinfectant can improve efficacy.

  • Validate Your Protocol: Ensure your test method is validated. The presence of organic soil can inhibit disinfectant activity, and the type of bacterial spore can also influence resistance.[8][9]

Issue: My this compound solution seems less effective than documented, even at room temperature.

Answer: Several factors could be contributing to this issue:

  • Solution Age and Dilution: this compound must be used diluted and ready-to-use solutions should be prepared shortly before use by diluting the concentrate with drinking water.[1][7] The stability of the diluted solution can decrease over time.

  • Improper Mixing: this compound is often used in a combination method with an alkalizing agent like Alcapur®.[1][7] Ensure the components are never mixed undiluted and are combined only after proper dilution with water according to the recommended dosage.[7]

  • Organic Load: The presence of organic matter (e.g., soil, tissue culture media, proteins) can neutralize the active ingredient. Surfaces should be cleaned prior to disinfection.[8]

  • Water Quality: The quality of the water used for dilution can impact the stability and efficacy of the disinfectant.

Issue: I am concerned about material compatibility, especially when increasing concentration or temperature.

Answer: Peracetic acid can be corrosive to some materials.[10]

  • Use the Combination Method: The manufacturer recommends using this compound in combination with Alcapur® for a more material-friendly and low-odor application.[7]

  • Test Compatibility: Always test the working solution on a small, inconspicuous area of the material before widespread use.[2]

  • Rinse After Disinfection: If the protocol allows, rinsing surfaces with sterile water after the required contact time can help prevent corrosion, though for some applications, no rinsing is necessary as the active ingredient decomposes into acetic acid, water, and oxygen.[2][11]

Experimental Protocols & Workflows

Protocol: Carrier Test for Sporicidal Efficacy

This protocol is a generalized methodology based on standard sporicidal testing procedures to evaluate the efficacy of this compound at different temperatures.[5][12][13]

  • Spore Preparation:

    • Prepare a high-titer spore suspension of a suitable test organism (e.g., Bacillus subtilis ATCC 19659 or Bacillus thuringiensis) according to standard methods (e.g., AOAC 966.04).[12]

    • The final spore count should be between 1x10⁵ and 1x10⁶ spores per carrier.[12]

  • Carrier Inoculation:

    • Use sterile carriers (e.g., 2-cm² circular stainless steel discs or porcelain penicylinders).[5][13]

    • Pipette a defined volume (e.g., 10 µL) of the spore suspension onto the center of each carrier.

    • Allow the carriers to dry completely in a biosafety cabinet (approximately 30-45 minutes).[5]

  • Disinfectant Preparation:

    • Prepare the desired concentration of this compound solution fresh on the day of the experiment using sterile, distilled water.

    • Equilibrate the disinfectant solution to the target test temperature (e.g., 35°C, 4°C, or -20°C).

  • Exposure:

    • Place the inoculated, dried carriers into a sterile container.

    • Add a sufficient volume of the temperature-equilibrated this compound solution to completely cover the carriers.

    • Incubate for the specified contact time (e.g., 5 or 10 minutes) at the target temperature. Ensure the temperature is maintained throughout the exposure period.

  • Neutralization and Recovery:

    • After the contact time, transfer each carrier into a tube containing a validated neutralizing broth (e.g., Dey-Engley neutralizing broth) to immediately stop the sporicidal action.

    • Agitate (vortex) the tube vigorously to recover any surviving spores from the carrier.

  • Quantification:

    • Perform serial dilutions of the neutralized suspension.

    • Plate the dilutions onto a suitable growth medium (e.g., Tryptic Soy Agar).

    • Incubate the plates under appropriate conditions until colonies are visible.

    • Count the colonies to determine the number of surviving spores.

    • Calculate the log₁₀ reduction by comparing the number of surviving spores on the treated carriers to the initial number of spores on control carriers (treated with a benign solution like sterile water).

Workflow Diagrams

Sporicidal_Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase spore_prep Spore Suspension Preparation carrier_prep Carrier Inoculation & Drying spore_prep->carrier_prep exposure Expose Carriers to this compound (Time & Temp) carrier_prep->exposure disinfectant_prep This compound Dilution & Temp. Equilibration disinfectant_prep->exposure neutralize Transfer to Neutralizer Broth exposure->neutralize recover Spore Recovery & Plating neutralize->recover incubate Incubation recover->incubate quantify Quantify Survivors & Calculate Log Reduction incubate->quantify

Caption: Experimental workflow for testing the sporicidal efficacy of this compound.

Mechanism_of_Action cluster_interaction Disinfection Process Spore Bacterial Spore (Resistant) H2O2 Hydrogen Peroxide (H₂O₂) Compromises Spore Coat Spore->H2O2 targets This compound This compound Solution (PAA + H₂O₂) This compound->H2O2 Synergistic Component PAA Peracetic Acid (PAA) Penetrates Spore H2O2->PAA Enables Block Blocks Germination Process PAA->Block Inactive_Spore Inactive Spore (Non-Viable) Block->Inactive_Spore results in

Caption: Proposed mechanism of synergistic sporicidal action of this compound.

References

Technical Support Center: Ensuring Complete Removal of Wofasteril from Treated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of Wofasteril, a peracetic acid-based disinfectant, from treated surfaces. Adherence to these protocols is critical to prevent residual disinfectant from interfering with sensitive downstream applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound removal process.

Issue Potential Cause Recommended Action
Visible residue or film on the surface after rinsing. Inadequate rinsing.Increase the volume and/or number of rinses with sterile, purified water. Ensure the entire surface is thoroughly flushed.
High mineral content in the rinse water.Use deionized (DI) or distilled water for the final rinsing steps to prevent mineral deposition.
Inconsistent or high background readings in sensitive assays (e.g., cell culture, HPLC). Residual this compound or its byproducts (acetic acid, hydrogen peroxide) interfering with the assay.Implement a more rigorous rinsing protocol. Consider a chemical neutralization step as outlined in the experimental protocols below. Validate the complete removal of residues using a sensitive analytical method.
Contamination from rinse water.Ensure the use of sterile, high-purity water for all rinsing steps.[1]
Discoloration or corrosion of metallic surfaces. Prolonged contact time with concentrated this compound solution.Adhere strictly to the manufacturer's recommended contact time and dilution.[2]
Incompatibility of the surface material with peracetic acid.Consult the equipment manufacturer's guidelines for chemical compatibility. Test this compound on a small, inconspicuous area before widespread use.
Persistent odor of vinegar (acetic acid) after cleaning. Incomplete removal of this compound byproducts.Enhance the rinsing procedure with fresh, purified water. Ensure adequate ventilation in the area to help dissipate any remaining volatile residues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complete removal important?

A1: this compound is a concentrated disinfectant containing peracetic acid (PAA), which is effective against a broad spectrum of microorganisms.[3] Complete removal is crucial because residual PAA and its components, such as hydrogen peroxide and acetic acid, can be reactive and interfere with sensitive biological experiments, including cell cultures, and analytical techniques like high-performance liquid chromatography (HPLC).[4]

Q2: How does this compound break down?

A2: Peracetic acid decomposes into acetic acid, water, and oxygen, which are generally considered harmless residuals.[5] However, ensuring these byproducts are completely removed is essential to avoid any impact on subsequent procedures.

Q3: Is rinsing with water sufficient for removing this compound?

A3: For many applications, thorough rinsing with high-purity water is effective.[1][6] However, for highly sensitive applications, a chemical neutralization step followed by rinsing is recommended to ensure complete removal of all oxidizing residues.

Q4: What are the options for neutralizing residual this compound?

A4: Chemical neutralization can be achieved using reducing agents. Common neutralizers for peracetic acid include dilute solutions of sodium carbonate, sodium metabisulfite, or sodium bisulfite.[3][7] It is critical to thoroughly rinse the surface with sterile, purified water after neutralization to remove any remaining neutralizer salts.

Q5: How can I verify that this compound has been completely removed?

A5: Verification can be performed using analytical methods to detect residual peracetic acid. For low concentrations, colorimetric methods using reagents like N,N-diethyl-p-phenylenediamine (DPD) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) are suitable.[8][9] Commercially available test strips can also provide a qualitative or semi-quantitative assessment.[10]

Q6: Are there established acceptable limits for residual this compound?

A6: While specific regulatory limits for PAA surface residuals in a research setting are not well-defined, the goal is to reduce residues to a level that does not interfere with the intended application. For pharmaceutical manufacturing, cleaning validation must demonstrate that residues are reduced to a predetermined, safe level.[11][12] The acceptable limit is often determined on a case-by-case basis, considering the sensitivity of the subsequent processes. The FDA does not permit PAA to exceed 80 ppm in produce wash water, which can serve as a conservative reference point.[5]

Experimental Protocols

Protocol 1: Standard Rinsing Procedure for this compound Removal
  • Initial Draining: After the recommended contact time, ensure the this compound solution is completely drained from the treated surface or equipment.

  • First Rinse: Thoroughly rinse the surface with a generous volume of sterile, purified water (e.g., deionized or distilled water). Ensure all areas of the surface come into contact with the rinse water. Discard the rinse water.

  • Subsequent Rinses: Repeat the rinsing step at least two more times, using fresh, sterile, purified water for each rinse. The CDC recommends four rinses with filtered water in the context of automated endoscope reprocessors using peracetic acid.[1]

  • Final Rinse: For the final rinse, use water of the highest purity available (e.g., water for injection [WFI] or HPLC-grade water), especially if the surface will be used for sensitive applications.

  • Drying: Allow the surface to dry completely in a controlled environment to prevent recontamination.

Protocol 2: Chemical Neutralization and Rinsing Procedure
  • Initial Draining and Rinse: Following the application of this compound, drain the solution and perform an initial rinse with sterile, purified water as described in Protocol 1.

  • Preparation of Neutralizing Solution: Prepare a dilute solution of a suitable neutralizer. For example, a dilute solution of sodium carbonate.[3] The exact concentration should be optimized based on the concentration of this compound used.

  • Application of Neutralizer: Apply the neutralizing solution to the surface, ensuring complete coverage. Allow for a short contact time (e.g., 5-10 minutes) to allow the neutralization reaction to complete.

  • Rinsing Post-Neutralization: Thoroughly rinse the surface multiple times (at least three times) with sterile, purified water to remove both the neutralized this compound byproducts and any residual neutralizing agent.

  • Final Rinse and Drying: Perform a final rinse with high-purity water and allow the surface to dry completely.

Protocol 3: Validation of this compound Removal using a Colorimetric Assay

This protocol provides a general method for validating the removal of PAA residues.

  • Sample Collection:

    • Swab Sampling: After the final rinse and drying of the treated surface, wipe a defined area (e.g., 10 cm x 10 cm) with a sterile swab moistened with high-purity water.

    • Rinse Sampling: Collect a sample of the final rinse water.

  • Sample Preparation:

    • For swab samples, extract the swab into a known volume of high-purity water.

  • Analytical Procedure (using DPD as an example):

    • Use a commercially available DPD-based test kit for low-level peroxide or PAA detection.[8]

    • Follow the manufacturer's instructions for adding the DPD reagent to the sample.

    • Measure the absorbance of the resulting color change using a spectrophotometer at the recommended wavelength.

  • Data Analysis:

    • Compare the absorbance of the sample to a standard curve prepared with known concentrations of peracetic acid to quantify the residual amount.

    • The acceptable limit should be below the detection limit of the assay or a level determined to have no impact on downstream applications. The limit of detection for some DPD/I- colorimetric assays can be as low as 1.5 µg·L⁻¹.[9]

Visualizations

Wofasteril_Removal_Workflow cluster_disinfection Disinfection Step cluster_removal Removal Procedure cluster_validation Validation Step Apply_this compound Apply Diluted this compound Contact_Time Observe Contact Time Apply_this compound->Contact_Time Drain Drain Solution Contact_Time->Drain Rinse1 Rinse with Purified Water Drain->Rinse1 Neutralize Optional: Chemical Neutralization Rinse1->Neutralize Rinse2 Thorough Rinsing Neutralize->Rinse2 Dry Dry Surface Rinse2->Dry Sample Collect Swab/Rinse Sample Dry->Sample Analyze Analyze for PAA Residue Sample->Analyze Result Residue Below Acceptance Limit? Analyze->Result Pass Process Complete Result->Pass Yes Fail Repeat Removal Procedure Result->Fail No Fail->Rinse1

Caption: Workflow for this compound Removal and Validation.

Troubleshooting_Logic Start Issue Detected: Potential this compound Residue Check_Rinsing Was the rinsing protocol followed correctly? Start->Check_Rinsing Check_Water Is the rinse water of high purity (DI/distilled)? Check_Rinsing->Check_Water Yes Improve_Rinsing Action: Increase rinse volume/frequency Check_Rinsing->Improve_Rinsing No Check_Neutralization Was a neutralization step performed? Check_Water->Check_Neutralization Yes Use_Pure_Water Action: Switch to high-purity water Check_Water->Use_Pure_Water No Check_Analysis Has residue analysis been performed? Check_Neutralization->Check_Analysis Yes Implement_Neutralization Action: Implement chemical neutralization protocol Check_Neutralization->Implement_Neutralization No, for sensitive applications Perform_Analysis Action: Perform quantitative residue analysis Check_Analysis->Perform_Analysis No Resolved Issue Resolved Check_Analysis->Resolved Yes, and results are acceptable Improve_Rinsing->Check_Rinsing Use_Pure_Water->Check_Water Implement_Neutralization->Check_Neutralization Perform_Analysis->Resolved

Caption: Troubleshooting Logic for this compound Residue Issues.

References

Validation & Comparative

A Comparative Guide to Wofasteril and Glutaraldehyde for Medical Device Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterilization of medical devices is a critical process in preventing healthcare-associated infections. The choice of a sterilant depends on various factors, including its antimicrobial efficacy, compatibility with device materials, and safety for healthcare personnel. This guide provides an objective comparison of two commonly used chemical sterilants: Wofasteril, a peracetic acid-based formulation, and glutaraldehyde. The information presented is supported by experimental data to aid in the selection of the most appropriate sterilization method for specific medical devices.

Performance Comparison at a Glance

FeatureThis compound (Peracetic Acid-based)Glutaraldehyde
Mechanism of Action Oxidation of cellular componentsAlkylation and cross-linking of proteins and nucleic acids
Antimicrobial Spectrum Broad: bactericidal, virucidal, fungicidal, and sporicidalBroad: bactericidal, virucidal, fungicidal, and sporicidal
Contact Time for Sterilization Generally shorterLonger, often requiring hours for sporicidal activity
Material Compatibility Good with many plastics and stainless steel; can be corrosive to some metals like copper and brassExcellent with a wide range of materials, including metals, plastics, and rubber
Safety Concerns Irritant to skin, eyes, and respiratory system; less toxic than glutaraldehydeToxic, irritant, and a known sensitizer; requires strict ventilation and handling protocols
Environmental Impact Decomposes into harmless byproducts (acetic acid, water, and oxygen)Requires specific disposal procedures due to its toxicity

Antimicrobial Efficacy: A Quantitative Analysis

The effectiveness of a sterilant is determined by its ability to eliminate various types of microorganisms. The following tables summarize the comparative efficacy of this compound (represented by its active ingredient, peracetic acid) and glutaraldehyde against bacteria, viruses, and bacterial spores.

Table 1: Bactericidal Activity

MicroorganismThis compound (Peracetic Acid) ConcentrationContact TimeLog ReductionGlutaraldehyde ConcentrationContact TimeLog ReductionReference
Staphylococcus aureus0.25%10 minComplete elimination2%30 minComplete elimination[1]
Pseudomonas aeruginosaNot SpecifiedNot SpecifiedNot Specified2%20-90 minHigh-level disinfection[2]
Enterococcus faecalis50%Not SpecifiedComplete eradication2%4 hoursComplete eradication[3]

Table 2: Virucidal Activity

VirusPeracetic Acid ConcentrationContact TimeLog ReductionGlutaraldehyde ConcentrationContact TimeLog ReductionReference
Adenovirus400 ppm5 min≥ 4Not SpecifiedNot SpecifiedNot Specified[4]
Murine Norovirus400 ppm5 min≥ 4Not SpecifiedNot SpecifiedNot Specified[4]
Poliovirus1500 ppm at 35°C5 min≥ 4Not SpecifiedNot SpecifiedNot Specified[4]

Table 3: Sporicidal Activity

MicroorganismThis compound (Peracetic Acid) ConcentrationContact TimeLog ReductionGlutaraldehyde ConcentrationContact TimeLog ReductionReference
Bacillus atrophaeus spores0.2%40 min6-72.0%Not SpecifiedEffective[5]
Bacillus subtilis sporesNot SpecifiedNot SpecifiedNot Specified2%10 hoursEffective (0/60 carriers showed growth)[6]
Clostridium sporogenes sporesNot SpecifiedNot SpecifiedNot Specified2%10 hoursEffective (2/60 carriers showed growth)[6]

Mechanisms of Action

The distinct antimicrobial activities of this compound and glutaraldehyde stem from their different chemical interactions with microbial cells.

This compound (Peracetic Acid): The primary mode of action for peracetic acid is oxidation. It denatures proteins, disrupts the cell wall, and oxidizes sulfhydryl and disulfide bonds in proteins and enzymes.[7][8] This broad-based oxidative damage leads to rapid cell death.

Glutaraldehyde: Glutaraldehyde acts as an alkylating agent. Its two aldehyde groups react with and cross-link amine groups in proteins and nucleic acids.[1] This cross-linking inactivates enzymes and disrupts cellular function, ultimately leading to cell death.

Sterilant_Mechanisms cluster_this compound This compound (Peracetic Acid) Mechanism cluster_Glutaraldehyde Glutaraldehyde Mechanism This compound This compound (Peracetic Acid) Oxidation Oxidation of Cellular Components This compound->Oxidation Denaturation Protein & Enzyme Denaturation Oxidation->Denaturation Disruption Cell Wall Disruption Oxidation->Disruption CellDeath1 Microbial Cell Death Denaturation->CellDeath1 Disruption->CellDeath1 Glutaraldehyde Glutaraldehyde Alkylation Alkylation & Cross-Linking Glutaraldehyde->Alkylation Proteins Proteins Alkylation->Proteins NucleicAcids Nucleic Acids Alkylation->NucleicAcids Inactivation Enzyme Inactivation & Functional Disruption Proteins->Inactivation NucleicAcids->Inactivation CellDeath2 Microbial Cell Death Inactivation->CellDeath2

Figure 1: Mechanisms of action for this compound and glutaraldehyde.

Experimental Protocols

The evaluation of sterilant efficacy follows standardized procedures to ensure reproducibility and comparability of results. The European Standard EN 14885 provides a framework for testing chemical disinfectants and antiseptics.[9][10][11][12][13]

General Experimental Workflow

The testing of disinfectants typically follows a phased approach as outlined in EN 14885.[10]

Experimental_Workflow Phase1 Phase 1: Basic Suspension Test (Preliminary screening for antimicrobial activity) Phase2_Step1 Phase 2, Step 1: Quantitative Suspension Test (Simulated practical conditions - in vitro) Phase1->Phase2_Step1 Proceed if active Phase2_Step2 Phase 2, Step 2: Quantitative Carrier Test (Simulated practical conditions - on surfaces) Phase2_Step1->Phase2_Step2 Confirm efficacy Phase3 Phase 3: Field Test (Real-world conditions) Phase2_Step2->Phase3 Validate in practice

Figure 2: Phased approach for disinfectant efficacy testing.
Bactericidal Activity Testing (based on EN 1276)

  • Preparation of Test Organisms: Cultures of the specified bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are grown to a logarithmic phase.[14]

  • Preparation of Disinfectant Solutions: The sterilant is diluted to the desired test concentrations.

  • Test Procedure: A standardized volume of the bacterial suspension is mixed with a volume of the disinfectant solution. The mixture is maintained at a specified temperature for a defined contact time.

  • Neutralization: After the contact time, the antimicrobial action of the disinfectant is stopped by adding a suitable neutralizer.

  • Enumeration of Survivors: The number of surviving bacteria is determined by plating the neutralized mixture onto a suitable growth medium.

  • Calculation of Log Reduction: The log reduction in viable counts is calculated by comparing the number of surviving bacteria in the test mixture to the initial number of bacteria in the control. A log reduction of ≥ 5 is typically required to demonstrate bactericidal efficacy.

Virucidal Activity Testing (based on EN 14476)
  • Preparation of Virus Stock: A high-titer stock of the test virus (e.g., Adenovirus, Poliovirus) is prepared.

  • Test Procedure: The virus stock is mixed with the disinfectant solution and incubated for a specific contact time at a controlled temperature.

  • Infectivity Assay: The mixture is then serially diluted and used to infect susceptible host cells. The viral titer is determined by observing the cytopathic effect (CPE) or by other quantitative methods.

  • Calculation of Log Reduction: The reduction in viral titer is calculated by comparing the titer of the disinfectant-treated virus to that of the control. A log reduction of ≥ 4 is generally required to claim virucidal activity.[4]

Sporicidal Activity Testing (based on AOAC Sporicidal Activity Test)
  • Preparation of Spore Suspension: A suspension of bacterial spores (e.g., Bacillus subtilis, Clostridium sporogenes) is prepared and standardized.

  • Inoculation of Carriers: Sterile carriers (e.g., porcelain penicylinders) are inoculated with the spore suspension and dried.

  • Exposure to Sterilant: The inoculated carriers are immersed in the sterilant solution for the specified contact time.

  • Neutralization and Culture: The carriers are then transferred to a suitable culture medium containing a neutralizer to inactivate the sterilant.

  • Incubation and Observation: The cultures are incubated and observed for growth. The absence of growth indicates that the spores have been killed. The test is typically performed with a large number of carriers (e.g., 60), and failure is determined by the number of carriers showing growth.[6]

Material Compatibility

The compatibility of a sterilant with the materials of a medical device is crucial to prevent damage and ensure the longevity of the equipment.

This compound (Peracetic Acid): Generally compatible with stainless steel and various plastics. However, it can be corrosive to certain metals such as copper, brass, and bronze. The corrosive effects can be mitigated by using buffered formulations and controlling the pH.

Glutaraldehyde: Exhibits excellent compatibility with a wide range of materials, including metals, plastics, rubber, and lensed instruments.[15] However, glutaraldehyde can fixate proteins, potentially making the cleaning of blood and other organic matter more difficult if not thoroughly removed prior to sterilization.

Material Compatibility Testing Protocol
  • Material Selection: Samples of materials commonly used in medical devices are selected.

  • Exposure Cycles: The material samples are subjected to repeated cycles of immersion in the sterilant solution, simulating multiple sterilization processes.

  • Evaluation: After a predetermined number of cycles, the samples are visually inspected for any changes, such as corrosion, discoloration, cracking, or swelling. Physical properties, such as tensile strength or flexibility, may also be measured.

Safety and Handling

This compound (Peracetic Acid): While considered environmentally friendly due to its decomposition into harmless byproducts, peracetic acid is a strong irritant to the skin, eyes, and respiratory system.[16][17] Adequate ventilation and personal protective equipment (PPE), including gloves and eye protection, are necessary.

Glutaraldehyde: Poses significant health risks, including severe irritation to the eyes, skin, and respiratory tract.[18] It is also a known sensitizer, meaning repeated exposure can lead to allergic reactions, including occupational asthma. Strict adherence to safety protocols, including the use of fume hoods or well-ventilated areas and appropriate PPE, is mandatory.

Conclusion

Both this compound and glutaraldehyde are effective broad-spectrum sterilants for medical devices. This compound, with its active ingredient peracetic acid, offers the advantage of shorter cycle times and environmentally friendly byproducts. However, its material compatibility, particularly with certain metals, needs careful consideration. Glutaraldehyde provides excellent material compatibility but requires longer contact times for sporicidal action and poses more significant health and safety concerns for healthcare workers.

The selection between these two sterilants should be based on a thorough risk assessment that considers the specific medical device's material composition, the required level of sterility, the operational workflow, and the safety of the personnel involved. The experimental data and protocols presented in this guide provide a foundation for making an informed decision.

References

A Comparative Guide to Laboratory Surface Disinfection: Wofasteril vs. Virkon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Effective laboratory surface disinfection is a cornerstone of safe and reproducible research. It prevents cross-contamination, protects personnel from hazardous materials, and ensures the integrity of experimental data. This guide provides a detailed comparison of two widely used broad-spectrum disinfectants, Wofasteril and Virkon, to assist laboratory managers and researchers in making informed decisions for their specific needs.

At a Glance: this compound vs. Virkon

FeatureThis compoundVirkon
Active Ingredient Peracetic Acid (PAA)Potassium Peroxymonosulfate (KMPS)
Mechanism of Action Oxidation of cellular components, disruption of cell membranes.Oxidation of key proteins and enzymes, leading to widespread, irreversible damage.[1]
Spectrum of Activity Bactericidal, mycobactericidal, fungicidal, virucidal, and sporicidal.[2]Bactericidal, virucidal, and fungicidal. Sporicidal activity is debated and may require higher concentrations or longer contact times.[3][4]
Typical Concentration Varies by application, often around 0.5% - 2%.Typically a 1% solution.
Contact Time Generally 15-60 minutes, depending on the application and target organism.Often 10 minutes for general disinfection.
Material Compatibility Can be corrosive to some metals like copper, brass, bronze, and galvanized iron.Can be corrosive to soft metals.
Environmental Profile Decomposes into acetic acid, water, and oxygen.The active ingredient degrades to form potassium salts and oxygen.

Quantitative Efficacy Data

The following tables summarize the performance of this compound (and its active ingredient, peracetic acid) and Virkon against a range of common laboratory contaminants. Data is presented as log reduction, which represents the order of magnitude reduction in viable microorganisms. For example, a 4-log reduction equates to a 99.99% kill rate.

Table 1: Efficacy of this compound (Peracetic Acid-based Disinfectants)

MicroorganismConcentrationContact TimeSurface/ConditionLog ReductionCitation
Bacillus subtilis spores1.75% (this compound SC super)5 minutesPPE material≥5 log₁₀[5]
Bacillus anthracis Sterne spores1.75% (this compound SC super)5 minutesPPE materialFull inactivation[6]
Clostridium difficile (ribotype 027)Not specified30 minutesClean conditions>3 log₁₀[7]
Aspergillus nigerAAHPA formulation5 minutesPetri plateSignificantly higher than other disinfectants[8]
Escherichia coliAAHPA formulation5 minutesSmooth surfaceHighest bacterial decline[8]
Staphylococcus aureusAAHPA formulation5 minutesSmooth surfaceHighest bacterial decline[8]
Poliovirus (PV-1)PAA10 minutesLow-temperature~4.52 log₁₀[9]

Table 2: Efficacy of Virkon (Potassium Peroxymonosulfate-based Disinfectants)

MicroorganismConcentrationContact TimeSurface/ConditionLog ReductionCitation
Staphylococcus aureus4%Not specifiedPolyester transparencies>6 log₁₀[10]
Salmonella enterica4%Not specifiedPolyester transparencies>6 log₁₀[10]
Staphylococcus aureus1%Not specifiedDental stone castsKilled[3]
Pseudomonas aeruginosa1%Not specifiedDental stone castsKilled[3]
Candida albicans1%Not specifiedDental stone castsKilled[3]
Bacillus subtilis3%Not specifiedDental stone castsKilled[3]
Adenovirus 51g/m³ (aerial)60 minutesAir>4 log₁₀[11]
Murine norovirus (MNV)1g/m³ (aerial)60 minutesAir>4 log₁₀[11]
Acinetobacter baumannii1g/m³ (aerial)60 minutesAir>5 log₁₀[11]
Staphylococcus aureus1g/m³ (aerial)60 minutesAir>5 log₁₀[11]
Newcastle Disease Virus1x solution5 secondsAqueous phase (no organic matter)≥3 log₁₀[12]
Avian Influenza Virus1x solution5 secondsAqueous phase (no organic matter)≥3 log₁₀[12]

Mechanisms of Action

This compound and Virkon employ different oxidative chemistries to achieve their broad-spectrum antimicrobial activity.

This compound (Peracetic Acid): Peracetic acid is a powerful oxidizing agent that functions by denaturing proteins, disrupting the cell wall permeability of microorganisms, and oxidizing sulfhydryl and sulfur bonds in proteins and enzymes. This multifaceted attack ensures a rapid and effective kill.

Virkon (Potassium Peroxymonosulfate): The active ingredient in Virkon, potassium peroxymonosulfate, works through a synergistic combination of an oxidizing agent, a surfactant, and organic acids. It oxidizes key structures and compounds, such as proteins, leading to widespread, irreversible damage and subsequent deactivation and destruction of the microorganism.[1] There is no evidence to suggest that bacteria develop resistance to this mode of action.[1]

cluster_this compound This compound (Peracetic Acid) cluster_virkon Virkon (Potassium Peroxymonosulfate) This compound Peracetic Acid W_Action1 Oxidation of Proteins This compound->W_Action1 W_Action2 Disruption of Cell Wall This compound->W_Action2 W_Action3 Oxidation of Sulfhydryl Bonds This compound->W_Action3 W_Outcome Microorganism Inactivation W_Action1->W_Outcome W_Action2->W_Outcome W_Action3->W_Outcome Virkon Potassium Peroxymonosulfate V_Action1 Oxidation of Key Proteins Virkon->V_Action1 V_Action2 Oxidation of Enzymes Virkon->V_Action2 V_Outcome Widespread Irreversible Damage V_Action1->V_Outcome V_Action2->V_Outcome

Figure 1: Simplified Mechanism of Action for this compound and Virkon.

Experimental Protocols

The efficacy data presented in this guide are based on standardized testing methodologies. The two most relevant for surface disinfection are the EN 13697 and ASTM E2197 standards.

EN 13697: Quantitative Non-porous Surface Test

This European standard is designed to evaluate the bactericidal and/or fungicidal activity of chemical disinfectants on non-porous surfaces.[13][14]

Methodology:

  • Test Surface: Stainless steel discs are used as the carrier surface.[15]

  • Inoculation: A suspension of the test microorganism is inoculated onto the surface and allowed to dry, creating a microbial film.[16]

  • Disinfectant Application: The disinfectant is applied to the dried film for a specified contact time and at a defined temperature.[16]

  • Neutralization: After the contact time, the action of the disinfectant is stopped using a validated neutralizer.[16]

  • Quantification: The number of surviving microorganisms is determined, and the log reduction is calculated by comparing the count to an untreated control surface.[16]

  • Passing Criteria: For bactericidal activity, a ≥ 4-log reduction is typically required, and for fungicidal or yeasticidal activity, a ≥ 3-log reduction is necessary.[15]

ASTM E2197: Standard Quantitative Disk Carrier Test Method

This standard is used to determine the bactericidal, virucidal, fungicidal, mycobactericidal, and sporicidal activities of liquid chemical germicides on a hard, non-porous surface.[17]

Methodology:

  • Test Surface: 1 cm diameter brushed stainless steel disks are used as carriers.[17]

  • Inoculation: A standardized volume of the test microorganism is applied to the center of the disk and dried under a vacuum.[17]

  • Disinfectant Application: A specified volume of the disinfectant is added directly to the dried inoculum and left for the designated contact time.[17]

  • Elution and Neutralization: A neutralizer/elution medium is added and vortexed to recover any viable microorganisms.[17]

  • Quantification: The eluent is serially diluted and plated to enumerate the surviving microorganisms. The log reduction is then calculated.

start Start inoculate Inoculate stainless steel disk with test microorganism start->inoculate dry Dry inoculum on disk inoculate->dry apply Apply disinfectant (this compound or Virkon) dry->apply contact Allow specified contact time apply->contact neutralize Neutralize disinfectant action contact->neutralize recover Recover surviving microorganisms neutralize->recover quantify Quantify viable microorganisms (e.g., plate count) recover->quantify calculate Calculate Log Reduction vs. Control quantify->calculate end End calculate->end

Figure 2: General Experimental Workflow for Surface Disinfection Efficacy Testing.

Conclusion

Both this compound and Virkon are effective broad-spectrum disinfectants suitable for laboratory surface disinfection. The choice between them will depend on the specific requirements of the laboratory, including the target microorganisms, required contact times, material compatibility, and cost.

  • This compound (peracetic acid-based) demonstrates excellent sporicidal activity, making it a strong candidate for environments where contamination with bacterial spores is a concern. However, its potential corrosiveness to certain metals should be considered.

  • Virkon (potassium peroxymonosulfate-based) offers a broad spectrum of activity with a generally shorter contact time for many common laboratory contaminants. While its sporicidal efficacy at standard concentrations is less certain, it is a reliable choice for routine disinfection of bacteria and viruses.

It is crucial for laboratories to validate any chosen disinfectant under their specific environmental conditions and against relevant in-house isolates to ensure optimal performance. Adherence to manufacturer's instructions for dilution, application, and contact time is essential for achieving the desired level of disinfection.

References

A Comparative Guide to Sterilization of Liquid Media: Peracetic Acid (Wofasteril) vs. Autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterilization of liquid media is a cornerstone of reliable and reproducible research in life sciences and drug development. The choice of sterilization method can significantly impact experimental outcomes, affecting everything from cell viability and growth to the integrity of critical media components. This guide provides an objective comparison of two common sterilization methods: chemical sterilization with peracetic acid-based disinfectants like Wofasteril and traditional heat sterilization via autoclaving. This comparison is supported by available experimental data and outlines detailed protocols for both methods.

At a Glance: Key Differences

FeaturePeracetic Acid (this compound)Autoclaving
Mechanism of Action Oxidation of cellular components, including proteins and enzymes, leading to cell death.Denaturation of proteins and enzymes through high-pressure steam at elevated temperatures.[1]
Operating Temperature Room temperature to slightly elevated (e.g., 50°C).Typically 121°C or higher.[1]
Cycle Time Generally shorter contact times (minutes), but requires post-treatment steps.Longer overall cycle times, including heat-up and cool-down periods.[2]
Material Compatibility Suitable for heat-sensitive media components.Can degrade heat-labile substances such as vitamins, amino acids, and some growth factors.
Capital Cost Lower initial equipment cost.Higher initial investment for an autoclave.[3]
Operating Cost Higher cost of consumables (chemical sterilant).[3][4]Lower per-cycle cost, primarily energy and water.[2]
Safety Considerations Requires handling of corrosive and oxidizing chemicals; potential for toxic residues.[5][6]Risk of burns from high temperatures and pressure; no chemical residue concerns.

Performance Comparison: A Data-Driven Look

A direct quantitative comparison of this compound and autoclaving for liquid media sterilization is not extensively available in peer-reviewed literature. However, we can infer performance characteristics from studies on peracetic acid and autoclaving in related applications.

Efficacy

Both autoclaving and peracetic acid are highly effective sterilants capable of achieving a high sterility assurance level (SAL).

  • Peracetic Acid (this compound): Studies have shown that peracetic acid can achieve a 6-log reduction of various microorganisms, including bacteria and spores.[7] It is a broad-spectrum biocide effective against bacteria, fungi, yeasts, and viruses.[7][8]

  • Autoclaving: Considered the gold standard for sterilization, autoclaving effectively kills all forms of microbial life, including highly resistant bacterial spores.[1]

Impact on Media Components

The primary advantage of chemical sterilization with peracetic acid lies in its potential to preserve heat-sensitive media components that are degraded by the high temperatures of autoclaving.

Media ComponentPeracetic Acid (this compound)Autoclaving
Amino Acids Certain amino acids, such as cysteine, methionine, and histidine, are susceptible to oxidation by peracetic acid. Other amino acids show more sluggish reactivity.High temperatures can lead to the degradation of some amino acids.
Vitamins Less data is available, but the lower temperature is expected to be less destructive to heat-labile vitamins.Many vitamins are heat-sensitive and can be significantly degraded during autoclaving.
Glucose Less likely to cause significant degradation at room temperature.Can lead to the formation of degradation products that may be toxic to cells.
Growth Factors Likely to preserve the integrity of protein-based growth factors due to the absence of high heat.High temperatures will denature and inactivate most protein-based growth factors.

Note: The extent of degradation in both methods can be influenced by factors such as the specific media composition, pH, and the presence of other components.

Experimental Protocols

Autoclaving of Liquid Media

This protocol outlines the standard procedure for sterilizing liquid media using a steam autoclave.

Materials:

  • Liquid medium to be sterilized

  • Autoclavable bottles or flasks with vented caps

  • Autoclave indicator tape

  • Autoclave

Procedure:

  • Preparation: Dispense the liquid medium into autoclavable containers. Do not fill containers more than two-thirds full to allow for expansion. Loosen the caps or use vented closures to prevent pressure buildup.

  • Sealing: If using screw caps, ensure they are loosened by at least one full turn. For flasks, a cotton or foam plug covered with aluminum foil can be used.

  • Indicator Application: Place a strip of autoclave indicator tape on each container.

  • Loading: Place the containers in the autoclave, ensuring there is adequate space between them for steam circulation.

  • Cycle Selection: Select the appropriate liquid cycle on the autoclave. A typical cycle is 121°C for 15-20 minutes. The duration may need to be adjusted based on the volume of the liquid.

  • Execution: Run the autoclave cycle. The slow exhaust or liquid cooling cycle should be used to prevent boiling over of the media during depressurization.

  • Unloading: Once the cycle is complete and the pressure has returned to a safe level, carefully open the autoclave door, allowing the contents to cool before removal.

  • Verification: Check the autoclave indicator tape for the expected color change, confirming exposure to sterilizing conditions.

  • Final Steps: Tighten the caps on the containers once they have cooled to room temperature. Store the sterilized media in a clean, dry place.

Peracetic Acid (this compound) Sterilization of Liquid Media (A Proposed Protocol for Validation)

Disclaimer: The following is a generalized protocol based on the principles of chemical sterilization with peracetic acid. This protocol must be rigorously validated for your specific liquid medium and intended application to ensure sterility and the absence of cytotoxicity.

Materials:

  • This compound concentrate

  • Sterile, purified water for dilution

  • Liquid medium to be sterilized

  • Sterile containers for mixing and storage

  • Sterile filtration apparatus (0.22 µm filter)

  • Neutralizing agent (e.g., sterile sodium thiosulfate solution), if required

  • Peracetic acid test strips or a validated analytical method for residue detection

Procedure:

  • Preparation of this compound Working Solution: In a sterile container, prepare the working solution of this compound by diluting the concentrate with sterile, purified water to the desired concentration. The optimal concentration will need to be determined through validation but may range from 0.05% to 0.2%.

  • Treatment of Media: Add the this compound working solution to the liquid medium at a predetermined ratio. The final concentration of peracetic acid in the medium should be sufficient to achieve sterility within a defined contact time.

  • Contact Time: Gently mix the solution and allow it to stand for the required contact time at a controlled ambient temperature. The contact time will need to be validated but may range from 15 minutes to several hours.

  • Neutralization/Removal of Peracetic Acid (Crucial Step):

    • Neutralization: Aseptically add a sterile neutralizing agent, such as sodium thiosulfate, to the treated medium to inactivate the residual peracetic acid. The amount of neutralizer must be carefully calculated and validated to ensure complete neutralization without adversely affecting the medium.

    • Sterile Filtration: As an alternative or in addition to neutralization, pass the treated medium through a 0.22 µm sterile filter to remove any remaining microorganisms and potentially reduce chemical residues.

  • Residue Testing: It is critical to test the final sterilized medium for residual peracetic acid to ensure it is at a non-toxic level for your specific cell line or application. This can be done using commercially available test strips or more sensitive analytical methods.

  • Aseptic Dispensing and Storage: Aseptically dispense the sterilized and neutralized/filtered medium into sterile storage containers. Store at the appropriate temperature.

Visualizing the Workflow

Autoclaving Workflow

G A Prepare Liquid Medium in Autoclavable Container B Loosen Cap and Apply Indicator Tape A->B C Load into Autoclave B->C D Run Liquid Sterilization Cycle (e.g., 121°C, 15-20 min) C->D E Slow Exhaust and Cooling D->E F Unload Cooled, Sterilized Medium E->F G Tighten Cap and Store F->G

Caption: Workflow for liquid media sterilization by autoclaving.

Peracetic Acid (this compound) Sterilization Workflow

G A Prepare this compound Working Solution B Add this compound to Liquid Medium A->B C Incubate for Validated Contact Time B->C D Neutralize/Remove Residual Peracetic Acid C->D E Test for Peracetic Acid Residue D->E F Aseptically Dispense and Store E->F

Caption: A proposed workflow for liquid media sterilization using peracetic acid (this compound).

Signaling Pathways and Logical Relationships

Peracetic Acid Degradation Pathway

Peracetic acid is an environmentally friendly sterilant as it degrades into non-toxic byproducts.

G PAA Peracetic Acid (CH3COOOH) H2O Water (H2O) AA Acetic Acid (CH3COOH) PAA->AA Degradation O2 Oxygen (O2) PAA->O2 Degradation

Caption: Degradation pathway of peracetic acid.

Conclusion and Recommendations

The choice between peracetic acid (this compound) and autoclaving for the sterilization of liquid media is not a one-size-fits-all decision. It requires a careful assessment of the specific needs of the research application.

Autoclaving remains the most reliable, cost-effective, and straightforward method for sterilizing robust liquid media that do not contain heat-sensitive components.[1][2] Its primary drawback is the potential for degradation of essential nutrients, which can impact cell growth and experimental reproducibility.

Peracetic acid (this compound) presents a viable alternative for the sterilization of heat-labile liquid media.[9] Its ability to sterilize at low temperatures is a significant advantage for preserving the integrity of sensitive media components. However, the use of peracetic acid necessitates a more complex workflow that includes a critical residue removal or neutralization step. The potential for cytotoxicity from residual sterilant is a significant concern that must be addressed through rigorous validation.[10][11]

For researchers considering the use of this compound for liquid media sterilization, it is imperative to:

  • Conduct a thorough validation study to determine the optimal concentration and contact time for their specific medium and target microorganisms.

  • Develop and validate a robust method for neutralizing or removing residual peracetic acid.

  • Perform cytotoxicity testing with the specific cell lines to be used to ensure that the sterilized medium is not toxic.

  • Evaluate the impact of the entire sterilization process on the physicochemical properties (pH, osmolality) of the medium.

Ultimately, the decision should be based on a risk-benefit analysis that considers the sensitivity of the media components, the resources available for validation, and the overall impact on the reliability and reproducibility of the experimental results.

References

Validating Sporicidal Activity: A Comparative Analysis of Wofasteril and Alternative Sterilants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete inactivation of bacterial spores is a critical aspect of sterilization and disinfection protocols. Wofasteril®, a peracetic acid-based sterilant, is widely utilized for its broad-spectrum antimicrobial properties, including potent sporicidal activity.[1][2][3] This guide provides a comparative analysis of this compound's sporicidal efficacy against other common sterilants, supported by experimental data. Furthermore, it outlines a detailed protocol for validating sporicidal activity using biological indicators, a fundamental procedure for quality control and regulatory compliance in pharmaceutical and healthcare settings.

Comparative Efficacy of Sporicidal Agents

The sporicidal efficacy of a disinfectant is typically measured by its ability to reduce a population of highly resistant bacterial spores, commonly Bacillus species, by a certain factor, expressed as a log reduction. The following tables summarize the comparative sporicidal activity of this compound® and other disinfectants based on available research.

Table 1: Sporicidal Efficacy of Peracetic Acid-Based Disinfectants (this compound®) Against Bacillus Spores on Personal Protective Equipment (PPE) [4][5]

DisinfectantActive Ingredient ConcentrationTarget OrganismLog Reduction (CFU)Exposure TimeTemperature
This compound® SC super1.75% Peracetic AcidB. thuringiensis≥6.60 ± 0.205 min35°C
This compound®2% Peracetic AcidB. thuringiensis≥6.14 ± 0.495 min35°C
This compound® SC super1.75% Peracetic AcidB. cereusFull inactivation5 minRoom Temp
This compound® SC super1.75% Peracetic AcidB. anthracis SterneFull inactivation5 minRoom Temp
This compound® SC super1.75% Peracetic AcidB. anthracis (virulent)≥5.61 ± 0.365 minRoom Temp

Table 2: Comparative Sporicidal Efficacy of this compound® and a Chlorine-Based Disinfectant [4][5]

DisinfectantActive Ingredient ConcentrationTarget OrganismLog Reduction (CFU)Exposure TimeTemperature
This compound® SC super1.75% Peracetic AcidB. thuringiensis≥6.60 ± 0.205 min35°C
Hypochlorit-CA G1.5% ChlorineB. thuringiensis≥6.41 ± 0.255 min35°C
This compound® SC super1.75% Peracetic AcidB. thuringiensisFailed to achieve ≥5 log5 min4°C
Hypochlorit-CA G1.5% ChlorineB. thuringiensis5.94 ± 0.425 min4°C
This compound® SC super1.75% Peracetic AcidB. thuringiensisFailed to achieve ≥5 log5 min-20°C
Hypochlorit-CA G1.5% ChlorineB. thuringiensis6.27 ± 0.405 min-20°C

Table 3: Sporicidal Activity of Various Chemical Sterilants Against Bacillus subtilis and Clostridium sporogenes [6]

SterilantActive Ingredient(s)Target OrganismPositive Carriers / Total CarriersExposure Time
Alkaline Glutaraldehyde (Product 1)2% GlutaraldehydeB. subtilis0/6010 hours
Alkaline Glutaraldehyde (Product 2)2% GlutaraldehydeB. subtilis0/608 hours
Acid Glutaraldehyde2% GlutaraldehydeB. subtilis0/6010 hours
Glutaraldehyde-Phenol2% Glutaraldehyde, 7.05% PhenolB. subtilis2/606.75 hours
Hydrogen Peroxide6% Hydrogen PeroxideB. subtilis0/606 hours
Alkaline Glutaraldehyde (Product 1)2% GlutaraldehydeC. sporogenes2/6010 hours
Hydrogen Peroxide6% Hydrogen PeroxideC. sporogenes0/606 hours

Experimental Protocol: Validation of Sporicidal Activity Using Biological Indicators

This protocol provides a detailed methodology for validating the sporicidal activity of a liquid chemical sterilant like this compound® using biological indicators (BIs), which consist of a carrier material inoculated with a known quantity of resistant bacterial spores.[7] The most common test organisms are from the Bacillus genus, such as Geobacillus stearothermophilus for steam sterilization and Bacillus atrophaeus for dry heat and ethylene oxide.[8][9] For liquid chemical sterilants, Bacillus subtilis or Clostridium sporogenes are often used.[6]

Materials and Reagents
  • Biological Indicators: Commercially available spore strips, suspensions, or self-contained biological indicators (SCBIs) with a certified population of a specific Bacillus species (e.g., Bacillus subtilis).

  • Sterilant Solution: The disinfectant to be tested (e.g., this compound®) prepared at the desired concentration.

  • Neutralizer Broth: A solution capable of inactivating the sterilant to allow for the recovery of surviving spores. The choice of neutralizer depends on the active ingredient of the sterilant.

  • Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) or other suitable growth media.

  • Sterile Equipment: Petri dishes, pipettes, test tubes, forceps, and a biological safety cabinet.

  • Incubator: Calibrated to the optimal growth temperature of the test organism.

Experimental Procedure
  • Preparation of Test Carriers:

    • Aseptically remove the biological indicator spore strips from their primary packaging within a biological safety cabinet.

    • Place each spore strip into a sterile test tube.

  • Exposure to Sterilant:

    • Add a specified volume of the prepared this compound® solution to each test tube, ensuring the spore strip is completely submerged.

    • Start a timer for the predetermined contact time as specified by the manufacturer or the validation protocol.

  • Neutralization:

    • After the specified contact time, aseptically transfer the spore strip from the sterilant solution to a test tube containing an adequate volume of sterile neutralizer broth. This step is crucial to stop the sporicidal action of the disinfectant.

    • Vortex or agitate the tube to ensure thorough mixing and neutralization.

  • Culturing and Incubation:

    • Aseptically transfer the neutralized spore strip into a tube of sterile Tryptic Soy Broth.

    • Alternatively, the neutralizer solution containing the spores can be plated onto Tryptic Soy Agar plates using a spread plate technique for quantitative analysis.

    • Incubate the broth tubes or agar plates at the optimal temperature for the test organism (e.g., 30-35°C for Bacillus subtilis) for a specified period, typically 7 days, observing for signs of growth (turbidity in broth or colony formation on agar).[10]

  • Controls:

    • Positive Control: An unexposed spore strip is cultured under the same conditions to verify the viability of the spores.

    • Negative Control: A sterile carrier is subjected to the same procedure to ensure the sterility of the media and reagents.

Data Interpretation
  • Qualitative Assessment: The absence of growth in all replicate tests after the incubation period indicates that the sterilant was effective at the tested concentration and contact time. Growth in any of the test samples indicates a failure of the sterilization process.

  • Quantitative Assessment (Log Reduction): To determine the log reduction, the number of surviving spores is enumerated from the agar plates. The log reduction is calculated using the following formula:

    • Log Reduction = log10(N₀) - log10(N)

    • Where N₀ is the initial population of spores on the biological indicator, and N is the number of surviving spores after exposure to the sterilant.

A successful sporicidal validation typically requires a 6-log reduction in the spore population.[11]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the validation of a sterilant's sporicidal activity.

Sporicidal_Activity_Validation_Workflow prep Preparation of Materials (Sterilant, BIs, Media) exposure Exposure of Biological Indicators to Sterilant prep->exposure Aseptic Technique neutralization Neutralization of Sterilant exposure->neutralization Defined Contact Time culture Culturing of Spores neutralization->culture Aseptic Transfer incubation Incubation culture->incubation Optimal Conditions results Observation and Data Analysis (Growth/No Growth, Log Reduction) incubation->results pass Validation Pass (No Growth / ≥6-log Reduction) results->pass Effective Sporicidal Action fail Validation Fail (Growth / <6-log Reduction) results->fail Ineffective Sporicidal Action

Caption: Workflow for sporicidal activity validation.

This structured approach to validating the sporicidal activity of disinfectants like this compound® is essential for ensuring product quality, patient safety, and regulatory compliance in scientific and medical environments. The provided data and protocols serve as a valuable resource for professionals in these fields.

References

Wofasteril im Vergleich zu Desinfektionsmitteln auf Chlorbasis: Ein Leitfaden zur Wirksamkeit gegen Biofilme

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Wirksamkeit von Wofasteril, einem Desinfektionsmittel auf Peressigsäurebasis, mit herkömmlichen Desinfektionsmitteln auf Chlorbasis bei der Bekämpfung von bakteriellen Biofilmen. Die hier präsentierten Daten fassen die Ergebnisse relevanter experimenteller Studien zusammen, um eine fundierte Entscheidungsfindung bei der Auswahl von Desinfektionsstrategien zu unterstützen.

Zusammenfassung der quantitativen Daten

Die nachstehende Tabelle fasst die quantitative Wirksamkeit von Desinfektionsmitteln auf Peressigsäurebasis (dem Wirkstoff in this compound) im Vergleich zu Desinfektionsmitteln auf Chlorbasis (wie Natriumhypochlorit) bei der Reduzierung von Biofilmen verschiedener Bakterienarten auf unterschiedlichen Oberflächen zusammen. Die Wirksamkeit wird als logarithmische Reduktion der koloniebildenden Einheiten (KBE) pro Flächeneinheit ausgedrückt.

BakterienspeziesOberflächeDesinfektionsmittelKonzentrationEinwirkzeitLog-Reduktion (log KBE/cm²)
Salmonella TyphimuriumEdelstahlPeressigsäure (PAA)50 ppm1 min5.3 ± 0.01[1]
Salmonella TyphimuriumEdelstahlNatriumhypochlorit (NaOCl)300 ppm5 min4.6 ± 0.01[1]
Salmonella TyphimuriumPolymerPeressigsäure (PAA)50 ppm1 min4.7 ± 0.16[1]
Salmonella TyphimuriumPolymerNatriumhypochlorit (NaOCl)--Resistent[1]
Listeria monocytogenesEdelstahlPeressigsäure & Wasserstoffperoxid-1 min5.10–6.62[2]
Listeria monocytogenesEdelstahlPeressigsäure & Wasserstoffperoxid-5 min5.70–7.39[2]
Listeria monocytogenesEdelstahlNatriumhydroxid-1 min0.52–1.20[2]
Listeria monocytogenesEdelstahlNatriumhydroxid-5 min0.98–1.81[2]
Pseudomonas aeruginosaPolystyrolPeressigsäure (PAA)900 ppm-Vollständige Abtötung
Pseudomonas aeruginosaPolystyrolNatriumhypochlorit (NaOCl)--Wirksam bei der Abtötung, aber weniger bei der Entfernung des Biofilms
Pseudomonas aeruginosaGlasPeressigsäure (PAA)0.3%10 min> 5[3]
Pseudomonas aeruginosaGlasGlutaraldehyd5%30 min> 5[3]
Pseudomonas aeruginosaGlasIsopropanol80%30 min< 5[3]

Anmerkung: Die Wirksamkeit von Desinfektionsmitteln kann je nach Biofilm-Alter, organischer Belastung und spezifischen experimentellen Bedingungen variieren.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle beschreiben die Standardmethoden, die in den zitierten Studien zur Bewertung der Desinfektionsmittelwirksamkeit gegen Biofilme verwendet wurden.

Protokoll zur Kultivierung von Biofilmen (Adaptiert von ASTM E3161)

Dieses Protokoll beschreibt die Kultivierung von robusten und reproduzierbaren Biofilmen für Wirksamkeitstests.

  • Inokulum-Vorbereitung: Eine Übernacht-Kultur des zu testenden Mikroorganismus (z. B. Pseudomonas aeruginosa ATCC 15442 oder Staphylococcus aureus ATCC 6538) wird in einem geeigneten Nährmedium angesetzt.

  • Bioreaktor-Aufbau: Ein CDC-Biofilmreaktor wird mit dem entsprechenden Nährmedium und den Testträgern (z. B. Coupons aus Edelstahl oder Polystyrol) bestückt.

  • Inokulation: Eine Kultur des Testorganismus mit einer Konzentration von 18-24 Stunden wird verwendet, um den vollständig zusammengebauten Bioreaktor zu inokulieren.[4]

  • Batch-Phase: Der Reaktor wird für 24 Stunden inkubiert, um die anfängliche Anhaftung und das Wachstum des Biofilms zu ermöglichen. Ein Rührfisch im Reaktor sorgt für eine gleichmäßige Verteilung der Nährstoffe.

  • ** kontinuierliche Fließphase (CSTR-Phase):** Nach der Batch-Phase wird ein kontinuierlicher Fluss von frischem Nährmedium in den Reaktor eingeleitet, während altes Medium abfließt.[4] Diese Phase wird für weitere 24 Stunden aufrechterhalten, um die Reifung des Biofilms zu fördern.[4]

  • Entnahme der Träger: Nach Abschluss der CSTR-Phase werden die Träger mit dem reifen Biofilm unter aseptischen Bedingungen aus dem Reaktor entnommen.[4]

Protokoll zur Bewertung der Desinfektionsmittelwirksamkeit (Adaptiert von ASTM E2871)

Dieses Protokoll beschreibt die quantitative Bewertung der Wirksamkeit eines Desinfektionsmittels gegen einen etablierten Biofilm.

  • Vorbereitung: Die Biofilm-tragenden Träger aus dem Bioreaktor werden in sterile Röhrchen überführt.

  • Anwendung des Desinfektionsmittels: Eine definierte Konzentration des zu testenden Desinfektionsmittels (z. B. This compound oder eine Chlorlösung) wird auf die Träger aufgebracht. Kontrollträger werden mit einer inerten Pufferlösung behandelt.

  • Einwirkzeit: Die Träger werden für eine festgelegte Zeit (z. B. 1, 5 oder 10 Minuten) bei Raumtemperatur dem Desinfektionsmittel ausgesetzt.

  • Neutralisation: Nach der Einwirkzeit wird eine geeignete Neutralisationslösung zugegeben, um die Wirkung des Desinfektionsmittels zu stoppen.

  • Biofilm-Ablösung: Der Biofilm wird von den Trägern durch physikalische Methoden wie Vortexen und Ultraschallbehandlung abgelöst.

  • Bestimmung der lebensfähigen Keimzahl: Die Suspension der abgelösten Biofilm-Zellen wird seriell verdünnt und auf Agarplatten ausplattiert.

  • Inkubation und Auszählung: Die Platten werden inkubiert, bis Kolonien sichtbar sind. Die Anzahl der koloniebildenden Einheiten (KBE) wird gezählt.

  • Berechnung der Log-Reduktion: Die logarithmische Reduktion der lebensfähigen Bakterien wird durch den Vergleich der KBE-Zahlen der behandelten Träger mit denen der Kontrollträger berechnet. Eine 6-log10-Reduktion wird oft als Nachweis der Wirksamkeit angesehen.[4]

Protokoll zur Quantifizierung der Biofilm-Biomasse (Kristallviolett-Assay)

Diese Methode dient der Quantifizierung der anhaftenden Biofilm-Biomasse.

  • Biofilm-Kultivierung: Biofilme werden in den Vertiefungen einer 96-Well-Mikrotiterplatte gezüchtet.

  • Entfernung der planktonischen Zellen: Das Nährmedium mit den nicht anhaftenden, planktonischen Bakterien wird aus den Vertiefungen entfernt.

  • Waschen: Die Vertiefungen werden vorsichtig mit einer Pufferlösung (z. B. PBS) gewaschen, um lose anhaftende Zellen zu entfernen.

  • Färbung: Eine 0,1%ige Kristallviolett-Lösung wird zu jeder Vertiefung gegeben und für 10-15 Minuten bei Raumtemperatur inkubiert.[5] Das Kristallviolett färbt die Zellen und die extrazelluläre Matrix des Biofilms an.

  • Erneutes Waschen: Überschüssiger Farbstoff wird durch mehrmaliges Waschen mit Wasser entfernt.

  • Solubilisierung: Der an den Biofilm gebundene Farbstoff wird durch Zugabe eines Solubilisierungsmittels (z. B. 30%ige Essigsäure oder Ethanol) extrahiert.[5]

  • Messung der Absorption: Die Absorption der solubilisierten Kristallviolett-Lösung wird mit einem Mikrotiterplatten-Lesegerät bei einer Wellenlänge von typischerweise 550-590 nm gemessen. Die gemessene Absorption ist proportional zur anhaftenden Biofilm-Biomasse.

Visualisierung von Signalwegen und Arbeitsabläufen

c-di-GMP-Signalweg in der Biofilmbildung

Der folgende Graph veranschaulicht den zentralen regulatorischen Signalweg, der durch den sekundären Botenstoff cyclisches di-GMP (c-di-GMP) gesteuert wird und eine entscheidende Rolle bei der Umstellung von einem beweglichen (planktonischen) zu einem sesshaften (Biofilm) Lebensstil bei vielen Bakterien spielt.

c_di_GMP_Signaling cluster_input Umweltsignale cluster_regulation Intrazelluläre Regulation cluster_output Phänotypische Auswirkungen Oberflächenkontakt Oberflächenkontakt DGC Diguanylatzyklasen (DGCs) Oberflächenkontakt->DGC Nährstoffverfügbarkeit Nährstoffverfügbarkeit Nährstoffverfügbarkeit->DGC Andere Stressfaktoren Andere Stressfaktoren Andere Stressfaktoren->DGC c_di_GMP Hoher c-di-GMP-Spiegel DGC->c_di_GMP synthetisieren PDE Phosphodiesterasen (PDEs) c_di_GMP->PDE wird abgebaut durch Motilität Reduzierte Motilität (Flagellen-Synthese ↓) c_di_GMP->Motilität inhibiert Adhäsion Erhöhte Adhäsion (Adhäsin-Produktion ↑) c_di_GMP->Adhäsion aktiviert EPS EPS-Produktion ↑ (Biofilm-Matrix) c_di_GMP->EPS aktiviert Biofilm Biofilmbildung Motilität->Biofilm führt zu sesshaftem Zustand Adhäsion->Biofilm EPS->Biofilm

Abbildung 1: Vereinfachter c-di-GMP-Signalweg zur Steuerung der Biofilmbildung.

Experimenteller Arbeitsablauf zur Bewertung der Desinfektionsmittelwirksamkeit

Das nachstehende Diagramm skizziert den logischen Ablauf eines typischen Experiments zur Bewertung der Wirksamkeit von Desinfektionsmitteln gegen etablierte Biofilme.

Disinfectant_Efficacy_Workflow A 1. Biofilm-Kultivierung (z.B. im CDC-Bioreaktor) B 2. Entnahme der Biofilm-Träger A->B C 3. Anwendung des Desinfektionsmittels (Test- & Kontrollgruppen) B->C D 4. Einhaltung der Einwirkzeit C->D E 5. Neutralisation der Desinfektionsmittelwirkung D->E F 6. Mechanische Ablösung des Biofilms (Vortexen, Ultraschall) E->F G 7. Serielle Verdünnung der Zellsuspension F->G H 8. Ausplattieren auf Agar-Medium G->H I 9. Inkubation der Platten H->I J 10. Auszählung der Kolonien (KBE) I->J K 11. Berechnung der Log-Reduktion J->K

Abbildung 2: Standard-Workflow zur Prüfung der Biofilm-Desinfektionswirksamkeit.

References

A Comparative Guide to the Cytotoxicity of Wofasteril (Peracetic Acid) and Ethanol on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Wofasteril, a disinfectant with peracetic acid (PAA) as its active ingredient, and ethanol on various cell lines. The information presented is curated from multiple experimental studies to assist researchers in selecting appropriate disinfectants and understanding their cellular impacts in a laboratory setting.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of peracetic acid (the active ingredient in this compound) and ethanol on different cell lines as reported in various studies. It is important to note that experimental conditions such as exposure time and specific assays used may vary between studies, making direct comparisons across different studies challenging.

Table 1: Cytotoxicity of Peracetic Acid (PAA) on Various Cell Lines

Cell LineConcentrationExposure TimeObserved EffectCitation
L929 FibroblastsDilutions of 1% PAA10 minutesHigher cytotoxicity compared to 2.5% Sodium Hypochlorite.[1][2]
L929 Fibroblasts0.1% dilution of 1% PAA2 and 4 hoursCytotoxic effect observed.[3]
HaCaT Keratinocytes1 ppm24 hours~20% floating cells, dark cytoplasmic granules.[4]
HaCaT Keratinocytes10 ppm and 100 ppm24 hoursOver 50% of cells destroyed.[4]
HaCaT Keratinocytes≥ 1 ppmNot SpecifiedLess than 64.4% viable cells compared to control.
Normal Human Bronchial Epithelial (NHBE) Cells12 ppm and 24 ppm (vapor)Not SpecifiedSignificant increase in cytotoxicity.[5]

Table 2: Cytotoxicity of Ethanol on Various Cell Lines

Cell LineConcentrationExposure TimeObserved EffectCitation
HepG260-80 mM24 hoursDose-dependent increase in cytotoxicity.
HepG280 mM24 hoursCell viability reduced to 60-68%.
HaCaT KeratinocytesIC50 = 0.19 mg/mLNot Specified50% inhibition of cell viability.[6]
A-431 (Epidermoid Carcinoma)IC50 = 0.38 mg/mLNot Specified50% inhibition of cell viability.[6]
A-375 (Malignant Melanoma)IC50 = 0.07 mg/mLNot Specified50% inhibition of cell viability.[6]
A549 (Lung Carcinoma) & BEAS-2B (Bronchial Epithelium)Not SpecifiedNot SpecifiedLower toxicity compared to other disinfectants like DDAC and GA.[7]

Experimental Protocols

A generalized protocol for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity, is provided below. This protocol is a synthesis of methodologies reported in the cited literature and should be adapted based on the specific cell line and experimental conditions.

MTT Assay for Cytotoxicity Assessment

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Treatment with this compound (PAA) or Ethanol:

  • Prepare serial dilutions of this compound (or PAA) and ethanol in serum-free culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective test substance. Include untreated control wells with serum-free medium only.

  • Incubate the plate for the desired exposure time (e.g., 2, 4, 24, or 48 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.

4. Solubilization of Formazan:

  • After incubation with MTT, carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the substance that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Cytotoxicity

The mechanisms by which this compound (peracetic acid) and ethanol induce cytotoxicity differ significantly, targeting distinct cellular components and signaling cascades.

This compound (Peracetic Acid) Cytotoxicity Pathway

Peracetic acid is a strong oxidizing agent that induces rapid and non-specific cell damage. Its primary mechanism of action involves oxidative stress, leading to the denaturation of proteins, peroxidation of lipids in the cell membrane, and disruption of cellular homeostasis, ultimately causing necrosis.[8]

Peracetic_Acid_Cytotoxicity PAA Peracetic Acid (PAA) OxidativeStress Generation of Reactive Oxygen Species (ROS) PAA->OxidativeStress Protein Cellular Proteins OxidativeStress->Protein Lipid Membrane Lipids OxidativeStress->Lipid ProteinDenaturation Protein Denaturation (Oxidation of -SH groups) Protein->ProteinDenaturation LipidPeroxidation Lipid Peroxidation Lipid->LipidPeroxidation MembraneDamage Cell Membrane Damage ProteinDenaturation->MembraneDamage LipidPeroxidation->MembraneDamage CellDeath Necrosis MembraneDamage->CellDeath

Caption: Mechanism of Peracetic Acid Cytotoxicity.

Ethanol Cytotoxicity Pathway

Ethanol-induced cytotoxicity is a more complex process that can involve multiple signaling pathways, often leading to apoptosis (programmed cell death). Key events include the generation of oxidative stress through its metabolism, activation of the intrinsic (mitochondrial) apoptotic pathway, and modulation of pro-apoptotic and anti-apoptotic proteins, including the p53 tumor suppressor.[9][10][11]

Ethanol_Cytotoxicity Ethanol Ethanol Metabolism Ethanol Metabolism (e.g., by CYP2E1) Ethanol->Metabolism OxidativeStress Oxidative Stress (ROS) Metabolism->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria p53 p53 Activation OxidativeStress->p53 Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Mitochondria->CytochromeC p53->Bax Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ethanol-Induced Apoptotic Pathway.

Conclusion

Both this compound (peracetic acid) and ethanol exhibit cytotoxicity towards various cell lines, but through different mechanisms. This compound acts as a potent, non-specific oxidizing agent causing rapid cell death primarily through necrosis. Ethanol, on the other hand, tends to induce a more programmed form of cell death, apoptosis, through the activation of specific signaling pathways. The choice between these two agents for disinfection purposes in a research setting should consider the cell type being used, the desired outcome of the disinfection, and the potential for residual effects on subsequent experiments. For applications requiring rapid and broad-spectrum decontamination, this compound may be more effective. However, if the goal is to study cellular processes that might be influenced by specific apoptotic pathways, understanding the impact of ethanol could be more relevant. Researchers should always validate the cytotoxicity of any disinfectant on their specific cell line of interest under their experimental conditions.

References

A Quantitative Comparison of the Bactericidal Efficacy of Wofasteril and Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal performance of Wofasteril, a peracetic acid-based disinfectant, and hydrogen peroxide. The following sections present quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to assist in the informed selection of a suitable bactericidal agent for research and development applications.

Quantitative Analysis of Bactericidal Efficacy

The bactericidal efficacy of this compound (peracetic acid) and hydrogen peroxide is concentration and contact time-dependent. The following tables summarize the quantitative data on their effectiveness against various bacteria.

Table 1: Bactericidal Efficacy of Peracetic Acid (Active Ingredient in this compound)

MicroorganismConcentrationContact TimeLog ReductionTest Method/Conditions
Staphylococcus aureus80 ppm30 secondsComplete KillSuspension Test (pH 6-7, 20°C)[1]
Staphylococcus aureus0.001% (10 ppm)5 minutesTotal InhibitionSuspension Test[2]
Staphylococcus aureus (Biofilm)0.3% (3000 ppm)1 minute> 6-logIn vitro biofilm model[3][4]
Escherichia coli80 ppm30 secondsComplete KillSuspension Test (pH 6-7, 20°C)[1]
Pseudomonas aeruginosa (Biofilm)0.3% (3000 ppm)1 minute> 6-logIn vitro biofilm model[3]
Various Bacteria0.26% (2600 ppm)10 minutesMassive KillingIn vitro suspension test[5]
Vegetative Bacteria1.3 mmol/L (~99 ppm)1 minute6-logAqueous solution, 25°C[6]

Table 2: Bactericidal Efficacy of Hydrogen Peroxide

MicroorganismConcentrationContact TimeLog ReductionTest Method/Conditions
Staphylococcus aureus1,000 ppm60 minutesComplete KillSuspension Test (pH 6-7, 24°C)
Staphylococcus aureus (MRSA)3% (30,000 ppm)30 seconds100% Kill (In vitro)Suspension Test[7][8]
Staphylococcus aureus (Biofilm)Electrochemically generated24 hours~5.0-loge-scaffold exposure[9]
Escherichia coli1,000 ppm60 minutesComplete KillSuspension Test (pH 6-7, 24°C)[1]
Acinetobacter baumannii3% (30,000 ppm)30 seconds100% Kill (In vitro)Suspension Test[7][8]
Vegetative Bacteria> 0.15 mmol/L (~5 ppm)-BacteriostaticAqueous solution[6]

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted test methods for evaluating the efficacy of disinfectants. The primary methods referenced are quantitative suspension tests and carrier tests.

Quantitative Suspension Test (e.g., EN 1276)

This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.

  • Preparation of Test Suspension: A suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.

  • Exposure: A specified volume of the disinfectant at a defined concentration is added to the test suspension. The mixture is maintained at a specific temperature for a predetermined contact time.

  • Neutralization: After the contact time, a neutralizer is added to stop the bactericidal action of the disinfectant.

  • Quantification: The number of surviving bacteria is determined by plating the neutralized sample and counting the colony-forming units (CFUs) after incubation.

  • Log Reduction Calculation: The log reduction is calculated by comparing the number of viable bacteria in the test sample to the initial number of bacteria in the control sample (without disinfectant). A disinfectant is considered bactericidal if it achieves a ≥ 5-log reduction in viable counts.

Quantitative Carrier Test (e.g., EN 13697)

This method assesses the bactericidal efficacy of a disinfectant on a hard, non-porous surface.[10][11][12]

  • Inoculation of Carrier: A stainless steel disc (carrier) is inoculated with a suspension of the test microorganism and dried under controlled conditions.

  • Application of Disinfectant: The disinfectant at the test concentration is applied to the inoculated carrier and left for the specified contact time.

  • Recovery and Neutralization: The carrier is transferred to a solution containing a neutralizer to inactivate the disinfectant. The surviving microorganisms are recovered from the surface by vortexing or sonicating.

  • Enumeration: The number of surviving bacteria in the neutralization solution is determined by plating and incubation.

  • Efficacy Assessment: To pass the EN 13697 standard for bactericidal activity, a disinfectant must demonstrate a ≥ 4-log reduction in the number of viable bacteria.[11]

Mechanisms of Action: Signaling Pathways and Cellular Targets

The bactericidal mechanisms of this compound (peracetic acid) and hydrogen peroxide both involve oxidative damage to bacterial cells, but through slightly different pathways.

This compound (Peracetic Acid) Bactericidal Mechanism

Peracetic acid is a powerful oxidizing agent that disrupts cellular homeostasis through multiple modes of action.[13][14] It denatures proteins, disrupts cell wall permeability, and oxidizes sulfhydryl and sulfur bonds in proteins and enzymes.[13]

Peracetic_Acid_Mechanism cluster_Cell Bacterial Cell PAA Peracetic Acid (PAA) CellWall Bacterial Cell Wall / Membrane PAA->CellWall Disrupts Permeability Oxidizes Lipids Proteins Cellular Proteins (Enzymes) PAA->Proteins Denatures Proteins Oxidizes -SH groups ROS Reactive Oxygen Species (ROS) PAA->ROS Generates Lysis Cell Lysis and Death CellWall->Lysis Proteins->Lysis DNA Bacterial DNA DNA->Lysis ROS->DNA Induces Damage (Fragmentation)

Caption: Bactericidal mechanism of peracetic acid.

Hydrogen Peroxide Bactericidal Mechanism

Hydrogen peroxide's bactericidal activity is primarily mediated by the production of highly reactive hydroxyl radicals (•OH) through the Fenton reaction. These radicals cause widespread, non-specific damage to essential cellular components.[15]

Hydrogen_Peroxide_Mechanism cluster_Cell Bacterial Cell H2O2 Hydrogen Peroxide (H₂O₂) OH_Radical Hydroxyl Radical (•OH) H2O2->OH_Radical Fenton Reaction Fe2 Fe²⁺ (intracellular) Cellular_Targets DNA, Proteins, Lipids OH_Radical->Cellular_Targets Attacks Oxidative_Damage Oxidative Damage Cellular_Targets->Oxidative_Damage Leads to Cell_Death Bacterial Cell Death Oxidative_Damage->Cell_Death

Caption: Bactericidal mechanism of hydrogen peroxide.

Conclusion

Both this compound (peracetic acid) and hydrogen peroxide are effective bactericidal agents with broad-spectrum activity. The quantitative data indicates that peracetic acid is generally effective at lower concentrations and with shorter contact times compared to hydrogen peroxide for achieving a complete kill of vegetative bacteria.[1] Peracetic acid also demonstrates rapid efficacy against bacterial biofilms.[3][4]

The choice between these two disinfectants will depend on the specific application, required contact time, material compatibility, and the presence of organic load. For applications requiring rapid and potent bactericidal action, particularly against biofilms, the data suggests that this compound (peracetic acid) may offer a significant advantage. Hydrogen peroxide remains a viable option, especially in applications where its material compatibility profile is preferred.

References

Wofasteril (Peracetic Acid) vs. Sodium Hypochlorite: A Comparative Guide to Virucidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virucidal performance of Wofasteril, a peracetic acid (PAA)-based disinfectant, and sodium hypochlorite. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate disinfectant for their specific applications.

Executive Summary

Both this compound (peracetic acid) and sodium hypochlorite are potent virucidal agents effective against a broad spectrum of enveloped and non-enveloped viruses. Peracetic acid generally demonstrates higher efficacy at lower concentrations and in the presence of organic matter compared to sodium hypochlorite. However, sodium hypochlorite remains a widely used and effective disinfectant. The choice between these two disinfectants will depend on the specific virus, the application (surface or suspension disinfection), required contact time, and the presence of organic soil.

Data Presentation: Virucidal Efficacy

The following tables summarize the quantitative data on the virucidal efficacy of peracetic acid (as a proxy for this compound) and sodium hypochlorite against various viral pathogens.

Enveloped Viruses

Table 1: Efficacy Against SARS-CoV-2 (Enveloped Virus) [1][2][3]

DisinfectantConcentration (ppm)Contact TimeTest TypeSoil LoadLog Reduction
Peracetic Acid501 minSuspensionAbsent> 3
2001 minSuspensionPresent> 3
20010 minCarrier (Stainless Steel)Present> 3
20010 minCarrier (HDPE)Present> 3
Sodium Hypochlorite501 minSuspensionAbsent> 3
2001 minSuspensionPresent> 5
100010 minCarrier (Stainless Steel)Present> 3
100010 minCarrier (HDPE)Present> 3

HDPE: High-Density Polyethylene

Non-Enveloped Viruses

Table 2: Efficacy Against Non-Enveloped Viruses

DisinfectantVirusConcentrationContact TimeTest TypeLog ReductionReference
Peracetic AcidPoliovirus1500 ppm5 minSuspension> 4(Becker et al., 2017)
Adenovirus400 ppm5 minSuspension> 5(Becker et al., 2017)
Murine Norovirus400 ppm5 minSuspension> 4.5(Becker et al., 2017)
Hepatitis A Virus80-2500 ppmNot specifiedCarrier/SuspensionIneffective[4]
Sodium HypochloritePoliovirus0.1% (1000 ppm)1 minNot specifiedNot specified[5]
Hepatitis A Virus>200 ppmNot specifiedSuspensionEffective[4]

Mechanisms of Action

This compound (Peracetic Acid)

Peracetic acid disrupts the viral envelope and denatures proteins and nucleic acids through oxidation. Its mechanism involves the release of reactive oxygen species that damage essential viral components.[6]

Sodium Hypochlorite

Sodium hypochlorite's virucidal activity is primarily due to hypochlorous acid (HOCl), which forms when sodium hypochlorite dissolves in water.[5] HOCl is a strong oxidizing agent that leads to the denaturation and aggregation of viral proteins, including capsid and envelope proteins, and damages the viral genome.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on standardized virucidal testing protocols.

Quantitative Suspension Test (based on EN 14476)

This test evaluates the efficacy of a disinfectant in suspension.

a. Test Virus Preparation: A stock of the test virus with a known titer (e.g., TCID₅₀/mL) is prepared in a cell culture medium.

b. Test and Control Solutions:

  • Test Solution: The disinfectant (this compound/peracetic acid or sodium hypochlorite) is diluted to the desired concentration in hard water.

  • Virus Control: An equal volume of hard water or a non-virucidal buffer is used in place of the disinfectant.

  • Cytotoxicity Control: The disinfectant is diluted to the test concentration in a cell culture medium without the virus to assess its toxicity to the host cells.

  • Neutralization Control: A neutralizer is tested to ensure it effectively stops the virucidal action of the disinfectant without harming the host cells.

c. Test Procedure:

  • One part of the virus suspension is mixed with one part of an interfering substance (e.g., bovine albumin to simulate "dirty" conditions) and eight parts of the test disinfectant solution.

  • The mixture is incubated at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 1, 5, 10 minutes).

  • Immediately after the contact time, the reaction is stopped by adding a neutralizer.

  • The neutralized mixture is serially diluted, and each dilution is used to infect host cell monolayers in a 96-well plate.

  • The plates are incubated for several days, and the cytopathic effect (CPE) is observed to determine the viral titer.

d. Calculation of Virucidal Activity: The reduction in viral titer is calculated as the difference in the log₁₀ of the viral titer between the virus control and the test sample. A disinfectant is typically considered to have virucidal activity if it demonstrates at least a 4-log₁₀ reduction (99.99%) in the viral titer.[7]

Quantitative Carrier Test for Surfaces (based on ASTM E1053)

This test evaluates the efficacy of a disinfectant on a hard, non-porous surface.

a. Carrier Preparation: Sterile carriers (e.g., stainless steel or glass discs) are used as the test surface.

b. Inoculation of Carriers:

  • A known titer of the test virus, mixed with an organic soil load (e.g., fetal bovine serum), is applied to the surface of each carrier.

  • The inoculated carriers are dried under controlled conditions (e.g., at room temperature in a biosafety cabinet).

c. Test Procedure:

  • The dried, inoculated carriers are exposed to the disinfectant product according to the manufacturer's instructions (e.g., spraying, wiping, or immersion) for a specified contact time.

  • After the contact time, the carrier is transferred to a neutralization solution to stop the disinfectant's activity.

  • The virus is recovered from the carrier surface by scraping or vortexing.

d. Virus Quantification: The recovered virus suspension is serially diluted and titrated on host cells to determine the remaining infectious virus.

e. Calculation of Virucidal Efficacy: The log₁₀ reduction in viral titer is calculated by comparing the viral titer from the treated carriers to that from control carriers (treated with a placebo, such as water or saline). For a product to be considered virucidal for surfaces, the U.S. EPA generally requires a ≥ 3-log₁₀ reduction in the viral titer.[1]

Visualizations

Signaling Pathways and Experimental Workflows

G

G

G

References

A Comparative Analysis of Wofasteril and Other High-Level Disinfectants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the critical landscape of pharmaceutical research and drug development, maintaining aseptic conditions is paramount. The selection of a high-level disinfectant (HLD) is a crucial decision, directly impacting the integrity of experimental outcomes and the safety of personnel. This guide provides an objective comparison of Wofasteril, a peracetic acid-based disinfectant, with other commonly used HLDs, namely glutaraldehyde and ortho-phthalaldehyde (OPA). The information presented is supported by available experimental data to aid researchers, scientists, and drug development professionals in making informed choices for their specific applications.

Comparative Efficacy: Contact Times for High-Level Disinfection

DisinfectantActive IngredientConcentrationContact Time for High-Level DisinfectionTemperature
This compound Peracetic AcidVaries (e.g., 1.75% - 2%)5 minutes (sporicidal on PPE) to 2 hours (surface disinfection)Room Temperature
Glutaraldehyde Glutaraldehyde≥2.0%20 - 90 minutes20-25°C
Ortho-phthalaldehyde (OPA) Ortho-phthalaldehyde0.55%5 - 12 minutes20-25°C
Peracetic Acid (General) Peracetic Acid0.2%~12 minutes (in automated systems)50-56°C

Note: Contact times can be influenced by factors such as the presence of organic soil, the type and level of microbial contamination, and the specific formulation of the disinfectant. Users should always adhere to the manufacturer's instructions for use.

Experimental Protocols

To ensure the validity and reproducibility of disinfectant efficacy testing, standardized experimental protocols are essential. The following is a generalized methodology for evaluating the bactericidal, mycobactericidal, fungicidal, and virucidal activity of a high-level disinfectant.

1. Test Organisms: A representative panel of microorganisms should be selected, including:

  • Vegetative Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli

  • Mycobacteria: Mycobacterium terrae or Mycobacterium bovis (as a surrogate for Mycobacterium tuberculosis)

  • Fungi: Trichophyton interdigitale, Candida albicans

  • Viruses: A selection of enveloped and non-enveloped viruses relevant to the intended application.

  • Spores (for sporicidal testing): Bacillus subtilis or Clostridium sporogenes spores.

2. Inoculum Preparation: Microorganisms are cultured under optimal conditions to achieve a high concentration. The final inoculum should be standardized to a specific cell density or viral titer.

3. Carrier Test Method (Surface Disinfection):

  • Sterile carriers (e.g., stainless steel or glass discs) are inoculated with a standardized volume of the test organism and allowed to dry under controlled conditions.

  • The inoculated carriers are then immersed in the disinfectant solution for a series of predetermined contact times.

  • Following exposure, the carriers are transferred to a neutralizing broth to inactivate the disinfectant.

  • The surviving microorganisms are recovered, enumerated, and the log reduction is calculated compared to control carriers not exposed to the disinfectant.

4. Suspension Test Method:

  • A standardized volume of the test organism suspension is added to a specified volume of the disinfectant solution.

  • At defined contact times, aliquots are removed and immediately neutralized.

  • The number of viable microorganisms in the neutralized sample is determined, and the log reduction is calculated.

5. Control Measures:

  • Positive Control: Inoculated carriers or suspension not exposed to the disinfectant.

  • Neutralization Control: To verify that the neutralizing agent effectively inactivates the disinfectant without being toxic to the test organism.

  • Negative Control: Sterile carriers or suspension to ensure no background contamination.

Mandatory Visualizations

Antimicrobial Mechanisms of Action

The following diagrams illustrate the proposed antimicrobial mechanisms of action for peracetic acid (the active component of this compound), glutaraldehyde, and ortho-phthalaldehyde.

Peracetic_Acid_Mechanism cluster_effects Modes of Action PAA Peracetic Acid Cell Microbial Cell PAA->Cell Oxidizing Agent Denaturation Denaturation of Proteins and Enzymes Cell->Denaturation Disruption Disruption of Cell Wall Permeability Cell->Disruption Oxidation Oxidation of Sulfhydryl and Sulfur Bonds Cell->Oxidation

Caption: Mechanism of Peracetic Acid.

Glutaraldehyde_Mechanism cluster_effects Modes of Action Glut Glutaraldehyde Cell Microbial Cell Glut->Cell Reacts with Cell Components Alkylation Alkylation of Sulfhydryl, Hydroxyl, Carboxyl, and Amino Groups Cell->Alkylation Crosslinking Cross-linking of Proteins (especially in the cell wall) Cell->Crosslinking Inhibition Inhibition of RNA, DNA, and Protein Synthesis Cell->Inhibition

Caption: Mechanism of Glutaraldehyde.

OPA_Mechanism cluster_effects Modes of Action OPA Ortho-phthalaldehyde Cell Microbial Cell OPA->Cell Reacts with Cell Components Interaction Interaction with Amino Acids, Proteins, and Peptidoglycan Cell->Interaction Crosslinking Strong Cross-linking of Outer Cell Layers Cell->Crosslinking Inhibition Inhibition of Spore Germination Cell->Inhibition

Caption: Mechanism of OPA.

Experimental Workflow for Disinfectant Efficacy Testing

The following diagram outlines a typical workflow for conducting a carrier-based disinfectant efficacy test.

Disinfectant_Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure PrepCulture Prepare Microbial Culture Inoculate Inoculate Carriers with Standardized Microbial Suspension PrepCulture->Inoculate PrepCarriers Prepare and Sterilize Carriers PrepCarriers->Inoculate Dry Dry Inoculated Carriers in Controlled Environment Inoculate->Dry Expose Immerse Carriers in Disinfectant for Defined Contact Times Dry->Expose Control Immerse Control Carriers in Sterile Saline Dry->Control Neutralize Transfer Carriers to Neutralizing Broth Expose->Neutralize Control->Neutralize Recover Recover Surviving Microorganisms (e.g., sonication, vortexing) Neutralize->Recover Enumerate Enumerate Viable Microorganisms (e.g., plate counts) Recover->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate

Caption: Disinfectant Efficacy Workflow.

A Comparative Guide to Wofasteril and Alternatives for Decontamination in GMP-Compliant Facilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Wofasteril, a peracetic acid (PAA) and hydrogen peroxide (H₂O₂)-based disinfectant, with other commonly used decontamination agents in Good Manufacturing Practice (GMP)-compliant facilities: vaporized hydrogen peroxide (VHP), chlorine dioxide (ClO₂), and formaldehyde. The information presented is supported by experimental data to aid in the selection of the most appropriate decontamination strategy for your specific needs.

Executive Summary

Effective decontamination is a critical component of maintaining a sterile and controlled environment in pharmaceutical manufacturing. The choice of a decontaminant depends on several factors, including its antimicrobial efficacy (particularly sporicidal activity), material compatibility, cycle time, and safety profile. This compound, a blend of peracetic acid and hydrogen peroxide, offers rapid and broad-spectrum antimicrobial activity. Vaporized hydrogen peroxide is a widely adopted method known for its excellent material compatibility and non-toxic byproducts. Chlorine dioxide provides rapid gas-phase decontamination with good penetration capabilities. Formaldehyde, a traditional and highly effective agent, is now less favored due to safety concerns.

Comparison of Decontamination Agent Performance

The following tables summarize the key performance characteristics of this compound and its alternatives.

Table 1: Sporicidal Efficacy Comparison

DecontaminantActive Ingredient(s)Biological IndicatorConcentrationContact TimeLog ReductionReference
This compound® SC super Peracetic Acid (1.75%)Bacillus thuringiensis spores on PPE1.75% PAA5 minutes≥5.48 ± 0.41[1]
Peracetic Acid (Fog) Peracetic Acid (0.06%)Geobacillus stearothermophilus spores0.06% PAA10 minutes>5[2][3][4]
Vaporized Hydrogen Peroxide Hydrogen Peroxide (35%)Geobacillus stearothermophilus spores1.0 g/min 60 minutesTotal decontamination[5]
Chlorine Dioxide Gas Chlorine DioxideBacillus atrophaeus spores1000 ppm~28 minutes6[6]
Formaldehyde Gas FormaldehydeBacillus atrophaeus spores10.5 g/m³18 hours>6[7]

Table 2: Material Compatibility Comparison

MaterialThis compound (PAA/H₂O₂)Vaporized H₂O₂Chlorine DioxideFormaldehyde
316L Stainless Steel ExcellentExcellentGood (potential for corrosion at high concentrations)Excellent
Aluminum Good (potential for corrosion)ExcellentGood (potential for corrosion)Excellent
Polycarbonate GoodExcellentGoodExcellent
Polyvinyl Chloride (PVC) GoodGoodGoodExcellent
Silicone GoodExcellentGoodExcellent
Viton® GoodExcellentGoodExcellent

Note: Material compatibility can be influenced by the specific formulation of the disinfectant, concentration, temperature, and contact time. It is always recommended to perform specific compatibility testing with materials present in your facility.

Table 3: Typical Decontamination Cycle Parameters

ParameterThis compound (Fogging)Vaporized H₂O₂Chlorine Dioxide GasFormaldehyde Gas
Typical Concentration 0.06% - 2% PAA35% H₂O₂ solution vaporized360 - 1000 ppm8000 - 10,000 ppm
Temperature AmbientAmbient to slightly elevatedAmbient>20°C
Relative Humidity 75-80%Low (to prevent condensation)65-85%70-90%
Typical Exposure Time 10 - 60 minutes1 - 4 hours30 minutes - 2 hours6 - 18 hours
Aeration Time ShorterLongerShorterVery Long (neutralization required)
Residues Acetic acid, water, oxygen (biodegradable)Water, oxygen (non-toxic)Chloride, chlorite (low levels)Polymeric formaldehyde (requires cleaning)

Experimental Protocols

Sporicidal Efficacy Testing: Quantitative Suspension Test (based on EN 13704)

This protocol outlines a standardized method to evaluate the sporicidal efficacy of a liquid chemical disinfectant.

a. Materials:

  • Test disinfectant (e.g., this compound)

  • Biological indicator spore suspension (e.g., Bacillus subtilis ATCC 6633)

  • Interfering substance (e.g., 0.3 g/L bovine albumin for clean conditions, 3.0 g/L for dirty conditions)

  • Neutralizer solution (validated for the specific disinfectant)

  • Sterile hard water

  • Culture media (e.g., Tryptone Soya Agar)

  • Sterile test tubes, pipettes, and petri dishes

  • Incubator

b. Procedure:

  • Prepare the test disinfectant at three concentrations in sterile hard water: one in the active range and one in the non-active range.

  • In a sterile test tube, mix 1 part interfering substance with 1 part of the bacterial spore suspension.

  • Add 8 parts of the prepared disinfectant solution to the mixture.

  • Start a timer for the specified contact time (e.g., 60 minutes). Maintain the test temperature (e.g., 20°C).

  • At the end of the contact time, transfer 1 part of the mixture to a tube containing 8 parts neutralizer and 1 part water. Mix thoroughly.

  • Perform serial dilutions of the neutralized sample.

  • Plate the dilutions onto culture media.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the colony-forming units (CFU) and calculate the log reduction compared to a control sample (using sterile hard water instead of the disinfectant). A log reduction of ≥ 3 is typically required to pass the test.[8][9][10]

Material Compatibility Testing: Immersion and Wipe Down Method

This protocol provides a general framework for assessing the compatibility of materials with decontamination agents.

a. Materials:

  • Test decontamination agent (e.g., this compound, prepared at use-concentration)

  • Material coupons (e.g., 316L stainless steel, polycarbonate, silicone)

  • Control solution (e.g., sterile water or 70% isopropyl alcohol)

  • Lint-free wipes

  • Microscope

  • Colorimeter (optional)

  • Mechanical strength testing equipment (optional)

b. Procedure:

  • Immersion Test:

    • Submerge material coupons in the test disinfectant and a control solution in separate containers.

    • Maintain the containers at a specified temperature for a duration representative of multiple decontamination cycles (e.g., 24-72 hours).

    • After the exposure period, remove the coupons, rinse with sterile water, and allow them to dry.

  • Wipe Down Test:

    • Wipe the surface of separate material coupons with a lint-free wipe saturated with the test disinfectant.

    • Allow the surface to air dry for the recommended contact time.

    • Repeat this process for a predetermined number of cycles to simulate routine application.

  • Evaluation:

    • Visually inspect all coupons for any changes, such as corrosion, discoloration, crazing, swelling, or changes in surface texture, comparing the disinfectant-exposed coupons to the control coupons.

    • Perform microscopic examination for a more detailed assessment of surface morphology.

    • If required, conduct quantitative analysis of color change using a colorimeter or assess changes in mechanical properties (e.g., tensile strength).

    • Document all observations and results.

Visualizations

Decontamination_Workflow cluster_Preparation Preparation Phase cluster_Decontamination Decontamination Cycle cluster_Post_Decontamination Post-Decontamination A Area Sealing & Preparation B Pre-cleaning of Surfaces A->B C Placement of Biological Indicators B->C D Conditioning (Temp/Humidity Adjustment) C->D E Decontaminant Introduction (e.g., this compound Fogging) D->E F Exposure (Dwell Time) E->F G Aeration / Neutralization F->G H Collection of Biological Indicators G->H I Incubation & Results Analysis H->I J Final Report & Area Release I->J Mechanism_of_Action cluster_this compound This compound (PAA + H₂O₂) cluster_VHP Vaporized H₂O₂ cluster_ClO2 Chlorine Dioxide cluster_Formaldehyde Formaldehyde PAA Peracetic Acid (PAA) Oxidation_W Oxidation of Proteins & Lipids PAA->Oxidation_W Disruption_W Cell Wall Disruption PAA->Disruption_W H2O2_W Hydrogen Peroxide (H₂O₂) H2O2_W->Oxidation_W H2O2_V Hydrogen Peroxide (H₂O₂) Oxidation_V Oxidation of Proteins & DNA H2O2_V->Oxidation_V ClO2 Chlorine Dioxide (ClO₂) Oxidation_C Oxidation of Proteins & RNA ClO2->Oxidation_C Formaldehyde Formaldehyde Alkylation Alkylation of Proteins & Nucleic Acids Formaldehyde->Alkylation Decontamination_Selection_Flowchart Start Start: Select Decontamination Agent Q1 Rapid Cycle Time Required? Start->Q1 Q2 Sensitive Materials Present? Q1->Q2 Yes Q4 High Sporicidal Efficacy Paramount? Q1->Q4 No This compound Consider this compound (PAA/H₂O₂) Q2->this compound No VHP Consider Vaporized H₂O₂ Q2->VHP Yes Q3 Concerns about Residues? ClO2 Consider Chlorine Dioxide Q3->ClO2 Yes Formaldehyde Consider Formaldehyde (with caution) Q3->Formaldehyde No Q4->Q3 Yes Q4->Formaldehyde No

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Wofasteril®

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Wofasteril®, a peracetic acid-based disinfectant, is a powerful tool in maintaining sterility. However, its safe disposal is critical to protect both personnel and the environment. This document provides essential, immediate safety and logistical information for the proper handling and disposal of this compound®.

Core Safety and Disposal Principles

This compound® is a concentrate and must be handled with care. The primary hazards associated with this compound® are its potential to cause fire upon heating, harm if swallowed, cause severe skin burns and eye damage, and its high toxicity to aquatic life.[1][2][3][4][5][6] Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection when handling the concentrate.[1][2][5][6]

The disposal procedure for this compound® depends on the quantity of the waste. Large volumes must be handled by an authorized waste disposal company.[1][3][4][6][7] Small quantities, however, can be disposed of via the wastewater system after proper neutralization and dilution.[1][2][3][4][7] Peracetic acid is environmentally friendly as it decomposes into acetic acid, water, and oxygen.[2][8]

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the key parameters. The following table summarizes the essential quantitative data for the disposal of small quantities of this compound®.

ParameterValueSource
Neutralization pH ~7[1][2][3][4][7]
Active Ingredient (in use-solution for some applications) 0.1% - 2.0%[1][9]

Experimental Protocol: Disposal of Small Quantities of this compound®

This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound® waste in a laboratory setting.

Materials:

  • This compound® waste solution

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • pH indicator strips or a calibrated pH meter

  • Neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide solution - use with caution)

  • Large container for dilution

  • Running water source

Procedure:

  • Ensure Proper Ventilation: Work in a well-ventilated area or under a fume hood.

  • Wear Appropriate PPE: Put on chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Dilution:

    • For every one part of this compound® waste, add at least 100 parts of cold water in a large container. This initial dilution is crucial for safe handling during neutralization.

  • Neutralization:

    • Slowly add a neutralizing agent to the diluted this compound® solution. Common neutralizing agents include sodium bicarbonate (can be added as a solid) or a dilute solution of sodium hydroxide. Add the neutralizer in small increments and stir gently.

    • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

    • Continue adding the neutralizing agent until the pH of the solution is approximately 7.[1][2][3][4][7]

  • Final Dilution and Disposal:

    • Once the solution is neutralized, pour it down the drain with a large amount of running water. Let the water run for a few minutes after pouring the solution to ensure it is thoroughly flushed through the plumbing system.

  • Decontaminate:

    • Rinse the container used for neutralization thoroughly with water.

    • Properly dispose of used PPE according to your institution's guidelines.

This compound® Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound®.

Wofasteril_Disposal_Workflow cluster_start Start cluster_assessment Assessment cluster_large_quantity Large Quantity Disposal cluster_small_quantity Small Quantity Disposal (In-Lab) start This compound® Waste assess_quantity Assess Quantity start->assess_quantity large_quantity Contact Authorized Waste Disposal Company assess_quantity->large_quantity Large Quantity small_quantity Proceed with In-Lab Neutralization Protocol assess_quantity->small_quantity Small Quantity dispose_large Dispose according to professional guidelines large_quantity->dispose_large dilute Dilute with Sufficient Water small_quantity->dilute neutralize Neutralize to pH ~7 dilute->neutralize check_ph Verify pH neutralize->check_ph check_ph->neutralize pH not neutral dispose_small Dispose to Wastewater with Copious Amounts of Water check_ph->dispose_small pH ~7

Caption: this compound® Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Wofasteril

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Wofasteril. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a powerful disinfectant and sterilant that requires careful handling due to its corrosive and oxidizing properties. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Personal Protective Equipment (PPE) for this compound

The use of appropriate PPE is mandatory when handling this compound concentrate. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eyes & Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect against splashes.[1]
Body Protective clothingA chemical-resistant apron or lab coat is required. Ensure clothing provides full coverage of the arms.[1]
Respiratory Respiratory protectionUse only in a well-ventilated area.[1][2] If there is a risk of inhaling mist or vapors, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Operational Protocol: Safe Handling of this compound

Follow these step-by-step instructions to ensure the safe handling of this compound concentrate and its diluted solutions.

1. Preparation and Dilution:

  • Always work in a designated, well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Wear all required PPE as specified in the table above.[1]

  • When preparing dilutions, always add this compound concentrate to water slowly. Never add water to the concentrate.

  • Use only compatible containers made of materials such as high-density polyethylene (HDPE) or glass. This compound may be corrosive to some metals.[1][3]

2. During Use:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Keep containers tightly closed when not in use.[5][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][6][7] this compound can be flammable under certain conditions.

  • Avoid mixing this compound with incompatible materials such as alkalis, heavy metals, and combustible materials.[1][2]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Do not use combustible materials like paper towels to absorb spills.

  • Collect the absorbed material into a designated, labeled waste container.

  • Ventilate the area and wash the spill site with a large amount of water after the material has been collected.

Emergency First Aid Procedures

Immediate action is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5][6] Seek medical attention if irritation persists. Wash clothing before reuse.[1][2]
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound concentrate as hazardous waste through an authorized waste disposal company.[2][5] Do not dispose of it down the drain.

  • Diluted Solutions: Small quantities of diluted this compound solutions may be disposed of down the drain with copious amounts of water, provided the pH is neutralized to approximately 7.[1][5] Always check with your local environmental health and safety office for specific institutional guidelines.

  • Empty Containers: Triple rinse empty containers with water. The rinsate should be collected and treated as diluted this compound waste. Puncture and dispose of the container in accordance with local regulations, or offer it for recycling if permissible.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

Wofasteril_Handling_Workflow cluster_prep Preparation cluster_use Usage cluster_cleanup Post-Procedure cluster_disposal Disposal cluster_emergency Spill Response A Don PPE B Work in Ventilated Area A->B C Prepare Dilution (Acid to Water) B->C D Conduct Experiment C->D Proceed with work E Keep Container Closed D->E Spill Spill Occurs? D->Spill F Decontaminate Work Area E->F Experiment Complete G Doff PPE F->G I Dispose of Waste (Concentrate vs. Dilute) F->I Waste Generated H Wash Hands Thoroughly G->H J Dispose of Empty Container I->J Spill->F No Emergency Evacuate & Contain Spill->Emergency Yes Emergency_Dispose Dispose of Spill Material as Hazardous Waste Emergency->Emergency_Dispose Emergency_Dispose->F Area Cleaned

Caption: Logical workflow for the safe handling of this compound.

References

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